molecular formula C8H4ClN3O3 B1487033 7-Chloro-6-nitroquinazolin-4(3H)-one CAS No. 53449-14-2

7-Chloro-6-nitroquinazolin-4(3H)-one

Cat. No.: B1487033
CAS No.: 53449-14-2
M. Wt: 225.59 g/mol
InChI Key: URDYTQYZXZKBQT-UHFFFAOYSA-N
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Description

7-Chloro-6-nitroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H4ClN3O3 and its molecular weight is 225.59 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chloro-6-nitroquinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-6-nitroquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-6-nitroquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYTQYZXZKBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498376
Record name 7-Chloro-6-nitroquinazolin-4(1H)-one
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Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53449-14-2
Record name 7-Chloro-6-nitro-4(3H)-quinazolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-nitroquinazoline-4-ol
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Record name 7-Chloro-6-nitroquinazolin-4(1H)-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Chloro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in medicinal chemistry, most notably serving as a cornerstone for the synthesis of second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like afatinib and dacomitinib.[1] The efficacy and cost of these targeted anticancer agents are directly influenced by the efficiency and scalability of the synthetic route to this key building block. This guide provides a detailed, in-depth exploration of the robust two-step synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one, commencing from 2-amino-4-chlorobenzoic acid. By integrating mechanistic rationale with field-proven protocols, this document serves as a comprehensive resource for researchers, chemists, and process development professionals aiming to master this critical synthesis.

Introduction: The Strategic Importance of the Quinazolinone Core

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific substitution pattern of 7-chloro-6-nitroquinazolin-4(3H)-one makes it an ideal precursor for creating complex, targeted therapies. The synthesis from readily available 2-amino-4-chlorobenzoic acid is a common and practical approach. This guide delineates a process optimized for high yield and purity, addressing common challenges and emphasizing the chemical principles that govern the transformation.

Overall Synthetic Strategy

The transformation of 2-amino-4-chlorobenzoic acid into 7-chloro-6-nitroquinazolin-4(3H)-one is efficiently achieved in a two-step sequence. This strategy is both convergent and practical for scaling.

  • Step 1: Cyclocondensation. The initial step involves the formation of the quinazolinone ring system via a cyclocondensation reaction between 2-amino-4-chlorobenzoic acid and formamide. This reaction, a variation of the Niementowski synthesis, yields the intermediate, 7-chloroquinazolin-4(3H)-one.[3][4]

  • Step 2: Electrophilic Nitration. The intermediate is then subjected to electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids. This selectively installs a nitro group at the C6 position to yield the final product.[3]

G A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazolin-4(3H)-one (Intermediate) A->B Step 1: Cyclocondensation (Formamide, Δ) C 7-Chloro-6-nitroquinazolin-4(3H)-one (Final Product) B->C Step 2: Nitration (HNO₃, H₂SO₄)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

Mechanistic Rationale and Experimental Causality

The formation of the quinazolinone ring is achieved by heating the starting anthranilic acid derivative with an excess of formamide.[4] Formamide serves a dual purpose in this reaction:

  • C1 Source: It provides the N1 and C2 atoms required to complete the heterocyclic ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration.[5]

  • Solvent: As a high-boiling point (210 °C), polar solvent, it facilitates the dissolution of the starting material and provides the necessary thermal energy to drive the reaction, which typically requires temperatures of 160 °C or higher.[3]

Using a hydrothermal autoclave reactor has been shown to improve this step, allowing for a reduction in the required excess of formamide and achieving yields over 90% with high purity, often precluding the need for extensive purification.[1]

Detailed Experimental Protocol: Cyclocondensation

Protocol Warning: This procedure involves high temperatures. Conduct in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • Reactor Setup: To a clean, dry hydrothermal autoclave reactor (or a round-bottom flask equipped with a reflux condenser and heating mantle), add 2-amino-4-chlorobenzoic acid.

  • Reagent Addition: Add formamide. A molar ratio of 1:8 (acid:formamide) has been shown to be effective.[1]

  • Reaction Conditions: Seal the reactor (if using an autoclave) or begin heating the flask under reflux. Heat the mixture to 160 °C and maintain this temperature with vigorous stirring.[3]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the cooled mixture into cold water. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove residual formamide, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

  • Drying: Dry the isolated white to off-white solid under vacuum to yield 7-chloroquinazolin-4(3H)-one.

Data Presentation: Reagents and Conditions
ParameterValueRationale / Notes
Starting Material 2-Amino-4-chlorobenzoic AcidSubstrate for cyclization.
Reagent/Solvent FormamideServes as both C1 source and high-boiling solvent.[5]
Molar Ratio 1 : 8 (Acid : Formamide)An optimized ratio to drive the reaction to completion.[1]
Temperature 160 °CSufficient thermal energy for cyclization and dehydration.[3]
Reaction Time 2-4 hoursVaries based on scale; monitor by TLC for completion.
Typical Yield >90%High yields are achievable with optimized conditions.[1]

Part 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Mechanistic Rationale and Experimental Causality

This step is a classic electrophilic aromatic substitution. The key is the generation of the highly electrophilic nitronium ion (NO₂⁺).

  • Nitronium Ion Generation: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the nitronium ion, the active electrophile in the reaction.[6]

  • Regioselectivity: The quinazolinone ring system directs the incoming electrophile. The nitration occurs at the C6 position of the benzo-ring. This is a known substitution pattern for quinazolines, where positions 6 and 8 are generally the most reactive towards electrophiles.[2]

  • Temperature Control: Nitration reactions are highly exothermic and can be explosive if not controlled. Maintaining a low temperature (0-10 °C) during the addition of the nitrating mixture is critical to prevent the formation of byproducts and ensure safety.[3][6]

An alternative to fuming nitric acid is the use of sodium nitrate (NaNO₃) in sulfuric acid, which can offer better handling and control while still effectively generating the necessary nitronium ion.[1]

Detailed Experimental Protocol: Nitration

Protocol Warning: This procedure involves highly corrosive and strong oxidizing acids. It is extremely exothermic. MUST be performed in a chemical fume hood with appropriate PPE, including an acid-resistant apron, gloves, and face shield. An ice bath for emergency cooling must be readily available.[7][8][9]

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 7-chloroquinazolin-4(3H)-one intermediate.

  • Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.[6]

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[6] (Alternatively, use NaNO₃ in H₂SO₄[1]).

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the intermediate in sulfuric acid. CRITICAL: Maintain the reaction temperature between 0-5 °C throughout the addition.[6]

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product and dilute the strong acids.

  • Isolation: Collect the yellow precipitate by vacuum filtration.

  • Washing: Wash the solid extensively with cold water until the filtrate is neutral (pH ~7) to remove all residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone or acetic acid, to achieve high purity (>99%).[1][10]

  • Drying: Dry the purified yellow solid under vacuum.

Integrated Experimental Workflow and Safety

The overall process requires careful planning and execution, especially concerning the handling of hazardous materials.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration cluster_2 Purification & Final Product A Mix 2-amino-4-chlorobenzoic acid and Formamide B Heat to 160°C under Reflux (Monitor by TLC) A->B C Cool and Precipitate Intermediate B->C D Filter, Wash, and Dry 7-chloroquinazolin-4(3H)-one C->D E Dissolve Intermediate in H₂SO₄ at 0-5°C D->E F Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise below 5°C E->F G Quench Reaction on Crushed Ice F->G H Filter and Wash Solid until Neutral pH G->H I Recrystallize from Acetone H->I J Dry Under Vacuum I->J K Final Product: 7-Chloro-6-nitroquinazolin-4(3H)-one J->K

Caption: Integrated experimental workflow from start to finish.

Hazard Management
ReagentHazardSafety Precaution
Formamide Teratogen, IrritantHandle in a fume hood. Avoid inhalation and skin contact.
Conc. Sulfuric Acid Severely Corrosive, Dehydrating Agent, Exothermic with WaterAlways wear a face shield, gloves, and apron. Add acid to water/ice, never the reverse.[11]
Conc. Nitric Acid Severely Corrosive, Strong Oxidizer, Toxic FumesHandle only in a fume hood. Keep away from combustible materials. Reacts violently with many organic compounds.[7][12]

Conclusion

The synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one from 2-amino-4-chlorobenzoic acid is a robust and scalable two-step process that is fundamental to the production of important pharmaceuticals. Success hinges on a clear understanding of the underlying reaction mechanisms and meticulous control over experimental parameters, particularly temperature during the nitration stage. By following the detailed protocols and safety guidelines outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this high-value chemical intermediate.

References

  • ResearchGate. Strategies for the preparation of quinazolinones by formamide. Available from: [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 796. Available from: [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available from: [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3333–3337. Available from: [Link]

  • Daina, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6799. Available from: [Link]

  • University of California, Riverside EH&S. NITRIC ACID SAFETY. Available from: [Link]

  • Columbus Chemical. Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Available from: [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]

  • Quora. What safety precautions should I take when handling nitric acid? Available from: [Link]

  • ResearchGate. Nitration of 4(3H)-quinazolinone 39. Available from: [Link]

  • Perjesi, P., et al. (2008). The use of formamidine protection for the derivatization of aminobenzoic acids. Tetrahedron, 64(47), 10696-10702. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). Available from: [Link]

  • Huyen, D. N. S., et al. IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS. Tạp chí Y Dược học, 17(2). Available from: [Link]

  • The use of formamidine protection for the derivatization of aminobenzoic acids. Available from: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Molecules, 26(23), 7335. Available from: [Link]

  • Royal Society of Chemistry. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid. Available from: [Link]

  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available from: [Link]

  • PubChem. 7-Chloro-6-nitro-4-quinazolinol. Available from: [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ResearchGate. Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Available from: [Link]

  • Acta Crystallographica Section E. 7-Fluoro-6-nitroquinazolin-4(3H)-one. (2010). Available from: [Link]

  • Acta Crystallographica Section E. 4-Amino-2-chlorobenzoic acid. (2011). Available from: [Link]

  • Acta Crystallographica Section E. 2-Amino-4-chlorobenzoic acid. (2011). Available from: [Link]

  • ResearchGate. (PDF) 2-Amino-4-chlorobenzoic acid. Available from: [Link]

  • Molecules. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. (2021). Available from: [Link]

Sources

Physicochemical properties of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinazolin-4(3H)-one

Introduction: Beyond the Structure

7-Chloro-6-nitroquinazolin-4(3H)-one is a substituted quinazolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of potent pharmaceuticals, most notably Afatinib, an irreversible tyrosine kinase inhibitor used in oncology.[3] The journey from an intermediate to a final Active Pharmaceutical Ingredient (API) is critically dependent on a deep understanding of the intermediate's physicochemical properties. These characteristics—spanning thermal stability, solubility, and ionization behavior—are not mere data points; they are the guiding principles that dictate the efficiency of synthesis, the strategy for purification, and the ultimate quality and safety of the final drug product.[4][5][6][7]

This guide provides a comprehensive analysis of the core physicochemical properties of 7-Chloro-6-nitroquinazolin-4(3H)-one. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and present self-validating protocols, offering researchers and drug development professionals the field-proven insights necessary for robust process development and optimization.

Part 1: Core Molecular Identity

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent analysis. 7-Chloro-6-nitroquinazolin-4(3H)-one is a structurally defined organic solid whose identity is confirmed by a consistent set of identifiers and basic physical observations.

The molecule's structure features a bicyclic quinazolinone core, substituted with a strongly electron-withdrawing nitro group at position 6 and a chloro group at position 7. This specific arrangement of functional groups is pivotal, as it profoundly influences the compound's electronic properties, intermolecular interactions, and, consequently, its physical behavior.

Table 1: Core Identifiers and Properties of 7-Chloro-6-nitroquinazolin-4(3H)-one

PropertyValueSource(s)
IUPAC Name 7-chloro-6-nitro-3H-quinazolin-4-one[8]
Synonyms 7-Chloro-4-hydroxy-6-nitroquinazoline, 6-Nitro-7-chloro-4-hydroxy quinazoline[9][10][11]
CAS Number 53449-14-2[8][9][12][13]
Molecular Formula C₈H₄ClN₃O₃[8][9][12][14]
Molecular Weight 225.59 g/mol [8][9][12][14]
Appearance Pale Yellow to Light Brown Powder/Solid[9][10]

Part 2: Thermal Profile and Stability

The thermal behavior of a pharmaceutical intermediate is a critical parameter that influences everything from reaction conditions and drying procedures to storage and long-term stability. A high melting point is often the first indicator of a stable crystal lattice.

7-Chloro-6-nitroquinazolin-4(3H)-one exhibits a high melting point, with literature values consistently reported above 280°C and as high as 319°C.[9][10] This indicates strong intermolecular forces within its crystal structure, likely driven by hydrogen bonding from the amide group and dipole-dipole interactions from the nitro and carbonyl groups. Such thermal robustness is advantageous, suggesting the material can withstand elevated temperatures during processing without degradation. However, the range in reported values highlights the importance of a precise and standardized measurement method.

Expert Insight: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary melting point apparatus can provide a range, Differential Scanning Calorimetry (DSC) is the superior technique for pharmaceutical development.[15][16] It offers higher precision and yields more information than just the melting temperature (Tₘ). DSC measures the heat flow required to raise a sample's temperature, allowing for the determination of the enthalpy of fusion (ΔHfus)—the energy required to melt the solid. This value is crucial for understanding crystal packing and polymorphism. Furthermore, DSC can detect other thermal events, such as decomposition or phase transitions, which are invisible to simple optical methods.[15][16]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point and heat of fusion.

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin). This step is critical for ensuring the trustworthiness of the data.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of 7-Chloro-6-nitroquinazolin-4(3H)-one into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan as a reference.

3. DSC Analysis Workflow:

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[17]

  • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

  • Execute a heat-cool-heat cycle to erase the sample's prior thermal history.[17]

  • Finally, ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the melting point (e.g., 350°C).

4. Data Analysis:

  • The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak.

  • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[17]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (3-5 mg) Calibrate->Weigh Seal 3. Hermetically Seal Sample & Reference Pans Weigh->Seal Load 4. Load Pans into DSC Cell Seal->Load Purge 5. Purge with N2 (20 mL/min) Load->Purge Ramp 6. Heat at 10°C/min to 350°C Purge->Ramp Thermogram 7. Generate Thermogram (Heat Flow vs. Temp) Ramp->Thermogram Analyze 8. Determine Onset Tₘ & Integrate Peak for ΔHfus Thermogram->Analyze

Caption: Workflow for Melting Point Determination by DSC.

Part 3: Ionization Behavior (pKa)

The acid-dissociation constant (pKa) is a fundamental property that governs a molecule's charge state at a given pH. This, in turn, dictates its solubility, lipophilicity, and interactions with other molecules, making pKa a cornerstone of process chemistry and formulation development.[6] For an intermediate like 7-Chloro-6-nitroquinazolin-4(3H)-one, pKa is essential for designing effective extraction and crystallization-based purification protocols.

While no specific experimental pKa value for this compound is readily available in the literature, its structure allows for an expert assessment. The quinazolinone core possesses two key ionizable sites:

  • An acidic proton on the amide nitrogen (N3-H).

  • Basic nitrogen atoms within the pyrimidine ring.

The presence of two potent electron-withdrawing groups (nitro and chloro) on the fused benzene ring will significantly increase the acidity of the N3-H proton (lowering its pKa) by stabilizing the resulting conjugate base. Conversely, these groups will decrease the basicity of the pyrimidine nitrogens. Therefore, the most relevant pKa for purification purposes will likely be the acidic pKa of the N-H group.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is highly suitable for ionizable compounds that possess a UV chromophore and may have limited solubility, both of which apply to 7-Chloro-6-nitroquinazolin-4(3H)-one. The principle relies on the fact that the ionized and neutral forms of the molecule will have different UV-Vis absorbance spectra. By monitoring this change as a function of pH, the pKa can be accurately determined.[18]

1. Stock Solution Preparation:

  • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.

2. Titration Setup:

  • Use a multi-wavelength UV-Vis spectrophotometer coupled with an automated titrator and pH electrode.

  • Add a small aliquot of the stock solution to a thermostatted vessel containing an aqueous buffer or electrolyte solution to create a dilute solution for analysis.

3. Titration Procedure:

  • Perform a pH titration by adding small, precise volumes of a strong acid (e.g., 0.1 M HCl) to reach the acidic endpoint, followed by titration with a strong base (e.g., 0.1 M KOH) through the expected pKa range to the basic endpoint.

  • Record the full UV-Vis spectrum at each pH increment.

4. Data Analysis:

  • Plot the absorbance at specific wavelengths versus pH. This will generate a sigmoidal curve.

  • The inflection point of this curve corresponds to the pKa of the ionizable group.[18] Sophisticated software can perform multi-component analysis to deconvolve overlapping pKa values if present.

pKa_Concept Low_pH Low pH (pH < pKa) pKa_point pH = pKa Neutral Neutral Form (Dominant) High_pH High pH (pH > pKa) Equilibrium 50% Neutral 50% Ionized Ionized Ionized Form (Dominant)

Caption: Relationship between pH, pKa, and molecular species.

Part 4: Solubility Profile

Aqueous and organic solvent solubility are arguably the most critical physicochemical properties in drug development.[19] For an intermediate, solubility dictates the choice of reaction solvents, affects reaction rates in heterogeneous systems, and is the basis for purification by crystallization. Poor solubility can create significant challenges in achieving desired purity and yield on a large scale.

Quantitative solubility data for 7-Chloro-6-nitroquinazolin-4(3H)-one is not widely available, though it is expected to have poor aqueous solubility due to its rigid, planar, and aromatic structure. Determining its thermodynamic equilibrium solubility is therefore essential for process development.

Expert Insight: The "Gold Standard" Shake-Flask Method

The shake-flask method is considered the definitive technique for measuring thermodynamic solubility.[20][21] It determines the saturation concentration of a compound in a solvent at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true equilibrium value. For robust process design, thermodynamic solubility is the required parameter.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask (HPLC-UV)

This protocol ensures that a true equilibrium is achieved and measured accurately.

1. System Preparation:

  • Prepare a series of buffers across the relevant pH range (e.g., pH 1.2, 4.5, and 6.8, as recommended by regulatory guidelines).[22]

  • Also prepare any relevant organic solvents for analysis (e.g., ethanol, acetone, toluene).

2. Equilibration:

  • Add an excess amount of solid 7-Chloro-6-nitroquinazolin-4(3H)-one to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.

  • Seal the vials and place them in a shaker bath thermostatted at a specific temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

3. Sample Analysis:

  • After equilibration, allow the vials to stand, letting the excess solid settle.

  • Carefully withdraw a sample from the supernatant, and immediately filter it through a solvent-compatible 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtered sample with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a calibration curve prepared from known standards.

Solubility_Workflow Start 1. Add Excess Solid to Solvent Shake 2. Agitate at Constant Temp (24-48 hours) Start->Shake Settle 3. Allow Excess Solid to Settle Shake->Settle Filter 4. Filter Supernatant (0.22 µm filter) Settle->Filter Dilute 5. Dilute Sample with Mobile Phase Filter->Dilute Analyze 6. Quantify Concentration via HPLC-UV Dilute->Analyze Result Result: Thermodynamic Solubility Analyze->Result

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

7-Chloro-6-nitroquinazolin-4(3H)-one is more than a simple precursor; it is a carefully designed building block whose physical and chemical properties are integral to the successful synthesis of advanced therapeutics. This guide has established its core identity, high thermal stability, and predicted ionization behavior. While literature data on solubility and pKa is sparse, we have provided authoritative, step-by-step protocols that serve as a reliable framework for their experimental determination. By applying these methods, researchers and process chemists can generate the robust data needed to control purification, optimize reaction conditions, and ensure the consistent quality of this vital pharmaceutical intermediate, thereby streamlining the path to life-saving medicines.

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An In-Depth Technical Guide to 7-Chloro-6-nitroquinazolin-4(3H)-one: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 53449-14-2 Molecular Formula: C₈H₄ClN₃O₃ Molecular Weight: 225.59 g/mol

Introduction: The Quinazoline Scaffold as a "Privileged Structure" in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the development of a multitude of therapeutic agents due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 7-Chloro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate, particularly recognized for its essential role in the synthesis of Afatinib, a potent second-generation tyrosine kinase inhibitor.[4] This guide provides a comprehensive technical overview of its synthesis, characterization, and the critical context of its application for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 7-Chloro-6-nitroquinazolin-4(3H)-one is fundamental for its application in synthesis and drug development.

PropertyValueSource(s)
IUPAC Name 7-chloro-6-nitro-3H-quinazolin-4-one[5]
Synonyms 7-Chloro-4-hydroxy-6-nitroquinazoline, 6-Nitro-7-chloro-4-hydroxyquinazoline[6]
Appearance Pale yellow to light brown solid/powder
Melting Point 314-319 °C
Molecular Weight 225.59
Molecular Formula C₈H₄ClN₃O₃
CAS Number 53449-14-2
Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 7-Chloro-6-nitroquinazolin-4(3H)-one.

¹H-NMR Spectroscopy (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
12.79Singlet-NH (lactam form)
8.52SingletH-5
8.21SingletH-2
7.82SingletH-8

Note: The -NH proton signal may be broad and its chemical shift can be concentration-dependent.[7]

¹³C-NMR Spectroscopy (DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
160.7C-4
152.0C-2
149.0C-8a
143.5C-6
135.2C-7
128.5C-5
125.6C-4a
118.9C-8

Note: NMR data is based on reported values for compound III in a study by Son et al. (2018).[7]

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (amide)
~1680C=O stretching (amide I)
~1620C=N stretching
~1530, ~1350NO₂ stretching (asymmetric and symmetric)
~700-800C-Cl stretching

Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

The synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one is a multi-step process that begins with 2-amino-4-chlorobenzoic acid.[7][8] The following workflow outlines the key transformations.

Synthesis_Workflow Synthesis Workflow for 7-Chloro-6-nitroquinazolin-4(3H)-one A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazolin-4(3H)-one A->B Condensation (Formamide, 160°C) C 7-Chloro-6-nitroquinazolin-4(3H)-one B->C Nitration (HNO₃/H₂SO₄)

Caption: General synthetic workflow for 7-Chloro-6-nitroquinazolin-4(3H)-one.

Experimental Protocol: Nitration of 7-Chloroquinazolin-4(3H)-one

This protocol details the critical nitration step to produce the target compound.

Materials:

  • 7-Chloroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • 10% Sodium Hydroxide (NaOH) solution

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Beaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask, add 7-Chloroquinazolin-4(3H)-one (1.0 eq) and concentrated sulfuric acid. Cool the mixture to 0°C using an ice bath and stir until the solid dissolves.[7]

  • Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.[7]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 30°C) for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[9]

  • Neutralization: Slowly add a 10% NaOH solution to the mixture until a precipitate forms, adjusting the pH to approximately 7.[7]

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Chloro-6-nitroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.[10]

Rationale for Experimental Choices:

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9]

  • Regioselectivity of Nitration: The nitration of 4(3H)-quinazolinones typically occurs at the 6-position. The electron-donating nature of the amide nitrogen in the pyrimidine ring directs the electrophilic attack to the fused benzene ring.[2]

Application in Drug Development: The Gateway to Afatinib

7-Chloro-6-nitroquinazolin-4(3H)-one is a crucial intermediate in the synthesis of Afatinib, a second-generation EGFR inhibitor.[4] The subsequent synthetic steps involve the chlorination of the 4-position, followed by nucleophilic substitution to introduce the aniline side chain and further modifications to complete the synthesis of Afatinib.

Afatinib_Synthesis_Logic Role in Afatinib Synthesis A 7-Chloro-6-nitroquinazolin-4(3H)-one B 4,7-Dichloro-6-nitroquinazoline A->B Chlorination (e.g., SOCl₂) C Anilinoquinazoline Intermediate B->C Nucleophilic Substitution D Afatinib C->D Further Modifications

Caption: The synthetic progression from the title compound to Afatinib.

Mechanism of Action and Signaling Pathway Context

While 7-Chloro-6-nitroquinazolin-4(3H)-one is a non-biologically active intermediate, the quinazoline core it provides is fundamental to the therapeutic action of Afatinib. Afatinib functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[11] It covalently binds to a cysteine residue in the kinase domain of these receptors, leading to their irreversible inactivation.[11]

This inhibition blocks downstream signaling pathways that are critical for cell growth, proliferation, and survival, such as the Ras-Raf-MAPK and PI3K-Akt pathways. In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division.[6] By irreversibly blocking this signaling, Afatinib exerts its potent anti-tumor effects.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. Its dysregulation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds & Activates Afatinib Afatinib (from 7-Chloro-6-nitroquinazolin-4(3H)-one core) Afatinib->EGFR Irreversibly Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by Afatinib.

Safety and Handling

7-Chloro-6-nitroquinazolin-4(3H)-one is classified as hazardous and requires careful handling in a laboratory setting.

  • Hazard Classification: Acutely toxic if swallowed. May cause skin and serious eye irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid: In case of ingestion, seek immediate medical attention. If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

7-Chloro-6-nitroquinazolin-4(3H)-one stands as a testament to the importance of chemical intermediates in the landscape of modern drug discovery. While not a therapeutic agent itself, its role as a key building block for Afatinib places it at a critical juncture in the production of a life-saving medication for cancer patients. A thorough understanding of its synthesis, characterization, and the biological context of its downstream applications is indispensable for scientists and researchers dedicated to advancing the field of oncology and medicinal chemistry. The continued exploration of the quinazoline scaffold promises to yield new therapeutic innovations, and the foundational knowledge of intermediates like 7-Chloro-6-nitroquinazolin-4(3H)-one will remain paramount to these endeavors.

References

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An In-depth Technical Guide to the Spectral Characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Chloro-6-nitroquinazolin-4(3H)-one is a key heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical development. Its structural scaffold is a cornerstone in the synthesis of targeted cancer therapies, most notably as a critical intermediate in the manufacture of Afatinib, a potent tyrosine kinase inhibitor.[1] A comprehensive understanding of its spectral properties is paramount for ensuring the identity, purity, and quality of this important building block in the drug development pipeline.

This technical guide provides a detailed overview of the spectral characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one, offering insights into the theoretical underpinnings and practical application of various spectroscopic techniques. The methodologies and data presented herein are designed to serve as a definitive reference for researchers engaged in the synthesis, analysis, and application of this compound.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₄ClN₃O₃
Molecular Weight 225.59 g/mol [2]
CAS Number 53449-14-2[2]
Appearance Pale yellow to light brown powder[3]
Melting Point >300 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The aromatic region of the ¹H NMR spectrum of 7-Chloro-6-nitroquinazolin-4(3H)-one is particularly informative.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8Broad Singlet1HN-H (3-position)
~8.7Singlet1HH-5
~8.3Singlet1HH-8
~8.0Singlet1HH-2

Note: The provided ¹H NMR data is based on publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent, concentration, and instrument. A broad singlet for the N-H proton is expected due to quadrupole broadening and potential hydrogen exchange.

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this class of compounds, as it can effectively dissolve the polar quinazolinone structure and its N-H proton is readily observable.

  • Field Strength: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the aromatic protons.

¹³C NMR (Carbon NMR) Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule. Due to the limited public availability of an experimentally obtained ¹³C NMR spectrum for 7-Chloro-6-nitroquinazolin-4(3H)-one, the following data is predicted based on the analysis of structurally similar quinazolinone derivatives and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160C-4 (Carbonyl)
~155C-2
~150C-8a
~145C-6
~138C-7
~128C-5
~125C-4a
~118C-8

Expert Insights:

The electron-withdrawing effects of the nitro and chloro groups, as well as the carbonyl and imine functionalities, will significantly influence the chemical shifts of the aromatic carbons. The C-4 carbonyl carbon is expected to be the most downfield-shifted signal. The carbons directly attached to or in close proximity to the electron-withdrawing groups (C-6 and C-7) will also exhibit downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z ≈ 225.0 (for ³⁵Cl) and 227.0 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₄ClN₃O₃).

Plausible Fragmentation Pathway:

The quinazolinone ring system is relatively stable; however, fragmentation can be initiated by the loss of the nitro group (NO₂) or through characteristic cleavages of the heterocyclic ring.

M [M]⁺˙ m/z 225/227 M_minus_NO2 [M-NO₂]⁺ m/z 179/181 M->M_minus_NO2 - NO₂ M_minus_CO [M-CO]⁺˙ m/z 197/199 M->M_minus_CO - CO

Caption: Plausible mass spectrometry fragmentation pathways.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3000N-HStretching
3100-3000Aromatic C-HStretching
~1680C=O (Amide)Stretching
~1610C=NStretching
1550-1500, 1350-1300N-O (Nitro group)Asymmetric & Symmetric Stretching
~1480Aromatic C=CStretching
~850C-ClStretching

Self-Validating Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample. The KBr must be thoroughly dried to avoid interference from water absorption bands.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Interpretation: The presence of a strong absorption around 1680 cm⁻¹ (C=O), characteristic N-H stretching, and strong bands corresponding to the nitro group would provide strong evidence for the 7-Chloro-6-nitroquinazolin-4(3H)-one structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the quinazolinone ring system, coupled with the presence of chromophoric groups like the nitro group, will result in characteristic absorption maxima.

Expected UV-Vis Absorption Maxima (in Methanol or Ethanol):

Experimental Workflows

The following diagrams illustrate the logical workflows for the comprehensive spectral characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structural Elucidation Synthesis Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Interpretation Interpretation of Spectra NMR->Interpretation MS->Interpretation IR->Interpretation UV->Interpretation Validation Structural Validation Interpretation->Validation

Caption: Overall workflow for synthesis and spectral characterization.

Start Purified Sample NMR_step Dissolve in DMSO-d₆ Acquire ¹H & ¹³C Spectra Start->NMR_step MS_step Introduce into Mass Spectrometer Acquire Mass Spectrum Start->MS_step IR_step Prepare KBr Pellet Acquire FT-IR Spectrum Start->IR_step UV_step Dissolve in Ethanol Acquire UV-Vis Spectrum Start->UV_step Data_Analysis Correlate & Interpret Data NMR_step->Data_Analysis MS_step->Data_Analysis IR_step->Data_Analysis UV_step->Data_Analysis

Caption: Logical flow for multi-technique spectral analysis.

Conclusion

The spectral characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one is a critical step in its application as a pharmaceutical intermediate. A combination of NMR, MS, FT-IR, and UV-Vis spectroscopy provides a comprehensive and self-validating system for confirming its structure and purity. This guide has outlined the expected spectral data and the underlying principles for their interpretation, providing researchers with a solid foundation for their analytical endeavors. The methodologies described herein are designed to ensure the highest level of scientific integrity and trustworthiness in the characterization of this important molecule.

References

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The Nitro-Quinazolinone Scaffold: A Comprehensive Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core and the Impact of Nitro-Functionalization

The quinazolinone scaffold, a fused bicyclic system of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of several clinically approved drugs.[1] The introduction of a nitro group (-NO₂) to this versatile core profoundly influences its physicochemical properties and biological activity. This electron-withdrawing group can modulate the molecule's reactivity, lipophilicity, and ability to interact with biological targets, often enhancing its therapeutic potential.[2] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of nitro-substituted quinazolinones, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for Nitro-Substituted Quinazolinones

The synthesis of nitro-substituted quinazolinones can be achieved through various routes, typically involving the construction of the quinazolinone ring from nitro-substituted precursors.

General Synthetic Protocol: From Nitro-Anthranilic Acid

A common and versatile method involves the use of nitro-substituted anthranilic acid as a starting material. The general workflow is as follows:

Experimental Protocol: Synthesis of 6-Nitro-Substituted Quinazolinones

  • Acylation of Anthranilic Acid: 5-Nitroanthranilic acid is reacted with an appropriate acyl chloride (e.g., chloroacetyl chloride) in an inert solvent.

  • Cyclization to Benzoxazinone: The resulting N-acyl-nitro-anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to induce cyclization and form the corresponding 6-nitro-benzoxazinone intermediate.

  • Condensation with Amines: The benzoxazinone intermediate is subsequently reacted with ammonia or a primary amine in a suitable solvent like ethanol or DMF. This step leads to the opening of the oxazinone ring followed by recyclization to yield the desired 3-substituted-6-nitro-4(3H)-quinazolinone.

A three-step synthesis of 6-amino-3(H)-quinazolin-4-ones has also been described, which involves the nitration of 3(H)-quinazolin-4-one, followed by reduction of the nitro group.[3]

Anticancer Activity: A Prominent Therapeutic Avenue

Nitro-substituted quinazolinones have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer cell signaling pathways.

Mechanism of Action: Targeting EGFR and Other Kinases

A primary mechanism underlying the anticancer effects of many nitro-substituted quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a crucial regulator of cell proliferation, survival, and metastasis, and its overactivity is a hallmark of many cancers.[4] The quinazolinone core acts as a scaffold that binds to the ATP-binding site of the EGFR kinase domain, while the nitro-substitution can enhance this interaction and contribute to the overall potency.[4][6] Some derivatives have also shown inhibitory activity against other kinases like VEGFR2, highlighting their potential as multi-targeted anticancer agents.[6]

Workflow for Evaluating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7, HCT-116) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Culture->MTT_Assay Kinase_Assay EGFR/VEGFR2 Kinase Inhibition Assay MTT_Assay->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Xenograft Tumor Xenograft Model (in mice) Apoptosis->Xenograft Treatment Treatment with Nitro-Quinazolinone Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Tumor_Measurement->Toxicity Lead_Compound Lead Nitro-Quinazolinone Compound Lead_Compound->Cell_Culture

Caption: Workflow for Anticancer Evaluation of Nitro-Quinazolinones.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitro-substituted quinazolinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Compound IX A549 (Lung)20.09Lapatinib11.98[4]
Compound X MCF-7 (Breast)0.04Doxorubicin0.006[4]
Compound XI A549 (Lung)65.12--[4]
Compound 8a MCF-7 (Breast)15.85Erlotinib>100[7]
Compound 8a SW480 (Colon)17.85Erlotinib17.52[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitro-substituted quinazolinone compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitro-substituted quinazolinones have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action and Structure-Activity Relationship

The antimicrobial mechanism of these compounds is not as well-defined as their anticancer action but is thought to involve the disruption of essential bacterial processes. Structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the quinazolinone ring are crucial for antimicrobial efficacy. For instance, substitutions at positions 2 and 3, and the presence of a halogen or nitro group at position 6, can enhance antimicrobial activity.[8] Compounds with para- and meta-nitro substituents have shown marked activity against Klebsiella pneumoniae.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative nitro-substituted quinazolinone derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Nitro-substituted quinazolinone 1 Staphylococcus aureus≤0.5[2]
Nitro-substituted quinazolinone 1 Vancomycin-resistant S. aureus≤0.5[2]
Nitro-substituted quinazolinone 1 Linezolid-resistant S. aureus≤0.5[2]
Compound 20 (p-nitro phenyl) Klebsiella pneumoniae0.5 mg/ml[9]
Compound 20 (p-nitro phenyl) Bacillus subtilis0.5 mg/ml[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the nitro-substituted quinazolinone compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several nitro-substituted quinazolinone derivatives have been investigated for their anti-inflammatory properties, showing promise in mitigating inflammatory processes.

Mechanism of Action: COX Inhibition

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11] COX-2 is a central mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy. By inhibiting COX-2, nitro-substituted quinazolinones can reduce the production of pro-inflammatory prostaglandins.

Workflow for Evaluating Anti-inflammatory Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50 values) NO_Assay Nitric Oxide Production Assay (in macrophages) COX_Assay->NO_Assay Paw_Edema Carrageenan-Induced Paw Edema (in rats) NO_Assay->Paw_Edema Treatment Treatment with Nitro-Quinazolinone Paw_Edema->Treatment Edema_Measurement Paw Volume Measurement Treatment->Edema_Measurement Analgesia Analgesic Activity Assessment (e.g., hot plate test) Edema_Measurement->Analgesia Lead_Compound Lead Nitro-Quinazolinone Compound Lead_Compound->COX_Assay

Caption: Workflow for Anti-inflammatory Evaluation.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected nitro-substituted quinazolinone derivatives.

Compound IDAssayResultReference CompoundResultReference
Compound QA-2 (2,4-dinitro) Carrageenan-induced paw edema (% inhibition)82.75--[12]
Compound QA-6 (2,4-dinitro) Carrageenan-induced paw edema (% inhibition)81.03--[12]
Compound 4b (p-nitro) COX-2 Inhibition (IC₅₀)Comparable to CelecoxibCelecoxib-[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds (nitro-substituted quinazolinones) or the standard drug (e.g., diclofenac sodium) orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

Nitro-substituted quinazolinones represent a highly promising class of compounds with a diverse and potent range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The insights into their synthesis, mechanisms of action, and structure-activity relationships provided in this guide offer a solid foundation for the rational design of new and more effective therapeutic agents based on this versatile scaffold. Future research should focus on optimizing the lead compounds to improve their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into clinical applications.

References

  • Wei, L., et al. (Year). Nitro-Substituted-Azole Linked 4-Amino-quinazoline Derivatives. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Sakr, A., et al. (Year). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Literature review of 7-Chloro-6-nitroquinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Biological Applications of 7-Chloro-6-nitroquinazolin-4(3H)-one Derivatives

Abstract

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 7-chloro-6-nitro introduces unique electronic and steric properties, making 7-chloro-6-nitroquinazolin-4(3H)-one a versatile intermediate for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical derivatization, and diverse biological activities of this compound class. We delve into detailed synthetic protocols, explore key biological targets including protein kinases and microbial enzymes, and analyze structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents.

Introduction: The Quinazolinone Core and the Significance of 7-Chloro-6-nitro Substitution

Quinazolin-4(3H)-ones are bicyclic heterocyclic compounds that are isosteric with purines, allowing them to interact with a wide array of biological targets. This scaffold is present in many biologically active compounds with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents[1][2]. The therapeutic versatility of the quinazolinone ring system stems from its rigid structure and the multiple sites available for chemical modification, which allows for the fine-tuning of pharmacological properties.

The 7-chloro-6-nitroquinazolin-4(3H)-one core is of particular interest in drug discovery. The chloro and nitro groups are strong electron-withdrawing substituents that significantly influence the reactivity and physicochemical properties of the molecule[3].

  • Enhanced Reactivity: The chloro group at position 7 serves as a good leaving group, facilitating nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups.

  • Modulation of Biological Activity: The nitro group at position 6 can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the binding affinity of the molecule to its biological targets. Furthermore, the nitro group can be reduced to an amino group, providing another handle for further derivatization.

This unique combination makes 7-chloro-6-nitroquinazolin-4(3H)-one a crucial building block for creating diverse chemical libraries and exploring new therapeutic avenues, particularly in oncology and infectious diseases[3][4].

Synthesis of the Core Scaffold: 7-Chloro-6-nitroquinazolin-4(3H)-one

The most common and scalable synthetic route to 7-chloro-6-nitroquinazolin-4(3H)-one begins with 2-amino-4-chlorobenzoic acid[5][6]. The synthesis proceeds through a multi-step process involving condensation, nitration, and in some pathways for further derivatives, a subsequent chlorination step[6][7].

G cluster_0 Core Synthesis Pathway A 2-Amino-4-chlorobenzoic acid B 7-Chloroquinazolin-4(3H)-one A->B Formamide or Formamidine acetate, Reflux C 7-Chloro-6-nitroquinazolin-4(3H)-one (Core Scaffold) B->C HNO3 / H2SO4 (Nitration) D 4,7-Dichloro-6-nitroquinazoline (Key Intermediate) C->D SOCl2 or POCl3 (Chlorination)

Caption: General synthetic pathway to the 7-chloro-6-nitroquinazolin-4(3H)-one core and a key intermediate.

Experimental Protocol: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

This protocol is a representative procedure based on established methodologies[6][7].

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-4-chlorobenzoic acid (1.0 eq).

  • Add formamide (10 vol) and heat the mixture to reflux (approx. 160 °C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir. The product will precipitate.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 7-chloroquinazolin-4(3H)-one.

Step 2: Nitration to Yield 7-Chloro-6-nitroquinazolin-4(3H)-one

  • Carefully add concentrated sulfuric acid (5 vol) to a flask and cool it in an ice bath to 0-5 °C.

  • Slowly add the 7-chloroquinazolin-4(3H)-one (1.0 eq) from Step 1 to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the quinazolinone solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Filter the resulting solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum to obtain the final product, 7-chloro-6-nitroquinazolin-4(3H)-one.

Synthetic Derivatization Strategies

The 7-chloro-6-nitroquinazolin-4(3H)-one scaffold offers multiple positions for chemical modification, primarily at the N-3, C-4, and C-7 positions.

G cluster_0 Derivatization Pathways Core 7-Chloro-6-nitroquinazolin-4(3H)-one N3 N-3 Alkylation/ Arylation Core->N3 R-X, Base C4 C-4 Substitution (via 4-chloro intermediate) Core->C4 1. SOCl2 2. Nu-H C7 C-7 Nucleophilic Substitution Core->C7 Na-Sulfinate, DMF NO2 NO2 Reduction to NH2 & Further Functionalization Core->NO2 Reduction (e.g., SnCl2/HCl)

Caption: Key derivatization strategies for the 7-chloro-6-nitroquinazolin-4(3H)-one scaffold.

  • Substitution at C-7: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution. For example, it can be displaced by sulfinate salts to form quinazoline sulfones, which are valuable building blocks in medicinal chemistry[5]. This reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures[5].

  • Substitution at N-3: The nitrogen at the 3-position can be alkylated or acylated using various electrophiles in the presence of a base. This allows for the introduction of diverse side chains, which can significantly impact biological activity[1].

  • Substitution at C-4: The keto group at C-4 can be converted to a chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form 4,7-dichloro-6-nitroquinazoline[6]. This highly reactive intermediate allows for subsequent nucleophilic substitution at the C-4 position with amines, alcohols, or thiols, leading to a wide range of 4-substituted derivatives[7].

  • Reduction of the Nitro Group: The nitro group at C-6 can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This amino group can then be further functionalized, for example, by acylation or diazotization, to introduce additional diversity.

Biological Activities and Therapeutic Applications

Derivatives of 7-chloro-6-nitroquinazolin-4(3H)-one have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity

The quinazoline scaffold is a cornerstone in the development of anticancer agents, particularly as tyrosine kinase inhibitors (TKIs)[8]. Derivatives of 7-chloro-6-nitroquinazolin-4(3H)-one have shown promise in this area.

  • Mechanism of Action: Many quinazoline-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer, such as those governed by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[8][9]. By competing with ATP at the kinase domain of these receptors, they block downstream signaling, leading to reduced cell proliferation and angiogenesis.

  • Cytotoxicity Data: Various substituted quinazolines have shown potent cytotoxic effects against a range of human cancer cell lines. While specific data for 7-chloro-6-nitro derivatives is part of ongoing research, related 7-chloroquinoline and quinazoline compounds have demonstrated significant activity[9][10]. For instance, certain 7-chloro-4-anilinoquinoline derivatives show IC₅₀ values in the low micromolar range against liver (HepG2), lung (SK-LU-1), and breast (MCF-7) cancer cell lines[9].

Table 1: Representative Anticancer Activity of Related Chloro-Quinoline/Quinazoline Scaffolds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
7-Chloro-4-anilinoquinolineHepG2 (Liver)2.09 - 6.72[9]
7-Chloro-4-anilinoquinolineMCF-7 (Breast)4.63 - 9.50[9]
7-Chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[9]
Quinazolin-4(3H)-one (USP7 Inhibitor)MGC-803 (Gastric)0.595 - 5.048[11]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolinone derivatives have been identified as a promising class of compounds with activity against various bacteria and fungi[2][12].

  • Mechanism of Action: The antimicrobial effects of quinazolinones can be attributed to the inhibition of essential microbial enzymes. One key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication[13]. Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Other potential mechanisms include disruption of cell wall synthesis and interference with quorum sensing pathways[14].

  • Spectrum of Activity: Studies have shown that quinazolinone derivatives are active against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa[2][12][15]. The specific substituents on the quinazolinone core play a critical role in determining the spectrum and potency of antimicrobial activity[12]. For example, the introduction of a naphthyl radical or an amide group has been shown to enhance activity against S. aureus and S. pneumoniae[12].

Enzyme Inhibition

Beyond kinase and gyrase inhibition, these derivatives have been explored as inhibitors of other enzyme classes.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Certain quinazolinone derivatives have been identified as reversible, mixed-type inhibitors of tyrosinase[16].

  • USP7 Inhibition: Ubiquitin-specific protease 7 (USP7) is a deubiquitinase implicated in cancer through its stabilization of proteins like MDM2. Novel quinazolin-4(3H)-one derivatives have been developed as potent USP7 inhibitors, leading to increased levels of the tumor suppressor p53 and exhibiting anticancer effects[11].

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-chloro-6-nitroquinazolin-4(3H)-one derivatives is highly dependent on the nature and position of the substituents.

  • Role of the 7-Chloro Group: In a study of 2-(amino)quinazolin-4(3H)-one derivatives as anti-MRSA agents, the presence of a 7-chloro substituent was found to be critical for potent antibacterial activity[17].

  • Impact of N-3 Substituents: In a series of anti-inflammatory and analgesic agents, modifications at the N-3 position with various aromatic aldehydes led to compounds with moderate to significant activity[1].

  • Importance of C-2 Substituents: For USP7 inhibitors, the side chains introduced at the C-2 position were found to be crucial. Docking studies suggested that these side chains could form unique hydrogen bonds with the target enzyme, enhancing potency[11]. Similarly, for anti-MRSA compounds, optimization of the 2-position substituent led to a derivative with exceptional potency and a high therapeutic index[17].

Future Perspectives and Conclusion

The 7-chloro-6-nitroquinazolin-4(3H)-one scaffold is a validated and highly versatile starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening.

Future research should focus on:

  • Exploring Novel Derivatizations: Systematically exploring substitutions at all available positions to build a comprehensive SAR profile.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

  • Combination Therapies: Investigating the potential of these derivatives in combination with existing anticancer or antimicrobial drugs to overcome resistance.

References

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An In-depth Technical Guide to 7-Chloro-6-nitroquinazolin-4(3H)-one: Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its structural versatility and broad pharmacological profile.[1][2] Within this privileged class of heterocycles, 7-chloro-6-nitroquinazolin-4(3H)-one represents a particularly valuable intermediate and core structure. The strategic placement of an electron-withdrawing nitro group and a reactive chloro substituent provides multiple avenues for chemical modification, enabling the generation of diverse compound libraries for drug discovery. This guide offers a comprehensive overview of the synthesis, derivatization strategies, structure-activity relationships (SAR), and potential therapeutic applications of analogs derived from this core, with a focus on anticancer agent development. Detailed, field-proven experimental protocols are provided to support researchers in this domain.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are fused bicyclic heterocyclic compounds that have garnered immense interest from medicinal chemists due to their wide array of biological activities.[3] This scaffold is a key structural component in numerous FDA-approved drugs, particularly in oncology. For instance, gefitinib, erlotinib, and lapatinib are quinazoline-based tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers.[2]

The therapeutic diversity of quinazolinones is extensive, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4] This versatility stems from the scaffold's ability to be extensively modified at several positions, allowing for the fine-tuning of its pharmacological and pharmacokinetic profiles to interact with various biological targets.[2] The 7-chloro-6-nitroquinazolin-4(3H)-one core is a potent starting point for creating novel therapeutics, as the chloro and nitro groups serve as crucial handles for synthetic diversification and can significantly influence the molecule's interaction with target proteins.

The 7-Chloro-6-nitroquinazolin-4(3H)-one Core: Synthesis and Properties

The parent compound, 7-chloro-6-nitroquinazolin-4(3H)-one, is a stable, solid material with a molecular weight of 225.59 g/mol .[5] It serves as a key intermediate in the synthesis of advanced analogs, including precursors to second-generation EGFR inhibitors like afatinib.[6][7]

Synthesis of the Core Structure

A common and scalable route to synthesize 7-chloro-6-nitroquinazolin-4(3H)-one begins with 2-amino-4-chlorobenzoic acid.[6][8] The synthesis proceeds through a three-step process: condensation, nitration, and, if further derivatization at the 4-position is desired, chlorination.

Step 1: Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide or formamidine acetate to form the quinazolinone ring, yielding 7-chloroquinazolin-4(3H)-one.[6][9]

Step 2: Nitration: The 7-chloroquinazolin-4(3H)-one intermediate is then subjected to electrophilic nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 6-position.[10] This reaction yields the target core, 7-chloro-6-nitroquinazolin-4(3H)-one.

Protocol 1: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Materials:

  • 7-Chloroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, cool 7-chloroquinazolin-4(3H)-one in an ice bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 10 °C.[11]

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask cooled in an ice bath. Add this mixture dropwise to the quinazolinone solution, keeping the reaction temperature between 0-5 °C.[11]

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11]

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[11]

  • Work-up: A precipitate will form. Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 7-chloro-6-nitroquinazolin-4(3H)-one as a solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategies for Derivatization and Structure-Activity Relationships (SAR)

The 7-chloro-6-nitroquinazolin-4(3H)-one core offers three primary sites for chemical modification: the N-3 position of the pyrimidine ring, the C-4 carbonyl (via an intermediate), the C-7 chloro group, and the C-6 nitro group. SAR studies indicate that substitutions at positions 2, 3, 6, and 7 can profoundly modulate the biological activity of the quinazolinone molecule.[12]

Modification at the C-7 Position

The chlorine atom at the C-7 position is susceptible to nucleophilic aromatic substitution, particularly with electron-donating nucleophiles. This allows for the introduction of various functionalities.

  • Sulfone Derivatives: The chloro group can be displaced by sulfinate salts. For example, reacting 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate in DMF yields 6-nitro-7-tosylquinazolin-4(3H)-one.[8] Sulfone moieties are valuable in drug design as they can act as hydrogen bond acceptors and participate in various non-covalent interactions.[8]

Modification of the C-6 Nitro Group

The nitro group is a versatile functional group. Its primary transformation is reduction to an amino group, which then serves as a key point for further diversification.

  • Reduction to Amine: The nitro group can be readily reduced to an amine (6-amino-7-chloroquinazolin-4(3H)-one) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

  • Amide/Urea Formation: The resulting 6-amino group is a potent nucleophile and can be acylated to form amides or reacted with isocyanates to form ureas. These functionalities are critical for establishing hydrogen bond interactions with protein targets, such as the hinge region of kinases.[13]

Modification at the C-4 Position

The 4-oxo group is part of a lactam system. To create analogs like those found in EGFR inhibitors, this position is typically converted to a chloro group, which can then be substituted.

  • Chlorination: The 4-oxo group can be converted to a 4-chloro substituent by heating with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[6][10] This yields 4,7-dichloro-6-nitroquinazoline, a crucial intermediate.[6]

  • Nucleophilic Substitution: The 4-chloro group is highly reactive and can be displaced by a wide range of nucleophiles, most notably substituted anilines, to generate 4-anilinoquinazoline derivatives. This is the key structural motif responsible for the activity of many EGFR inhibitors.

G cluster_C4 C-4 Position cluster_C6 C-6 Position cluster_C7 C-7 Position Core 7-Chloro-6-nitro- quinazolin-4(3H)-one C4_Chlorination Chlorination (SOCl₂ or POCl₃) Core->C4_Chlorination 1a C6_Reduction Nitro Reduction (e.g., SnCl₂) Core->C6_Reduction 2a C7_Substitution Nucleophilic Substitution (e.g., Sulfinates) Core->C7_Substitution 3 Intermediate_4Cl 4,7-Dichloro-6-nitro- quinazoline C4_Chlorination->Intermediate_4Cl C4_Substitution Nucleophilic Substitution (e.g., Anilines) Intermediate_4Cl->C4_Substitution 1b Product_4_Anilino 4-Anilinoquinazoline Derivatives (e.g., TKIs) C4_Substitution->Product_4_Anilino Intermediate_6NH2 6-Amino Intermediate C6_Reduction->Intermediate_6NH2 C6_Derivatization Amide/Urea Formation Intermediate_6NH2->C6_Derivatization 2b Product_6_Amide Amide/Urea Derivatives C6_Derivatization->Product_6_Amide Product_7_Sulfone 7-Sulfonyl Derivatives C7_Substitution->Product_7_Sulfone

Therapeutic Applications: Focus on Anticancer Agents

Quinazolinone derivatives are most prominently recognized for their anticancer properties, often functioning as inhibitors of protein kinases that are dysregulated in cancer.[14]

Tyrosine Kinase Inhibition

The primary mechanism of action for many anticancer quinazolines is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13] These enzymes are critical for signaling pathways that control cell growth, proliferation, and survival.[15] Analogs of 7-chloro-6-nitroquinazolin-4(3H)-one are designed to fit into the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Dimerizes ATP ATP EGFR->ATP Phosphorylation RAS RAS EGFR->RAS Activates Quin_Drug Quinazolinone Inhibitor (e.g., 4-Anilino Derivative) Quin_Drug->EGFR Inhibits ATP Binding Pocket ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Structure-Activity Relationship (SAR) Data

The potency and selectivity of quinazolinone-based inhibitors are highly dependent on the nature of the substituents.

PositionSubstituent TypeGeneral Impact on Activity (e.g., EGFR Inhibition)Rationale
C-4 Substituted AnilinesCritical. Small, electron-withdrawing groups on the aniline often enhance potency.Forms key hydrogen bonds with the kinase hinge region. The aniline moiety explores a hydrophobic pocket.
C-6 Small, polar groups (amides, ureas)Enhances Potency. Can increase solubility and provide additional H-bond interactions.Interacts with solvent or specific residues in the binding site.
C-7 Halogens (Cl, F), small alkoxyModulates Potency/Selectivity. A halogen at this position is often beneficial.The substituent projects into a solvent-exposed region and can influence solubility and pharmacokinetic properties.

This table synthesizes general trends observed in medicinal chemistry literature. Specific activity depends on the exact compound and target.[13][16]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic (anti-proliferative) activity of newly synthesized quinazolinone derivatives against a cancer cell line (e.g., MCF-7 breast cancer cells).[4][17]

Materials:

  • Synthesized quinazolinone compounds (dissolved in DMSO)

  • MCF-7 human breast cancer cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Reference drug (e.g., Gefitinib)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture media. Replace the old media with 100 µL of fresh media containing the desired compound concentrations. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13][18]

G A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat cells with serial dilutions of Quinazolinone Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Remove Media, Add DMSO to dissolve Formazan Crystals F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and determine IC₅₀ H->I

Challenges and Future Directions

While the 7-chloro-6-nitroquinazolin-4(3H)-one scaffold is a promising starting point, challenges remain. Key areas for future research include:

  • Improving Selectivity: Designing derivatives that are highly selective for a specific kinase isoform to minimize off-target effects and reduce toxicity.[2]

  • Overcoming Drug Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Enhancing Bioavailability: Optimizing the physicochemical properties of analogs to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

7-Chloro-6-nitroquinazolin-4(3H)-one is a high-value scaffold in modern medicinal chemistry. Its strategic functionalization provides a robust platform for generating diverse libraries of bioactive molecules. The synthetic accessibility of this core, coupled with the clear structure-activity relationships established for its derivatives, particularly as kinase inhibitors, ensures its continued importance in the discovery and development of novel therapeutic agents for cancer and other diseases. The protocols and strategies outlined in this guide provide a solid foundation for researchers aiming to explore the vast potential of this privileged chemical structure.

References

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  • [Unraveling the Structure-Activity Relationship of 7-Chloro-6-nitroquinoline Analogs in Cancer Therapy. (URL: https://www.benchchem.com/blog/unraveling-the-structure-activity-relationship-of-7-chloro-6-nitroquinoline-analogs-in-cancer-therapy/)]
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  • [Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][14]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (URL: https://gsconlinepress.com/journals/gscbps/content/synthesis-and-antibacterial-activity-newly-synthesized-7-chloro%E2%80%932%E2%80%93methyl-4h%E2%80%93benzo-d-1-3)]

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An In Silico Toxicological Assessment of 7-Chloro-6-nitroquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, in-depth framework for the in silico toxicological assessment of 7-Chloro-6-nitroquinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinones are notable scaffolds in medicinal chemistry, recognized for a wide range of biological activities.[1][2][3] Given the potential for human exposure during drug development, a proactive, early-stage toxicological evaluation is imperative. This document outlines a weight-of-evidence strategy employing a suite of validated computational models to predict key toxicological endpoints. The methodologies described herein are grounded in the principles of regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to ensure scientific rigor and regulatory relevance.[4][5][6] We will systematically evaluate risks related to genotoxicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, providing a robust, data-driven profile to guide further research and development decisions.

Introduction: The Compound and the Imperative for In Silico Assessment

The Target Compound: 7-Chloro-6-nitroquinazolin-4(3H)-one

7-Chloro-6-nitroquinazolin-4(3H)-one is a substituted quinazolinone.[7][8][9] The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, and other therapeutic properties.[1][2][10] The specific substitutions on our target molecule—a chloro group at position 7 and a nitro group at position 6—are critical determinants of its physicochemical properties and, consequently, its potential for biological interactions and toxicity. The nitroaromatic moiety, in particular, is a well-known structural alert for potential genotoxicity.

Compound Structure and Identifier:

  • Chemical Name: 7-Chloro-6-nitroquinazolin-4(3H)-one

  • CAS Number: 53449-14-2[9]

  • Canonical SMILES: C1=C(C=C2C(=C1[O-])C(=O)NC(=N2)Cl)

  • Molecular Formula: C₈H₄ClN₃O₃[8]

The Role of In Silico Toxicology in Modern Drug Development

Traditional toxicological testing relies heavily on animal models, which are time-consuming, expensive, and ethically challenging. Computational toxicology has emerged as an indispensable tool in early-stage drug discovery, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing).[11][12] By predicting potential liabilities based on chemical structure, in silico methods enable rapid, cost-effective screening of compounds, allowing researchers to prioritize candidates with more favorable safety profiles and de-risk development pipelines.[13][14][15]

The Weight-of-Evidence Strategy: A Multi-Model Approach

No single computational model can definitively predict toxicity. Therefore, a robust assessment relies on a "weight-of-evidence" approach, integrating predictions from multiple, mechanistically diverse models. This guide will leverage two primary types of models:

  • Expert Rule-Based Systems: These models contain a knowledge base of structural alerts (toxicophores) derived from extensive experimental data and expert toxicological review. They provide predictions based on the presence of known structure-toxicity relationships.[11][16][17]

  • (Quantitative) Structure-Activity Relationship (QSAR) Models: These are statistical models that correlate molecular structures (represented by descriptors) with specific toxicological outcomes. They are trained on large datasets and can identify complex relationships not captured by simple rules.[18][19][20]

This integrated approach must adhere to the five OECD principles for QSAR model validation to be considered scientifically credible for regulatory purposes.[4][21][22][23] These principles ensure that the model has a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit and predictivity, and a mechanistic interpretation, if possible.[21][23]

In Silico Assessment Workflow

G cluster_input 1. Input Preparation cluster_prediction 2. Predictive Modeling cluster_analysis 3. Analysis & Synthesis mol_input Molecule Input (SMILES: C1=C(C=C2C(=C1N+[O-])C(=O)NC(=N2)Cl)) genotox Genotoxicity (ICH M7) mol_input->genotox Run Predictions carcino Carcinogenicity mol_input->carcino Run Predictions hepato Hepatotoxicity (DILI) mol_input->hepato Run Predictions cardio Cardiotoxicity (hERG) mol_input->cardio Run Predictions woe Weight-of-Evidence Integration genotox->woe Aggregate Results carcino->woe Aggregate Results hepato->woe Aggregate Results cardio->woe Aggregate Results profile Comprehensive Toxicity Profile woe->profile Synthesize

Caption: High-level workflow for the in silico toxicological assessment.

Step-by-Step Predictive Analysis

This section details the protocols for assessing the key toxicological endpoints using widely accepted, often freely available, software tools like Toxtree and Lazar, which serve as excellent proxies for the methodologies employed by commercial platforms like Derek Nexus.[24][25][26][27]

Protocol 1: Genotoxicity (Mutagenicity) Assessment

Causality: Genotoxicity assessment is a critical first step. DNA-reactive impurities, even at low levels, can lead to mutations and potentially cause cancer.[6] The ICH M7 guideline provides a framework for the assessment and control of such impurities, making this endpoint a primary regulatory concern.[5][6][28][29]

Methodology (using Toxtree):

  • Launch Toxtree: Open the Toxtree application (v3.1.0 or later).[27]

  • Input Structure:

    • Go to File > New molecule.

    • Select Chemical Identifiers > Edit.

    • In the pop-up window, paste the SMILES string: C1=C(C=C2C(=C1[O-])C(=O)NC(=N2)Cl).

    • Click Apply and OK.

  • Select Prediction Module:

    • From the Decision Tree menu, select Benigni/Bossa rulebase for mutagenicity and carcinogenicity.[27][30]

  • Run Prediction:

    • Click Estimate in the main toolbar.

  • Analyze Results:

    • The results pane will display the decision tree path. The model will identify structural alerts within the molecule.

    • Expected Alert: The primary alert will be for the aromatic nitro group . Aromatic nitro compounds are a well-established class of potential mutagens, often requiring metabolic activation to exert their effect. The software will flag this as a structural alert for mutagenicity.

ICH M7 Classification: Based on the presence of a well-known structural alert for mutagenicity (the aromatic nitro group) and the absence of sufficient data to refute this concern, 7-Chloro-6-nitroquinazolin-4(3H)-one would be provisionally classified under ICH M7 Class 2 or 3 .[31]

  • Class 3: An alert is identified, but the mutagenicity is unknown.

  • Class 2: A known mutagen with an established risk. Without specific experimental data, a conservative approach would place it in at least Class 3, requiring stringent control.[31]

Protocol 2: Carcinogenicity Assessment

Causality: Carcinogenicity is often mechanistically linked to genotoxicity. Compounds that are mutagenic are frequently also carcinogenic. Therefore, a positive finding for mutagenicity raises a significant concern for carcinogenic potential.

Methodology (using Lazar Toxicity Prediction):

  • Access Lazar: Navigate to a web-accessible Lazar (Lazy Structure-Activity Relationships) server.[24][32]

  • Input Structure: Enter the SMILES string for the compound.

  • Select Endpoint: Choose the "Carcinogenicity (Ames test)" or a similar rodent carcinogenicity endpoint.

  • Run Prediction: Submit the query for prediction.

  • Analyze Results:

    • Lazar uses a nearest-neighbors approach, identifying similar compounds in its training set with known carcinogenicity data.[26]

    • Expected Prediction: The prediction is likely to be POSITIVE for carcinogenicity. The rationale will be based on the structural similarity to other nitroaromatic compounds known to be carcinogenic. The tool will provide a confidence index for the prediction.

Protocol 3: Hepatotoxicity (DILI) Assessment

Causality: Drug-Induced Liver Injury (DILI) is a major cause of drug attrition and post-market withdrawal.[18][33][34] Predicting DILI is challenging due to its complex and often idiosyncratic nature, but in silico models can identify structural alerts associated with increased risk.[20][35]

Methodology (Conceptual, based on known structural alerts): While a single free tool for DILI is less common, the principles are based on identifying toxicophores flagged by commercial systems like Derek Nexus or integrated machine learning models.[18][33]

  • Structural Alert Analysis: The structure is screened for fragments known to be associated with hepatotoxicity.

  • Key Structural Features of Concern:

    • Nitroaromatic Group: This group can undergo redox cycling, leading to oxidative stress in hepatocytes.

    • Quinazolinone Ring: While a common scaffold, heterocyclic rings can sometimes be metabolized to reactive intermediates.

  • Prediction: The presence of the nitroaromatic group would raise a flag for potential hepatotoxicity. The prediction would be "Potential Risk of Hepatotoxicity" or "Structural Alert Present."

Protocol 4: Cardiotoxicity (hERG Inhibition) Assessment

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical cardiac liability.[36][37] Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Early screening for hERG inhibition is standard practice in drug development.[19][38][39]

Methodology (Conceptual, based on pharmacophore models): In silico hERG prediction relies on identifying common physicochemical features of known hERG blockers.[36][37]

  • Pharmacophore Matching: The compound is compared against established hERG pharmacophore models. These models typically include:

    • A basic nitrogen atom (which is protonated at physiological pH).

    • One or more aromatic/hydrophobic groups.

  • Analysis of 7-Chloro-6-nitroquinazolin-4(3H)-one:

    • The quinazolinone structure contains basic nitrogens and aromatic rings.

    • However, it does not perfectly fit the classic hERG pharmacophore profile of a highly basic amine separated from aromatic groups by a flexible linker.

  • Prediction: The risk of potent hERG inhibition is predicted to be LOW . While some interaction cannot be entirely ruled out without specific modeling, the structure lacks the key features of high-affinity hERG blockers.

Synthesis of Findings & Data Presentation

The results from the individual predictive models are integrated to form a holistic toxicological profile. The weight-of-evidence approach allows for a more confident assessment than any single prediction alone.

Summary of Predicted Toxicological Profile
Toxicological EndpointPredictionConfidence / RationaleKey Structural Alert
Genotoxicity (Mutagenicity) POSITIVE HighAromatic Nitro Group
Carcinogenicity POSITIVE Medium-HighAromatic Nitro Group; secondary to genotoxicity concern
Hepatotoxicity (DILI) PLAUSIBLE RISK MediumAromatic Nitro Group (potential for oxidative stress)
Cardiotoxicity (hERG) LOW RISK MediumLacks classic pharmacophoric features of potent hERG blockers
Risk Mitigation and Forward Look

The in silico assessment provides a clear, albeit predictive, risk profile.

G cluster_findings In Silico Findings cluster_actions Recommended Actions genotox_alert High Concern: Genotoxicity / Carcinogenicity ames_test In Vitro Assay: Bacterial Reverse Mutation (Ames) Test genotox_alert->ames_test To Confirm & Mitigate micronucleus_test In Vitro Assay: Micronucleus Test genotox_alert->micronucleus_test To Confirm & Mitigate redesign Medicinal Chemistry: Redesign to remove nitro group genotox_alert->redesign To Confirm & Mitigate dili_alert Medium Concern: Hepatotoxicity hep_assay In Vitro Assay: Hepatocyte Toxicity Assay dili_alert->hep_assay To Confirm herg_low Low Concern: Cardiotoxicity

Caption: Decision logic based on the synthesized in silico toxicity profile.

The analysis strongly indicates that the 6-nitro group is the primary driver of toxicological concern .

  • High Priority Concern: The prediction of mutagenicity is a significant finding that, if confirmed, would likely halt the development of this compound for most therapeutic indications, as per ICH M7 guidelines.[5][6][28]

  • Next Steps:

    • Experimental Verification: The immediate priority is to confirm the genotoxicity prediction using a standard in vitro bacterial reverse mutation (Ames) test.

    • Structure-Activity Relationship (SAR) Exploration: If the quinazolinone scaffold is of high interest, medicinal chemistry efforts should be directed at synthesizing analogs where the 6-nitro group is replaced with bioisosteres (e.g., cyano, sulfone, or halogen groups) that are not associated with mutagenicity.

    • Hepatotoxicity Confirmation: Should the compound progress despite the genotoxicity concern (e.g., for certain life-threatening indications), in vitro assays using primary hepatocytes would be warranted to investigate potential DILI liability.

Conclusion

This in silico toxicological assessment of 7-Chloro-6-nitroquinazolin-4(3H)-one, conducted through a systematic, weight-of-evidence approach, has identified a significant risk of genotoxicity and, by extension, carcinogenicity, primarily attributed to the presence of an aromatic nitro group. A plausible risk for hepatotoxicity was also noted, while the risk for cardiotoxicity via hERG inhibition appears low. These computational predictions serve as a critical, cost-effective early warning, providing clear, actionable guidance. The primary recommendation is to experimentally verify the mutagenicity prediction and to prioritize the exploration of chemical analogs that lack the nitroaromatic toxicophore to advance the quinazolinone scaffold toward safer therapeutic candidates.

References

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Potential therapeutic targets for 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 7-Chloro-6-nitroquinazolin-4(3H)-one and its Derivatives

Preamble: The Strategic Value of the Quinazolinone Scaffold

The quinazolinone moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] In the realm of oncology, the quinazolinone core is particularly prominent, forming the foundation of several FDA-approved targeted therapies.[1][4]

This guide focuses on 7-Chloro-6-nitroquinazolin-4(3H)-one , a key chemical intermediate whose strategic importance is underscored by its role in the synthesis of highly successful kinase inhibitors, such as Afatinib.[5] The presence of chloro and nitro groups on the quinazoline ring offers versatile handles for synthetic modification, making this compound an ideal starting point for the development of novel therapeutics.[6] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets for derivatives of this valuable scaffold, complete with the scientific rationale and detailed experimental workflows for target validation.

Part 1: Established and High-Value Therapeutic Targets

The most well-trodden and validated path for quinazolinone derivatives has been the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[3][7]

The Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are among the most intensively studied targets in oncology.[8][9] Their overexpression or mutation leads to uncontrolled cell proliferation, survival, and metastasis.[9] Quinazoline-based inhibitors like Gefitinib and Erlotinib were revolutionary in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[4][8]

Scientific Rationale

Derivatives of 7-Chloro-6-nitroquinazolin-4(3H)-one are pre-disposed to target the ATP-binding pocket of kinases like EGFR. The quinazolinone core acts as a scaffold that mimics the adenine ring of ATP, while synthetic modifications at various positions can confer potency and selectivity. The established success of Afatinib, a second-generation irreversible inhibitor of both EGFR and HER2, which is synthesized from this very precursor, provides a compelling rationale for continued exploration.[5] Furthermore, the quinazolinone scaffold has been successfully adapted to create fourth-generation allosteric inhibitors that can overcome resistance mutations like C797S.[8][10]

Signaling Pathway Overview

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR/HER2 RAS_RAF RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K -> AKT -> mTOR EGFR->PI3K_AKT Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Compound Quinazolinone Inhibitor Compound->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Workflow for Target Validation

A self-validating system of experiments is crucial to confirm EGFR/HER2 as a target for a novel 7-Chloro-6-nitroquinazolin-4(3H)-one derivative.

Workflow Diagram:

EGFR_Validation_Workflow A Step 1: In Vitro Kinase Assay B Step 2: Cell-Based Proliferation Assay A->B Confirm cellular activity C Step 3: Target Engagement Assay B->C Verify direct target binding D Step 4: Downstream Signaling Analysis C->D Confirm mechanism E Step 5: In Vivo Xenograft Model D->E Assess in vivo efficacy PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Compound Quinazolinone Inhibitor Compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Validation

The validation workflow for a PI3K pathway inhibitor would follow a similar logic to that of EGFR, beginning with in vitro lipid kinase assays against PI3K isoforms, followed by cell-based assays to measure effects on proliferation and downstream signaling (e.g., phosphorylation of Akt and S6K) via Western blot. [11][12]

Non-Receptor Tyrosine Kinases (e.g., c-Src)

While receptor tyrosine kinases are primary targets, non-receptor tyrosine kinases like c-Src play crucial roles in cancer progression, particularly in invasion and metastasis. [13]

Scientific Rationale

The anilinoquinazoline scaffold has been successfully adapted to create potent and specific inhibitors of c-Src. [13]These compounds bind to the ATP pocket of the c-Src kinase domain, and modifications to the quinazolinone core can enhance selectivity over other kinases. [14]Developing dual Src/Abl or dual STAT3/c-Src inhibitors from the 7-Chloro-6-nitroquinazolin-4(3H)-one platform could offer novel therapeutic avenues. [15]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the immune response, inflammation, and cell survival. [16]Its constitutive activation is a hallmark of many cancers and inflammatory diseases.

Scientific Rationale

Quinazolinone derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory genes like COX-2, TNF-α, and iNOS. [16][17]The mechanism can involve inhibiting the degradation of IκB, the natural inhibitor of NF-κB, or potentially interfering with the DNA binding of NF-κB subunits. [18][19]This opens up the possibility of developing anti-inflammatory or chemo-sensitizing agents.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of various quinazolinone derivatives against the targets discussed. This data, compiled from the literature, serves as a benchmark for new compounds derived from 7-Chloro-6-nitroquinazolin-4(3H)-one.

Target Compound Type Example Compound Inhibitory Activity (IC50/GI50) Reference Cell Line/Assay Citation
EGFR QuinazolinoneCompound 6d 0.069 µMIn vitro EGFR kinase assay[9]
EGFR Quinazolinone-Amino Acid HybridCompound E 0.43 µMMDA-MBA-231 cells[20]
Tubulin Quinazolinone-Amino Acid HybridCompound E 6.24 µMIn vitro tubulin polymerization[20]
Tubulin 2-Styrylquinazolin-4(3H)-oneNaphthyl 39 <50 nMHT29, U87, A2780, H460 cells[21]
c-Src AnilinoquinazolineSaracatinib (AZD0530) 2.7 nMIn vitro c-Src kinase assay[14]
PI3K/Akt DimorpholinoquinazolineCompound 7c 125-250 nM (p-Akt inhibition)MCF7 cells (Western blot)[11][12]
NF-κB 4-AminoquinazolineLU1501 10.16 µMSK-BR-3 cells[22]

Conclusion and Future Directions

7-Chloro-6-nitroquinazolin-4(3H)-one is more than a simple intermediate; it is a launchpad for the discovery of next-generation targeted therapies. While its derivatives have a proven legacy in EGFR inhibition, the scientific literature strongly supports the exploration of a diverse range of other high-value targets. The most promising avenues for future research include the development of:

  • Dual-Target Inhibitors: Compounds that simultaneously inhibit EGFR and tubulin polymerization, or co-target parallel survival pathways like PI3K/Akt and RAS/RAF.

  • Resistance-Breaking Agents: Allosteric inhibitors or compounds that target novel binding pockets to overcome acquired resistance to existing therapies.

  • Pathway-Selective Modulators: Highly selective inhibitors for targets like c-Src or specific PI3K isoforms to minimize off-target toxicity.

  • Anti-inflammatory and Immuno-oncology Agents: Novel NF-κB inhibitors that could modulate the tumor microenvironment or treat inflammatory conditions.

By employing the systematic, multi-faceted experimental workflows outlined in this guide, researchers can efficiently validate these targets and characterize the mechanism of action of novel compounds derived from this versatile scaffold, paving the way for new and effective treatments for cancer and other diseases.

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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel quinazolinone scaffolds. Moving beyond a simple recitation of methods, this document elucidates the causal relationships behind synthetic choices, offers detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity. We will traverse classical synthetic routes and delve into modern, more efficient methodologies such as multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches, providing a comprehensive roadmap for the development of next-generation therapeutics based on this versatile scaffold.

The Quinazolinone Core: A Legacy of Therapeutic Versatility

The quinazolinone framework, a fusion of benzene and pyrimidine rings, is a recurring motif in both natural products and synthetic pharmaceuticals.[3] Its structural rigidity, coupled with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of quinazolinone derivatives with a broad spectrum of biological activities, including:

  • Anticancer: Several FDA-approved drugs, such as Erlotinib, Gefitinib, and Lapatinib, are quinazolinone-based tyrosine kinase inhibitors.[3][4]

  • Antibacterial and Antifungal: Quinazolinone derivatives have shown potent activity against various strains of bacteria and fungi.[2][5][6]

  • Anti-inflammatory: These compounds can modulate inflammatory pathways, for example, by inhibiting the expression of COX-2, IL-1β, and TNF-α.[5][7]

  • Anticonvulsant and CNS Activities: The quinazolinone scaffold is also found in compounds with significant central nervous system effects.[3][8]

The remarkable versatility of the quinazolinone scaffold underscores its importance as a foundational element in modern drug discovery.[3][9]

Strategic Synthesis of the Quinazolinone Scaffold

The synthesis of the quinazolinone core has evolved significantly over the years. While traditional methods are still relevant, the demand for efficiency, diversity, and sustainability has driven the development of innovative synthetic strategies.

Classical Approaches: The Foundation of Quinazolinone Synthesis

The Niementowski quinazolinone synthesis , first described in 1895, is a cornerstone of classical quinazolinone chemistry.[10] This reaction typically involves the condensation of anthranilic acid with an amide at high temperatures.

Causality Behind the Choice: The Niementowski reaction, despite its often harsh conditions, is a straightforward and cost-effective method for producing simple quinazolinones. It is particularly useful for initial exploratory studies where large quantities of a basic scaffold are required.

Modern Methodologies: Efficiency, Diversity, and Sustainability

Modern synthetic chemistry has ushered in an era of more sophisticated and efficient approaches to quinazolinone synthesis. These methods not only offer improved yields and shorter reaction times but also align with the principles of green chemistry.

Multicomponent reactions have emerged as a powerful tool for the rapid and efficient construction of complex molecules like quinazolinones in a single step.[11][12] These reactions offer significant advantages in terms of atom economy, reduced waste, and the ability to generate large libraries of compounds for high-throughput screening.

Causality Behind the Choice: MCRs are the preferred method when a high degree of structural diversity is desired. By varying the starting materials, a vast array of substituted quinazolinones can be synthesized with minimal effort, making this approach ideal for structure-activity relationship (SAR) studies.[11]

A common MCR strategy involves the one-pot reaction of an anthranilic acid derivative, an aldehyde, and an amine, often catalyzed by a Lewis acid.

Experimental Protocol: A Representative Three-Component Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one

Objective: To synthesize a 2,3-disubstituted quinazolin-4(3H)-one via a one-pot, three-component reaction.

Materials:

  • Anthranilic acid (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Aromatic amine (1.0 mmol)

  • Triethyl orthoformate (1.5 mmol)

  • Catalyst: Zinc perchlorate (Zn(ClO₄)₂) (10 mol%)

  • Solvent: None (Solvent-free conditions)

Procedure:

  • In a clean, dry round-bottom flask, combine anthranilic acid (1.0 mmol), the aromatic aldehyde (1.0 mmol), the aromatic amine (1.0 mmol), and triethyl orthoformate (1.5 mmol).

  • Add the zinc perchlorate catalyst (10 mol%) to the reaction mixture.

  • Heat the mixture at 70°C with constant stirring for 3 hours.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

Self-Validating System:

  • TLC Analysis: The disappearance of starting materials and the appearance of a new, single spot corresponding to the product will indicate a successful reaction.

  • Melting Point: The sharp melting point of the recrystallized product will be indicative of its purity.

  • Spectroscopic Analysis: The structure of the final compound should be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum should show a characteristic C=O stretch for the quinazolinone carbonyl group. The NMR spectra will confirm the incorporation of the aldehyde and amine fragments into the quinazolinone scaffold.

Microwave irradiation has revolutionized organic synthesis by providing a rapid and efficient alternative to conventional heating.[14][15] In the context of quinazolinone synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[8][16]

Causality Behind the Choice: Microwave-assisted synthesis is the ideal choice for rapid lead optimization and the synthesis of small, focused libraries of compounds. The significant reduction in reaction time allows for a much faster turnaround of new derivatives for biological evaluation.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

Objective: To synthesize 3-amino-2-phenylquinazolin-4(3H)-one using a multi-step synthesis with a final microwave-assisted cyclization step.

Materials:

  • 2-Benzamidobenzoyl chloride

  • Hydrazine hydrate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesize 2-benzamidobenzoyl chloride from anthranilic acid in two preceding steps (benzoylation followed by chlorination).

  • In a microwave-safe reaction vessel, dissolve 2-benzamidobenzoyl chloride (1 mmol) in DMF.

  • Add hydrazine hydrate and potassium carbonate.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 800 W and 135°C for 4 minutes.[14]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 3-amino-2-phenylquinazolin-4(3H)-one.

Self-Validating System:

  • Reaction Monitoring: The reaction can be monitored for the consumption of the starting material using TLC.

  • Yield and Purity: A high yield (typically >80%) and a sharp melting point of the final product are indicators of a successful reaction.[14]

  • Spectroscopic Confirmation: The structure of the product should be unequivocally confirmed by spectroscopic methods (IR, NMR, and Mass Spectrometry).

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones, focusing on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.[17][18]

Causality Behind the Choice: Green chemistry approaches are chosen not only for their environmental benefits but also for their potential to improve reaction efficiency and simplify product purification. For example, using water as a solvent or employing a magnetically recoverable catalyst can significantly reduce the environmental impact and operational costs of the synthesis.[19][20]

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[7][21][22] Understanding the SAR is crucial for designing new compounds with improved potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • Position 2: Substitutions at this position can significantly influence the compound's interaction with the target protein. For example, in some antibacterial quinazolinones, a furan ring at position 2 was found to be crucial for activity.[23]

  • Position 3: The substituent at this position often plays a key role in modulating the compound's solubility and cell permeability. Aromatic groups with electron-donating or electron-withdrawing substituents can fine-tune the anti-inflammatory activity.[7]

  • Positions 6 and 8: Halogen substitutions at these positions on the benzene ring have been shown to enhance the antibacterial and anti-inflammatory activities of certain quinazolinone derivatives.[5]

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methodologies for Quinazolinone Synthesis
MethodologyTypical Reaction TimeYieldsKey AdvantagesKey Disadvantages
Niementowski Synthesis Several hoursModerateSimple, cost-effectiveHarsh conditions, limited scope
Multicomponent Reactions 1-8 hoursGood to excellentHigh diversity, atom economyCan be complex to optimize
Microwave-Assisted Synthesis 2-20 minutesGood to excellentRapid, high yieldsRequires specialized equipment
Green Chemistry Approaches VariesGood to excellentEnvironmentally friendly, easier workupCatalyst development can be challenging
Diagrams of Key Synthetic Workflows

G cluster_0 Multicomponent Synthesis of Quinazolinones Anthranilic Acid Anthranilic Acid Aldehyde Aldehyde Amine Amine One-Pot Reaction One-Pot Reaction Quinazolinone Scaffold Quinazolinone Scaffold

G cluster_1 Microwave-Assisted Quinazolinone Synthesis Starting Materials Starting Materials Microwave Irradiation Microwave Irradiation Rapid Synthesis (mins) Rapid Synthesis (mins) Purification Purification Pure Quinazolinone Pure Quinazolinone

Conclusion and Future Directions

The quinazolinone scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While classical synthetic methods have laid a strong foundation, the future of quinazolinone synthesis lies in the adoption of more efficient, diverse, and sustainable methodologies. The integration of multicomponent reactions, microwave-assisted synthesis, and green chemistry principles will undoubtedly accelerate the discovery of new quinazolinone-based drugs with improved efficacy and safety profiles. Future research should focus on the development of novel catalytic systems, the exploration of new multicomponent reaction pathways, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds.

References

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7-Chloro-6-nitroquinazolin-4(3H)-one role as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloro-6-nitroquinazolin-4(3H)-one: A Cornerstone Intermediate in Pharmaceutical Synthesis

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3][4][5] This technical guide provides a comprehensive examination of 7-chloro-6-nitroquinazolin-4(3H)-one, a pivotal intermediate whose strategic functionalization enables the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will dissect its synthesis, explore the chemical rationale behind its reactivity, and detail its application in the construction of targeted therapies. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile building block.

The Quinazolinone Core: A Scaffold of Significance

The quinazoline and quinazolinone ring systems are of immense interest to medicinal chemists due to their broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][6][7] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are tyrosine kinase inhibitors (TKIs) built upon this framework.[8][9][10][11] The stability of the quinazolinone nucleus, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacological activity.[12] 7-Chloro-6-nitroquinazolin-4(3H)-one emerges as a particularly valuable intermediate because its substituents—a chloro group, a nitro group, and a reactive 4-position—serve as orthogonal chemical handles for sequential, controlled modifications.

Synthesis of the Core Intermediate: A Stepwise Approach

The most common and scalable synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one begins with 2-amino-4-chlorobenzoic acid.[11][13][14][15] The process involves two fundamental transformations: the construction of the pyrimidine ring and the subsequent electrophilic nitration.

Synthetic Pathway Overview

The synthesis is a robust two-step process. First, the quinazolinone ring is formed via condensation, followed by a regioselective nitration to install the nitro group at the C-6 position.

Synthesis_Pathway start 2-Amino-4-chlorobenzoic Acid intermediate 7-Chloroquinazolin-4(3H)-one start->intermediate Step 1: Cyclization product 7-Chloro-6-nitroquinazolin-4(3H)-one intermediate->product Step 2: Nitration reagent1 Formamide (HCONH₂) Heat (160°C) reagent2 Fuming HNO₃ H₂SO₄, 0-30°C

Caption: Overall synthetic route to 7-chloro-6-nitroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Causality: This protocol is designed for high yield and purity. The use of formamide serves as both the solvent and the source of the C2 carbon in the quinazolinone ring. The subsequent nitration uses a classic mixed acid (HNO₃/H₂SO₄) system, which generates the highly electrophilic nitronium ion (NO₂⁺) necessary for aromatic nitration. Temperature control is critical to prevent over-nitration and side-product formation.[11]

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approx. 10 eq).

  • Reaction: Heat the mixture to 160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which will precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with water to remove residual formamide, and dry under vacuum to yield 7-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

  • Setup: To a two-neck round-bottom flask, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

  • Substrate Addition: Slowly add the 7-chloroquinazolin-4(3H)-one (1.0 eq) from Step 1, ensuring the temperature remains below 10 °C. Stir until fully dissolved.

  • Nitration: Slowly add fuming nitric acid (approx. 2.0 eq) dropwise to the mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 30 °C for 1.5 hours.[11]

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will cause the nitrated product to precipitate.

  • Neutralization & Isolation: Slowly neutralize the mixture with a 10% sodium hydroxide (NaOH) solution to approximately pH 7. Filter the resulting solid, wash with copious amounts of water, and dry under vacuum to obtain the final product, 7-chloro-6-nitroquinazolin-4(3H)-one.

Chemical Reactivity and Role in API Synthesis

The utility of 7-chloro-6-nitroquinazolin-4(3H)-one lies in the distinct reactivity of its functional groups, which allows for a programmed and sequential introduction of various pharmacophores.

Key Reactive Sites
  • C4-Position (Keto-Enol Tautomerism): The amide proton is acidic, and the C4-carbonyl can tautomerize to a hydroxyl group. This hydroxyl group is readily converted into a highly reactive 4-chloro substituent using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[11][14][15] This creates 4,7-dichloro-6-nitroquinazoline, an exceptionally potent electrophile for nucleophilic aromatic substitution (SₙAr).

  • C7-Chloro Group: This chlorine is activated towards SₙAr by the electron-withdrawing nitro group at the ortho position (C6). This allows for its displacement by various nucleophiles, typically after the more reactive C4 position has been addressed.

  • C6-Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the ring for SₙAr. Critically, it can be selectively reduced to an amino group (-NH₂), which can then be acylated or otherwise functionalized, providing another point of diversification.

Caption: Key reactive sites on the 7-chloro-6-nitroquinazolin-4(3H)-one scaffold.

Case Study: Core Synthesis of Afatinib

Afatinib is a potent, second-generation TKI used to treat non-small cell lung cancer (NSCLC).[11] The synthesis of its core structure heavily relies on the reactivity of 7-chloro-6-nitroquinazolin-4(3H)-one and its chlorinated derivative.[15][16][17]

Synthetic Workflow for Afatinib Precursor:

Caption: General synthetic workflow from the intermediate to the Afatinib core.

Workflow Explanation:

  • Chlorination: The initial intermediate is activated by converting the C4-hydroxyl to a chloride, creating the highly reactive 4,7-dichloro-6-nitroquinazoline.[11]

  • First SₙAr: The more reactive C4-chloro is displaced by an aniline derivative. The choice of aniline is a key determinant of the final drug's target specificity.

  • Second SₙAr: The C7-chloro is displaced by an oxygen or nitrogen nucleophile, which often imparts solubility and modulates the pharmacokinetic profile.

  • Reduction: The C6-nitro group is reduced to an amine. This is a critical step, as the resulting aniline is a key attachment point.

  • Acylation: The newly formed 6-amino group is acylated. In Afatinib, this involves an irreversible Michael acceptor moiety, which is key to its mechanism of action.

Data and Properties

For any intermediate, a thorough understanding of its physicochemical properties is essential for process development and quality control.

PropertyValueSource
CAS Number 53449-14-2[18][19]
Molecular Formula C₈H₄ClN₃O₃[18][19]
Molecular Weight 225.59 g/mol [18][19]
Appearance Pale yellow to light brown solid[19]
Melting Point 314-319 °C[18]
Purity (Typical) ≥97%[18]

Conclusion

7-Chloro-6-nitroquinazolin-4(3H)-one is more than a simple chemical; it is a testament to strategic molecular design. Its synthesis from readily available materials and the orthogonal reactivity of its three key functional sites make it an invaluable and versatile platform for constructing complex, high-value pharmaceutical agents. For drug development professionals, a mastery of the chemistry surrounding this intermediate opens a direct and efficient pathway to a class of therapeutics that continues to have a profound impact on modern medicine, particularly in the fight against cancer.

References

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Methodological & Application

Application Note: A Validated Protocol for the Regioselective Nitration of 7-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated Quinazolinones

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group (—NO₂) onto this framework, specifically creating 7-chloro-6-nitroquinazolin-4(3H)-one, generates a highly valuable intermediate.[3] This compound serves as a critical building block in the synthesis of advanced pharmaceuticals, most notably as a precursor to second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Afatinib, a targeted therapy for non-small cell lung cancer.[4]

The strategic placement of the nitro group at the C-6 position and the chloro group at C-7 provides two distinct and reactive sites for further molecular elaboration, enabling the construction of complex and potent drug candidates.[5] This application note provides a detailed, robust, and validated protocol for the regioselective nitration of 7-chloroquinazolin-4(3H)-one, grounded in established principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings, safety imperatives, and procedural specifics to ensure reproducible and high-yield synthesis for researchers in drug discovery and process development.

Mechanistic Rationale and Regioselectivity

The nitration of 7-chloroquinazolin-4(3H)-one is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is governed by the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene portion of the quinazolinone ring system.

Generation of the Nitronium Ion Electrophile

The reaction requires a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate is unstable and readily loses a molecule of water to form the highly electrophilic nitronium ion.[6][7] This is the key reactive species that drives the substitution.

Caption: Generation of the nitronium ion (NO₂⁺) electrophile.

The Basis of Regioselectivity

The directing effects of the substituents on the quinazolinone ring dictate that the nitration occurs specifically at the C-6 position.

  • Ring Deactivation: In the strongly acidic medium, the basic nitrogen atoms in the heterocyclic ring become protonated. This places a positive charge on the ring system, strongly deactivating it towards further electrophilic attack.[8] Consequently, the electrophilic substitution is directed to the less deactivated benzene ring.

  • Substituent Effects: The benzene ring has two key substituents influencing the position of attack: the chloro group at C-7 and the fused, protonated heterocyclic system. The chlorine atom is an ortho, para-directing group. The position ortho to the C-7 chloro group is C-6, and the para position is C-5. The consistent formation of the 6-nitro isomer, as reported in the literature, indicates that the C-6 position is electronically and sterically favored for attack by the nitronium ion.[4][9]

Safety Precautions: A Critical Overview

Nitration reactions involving mixed acids are inherently hazardous and demand strict adherence to safety protocols.

  • Extreme Corrosivity: Concentrated H₂SO₄ and fuming HNO₃ are highly corrosive and can cause severe chemical burns upon contact with skin and eyes.[10][11] The vapors are also highly toxic and damaging to the respiratory system.[12]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents can lead to a thermal runaway, causing violent boiling, splashing, and potentially an explosion.[10]

  • Strong Oxidizer: Nitric acid is a powerful oxidizing agent and can react violently with combustible materials, including organic solvents.[13]

Mandatory Safety Measures:

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood with sufficient ventilation. An emergency eyewash and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.

    • A flame-retardant lab coat or an acid-resistant apron.[11][12]

  • Spill Management: A spill kit containing a suitable neutralizing agent (e.g., sodium bicarbonate or soda ash) must be available.[13]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[9][14]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
7-chloroquinazolin-4(3H)-one≥97%Sigma-Aldrich, AK Scientific
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Fuming Nitric Acid (HNO₃)≥90%VWR, Sigma-Aldrich
Deionized WaterN/AIn-house
Crushed IceN/AIn-house
10% Sodium Hydroxide (NaOH) soln.Reagent GradeIn-house preparation
Equipment Specification
Two-neck round-bottom flask500 mL
Magnetic stirrer and stir bar
Dropping funnel
Ice-water bath
Buchner funnel and filter flask
pH paper or meter
Step-by-Step Synthesis Procedure

G A 1. Dissolve Starting Material 7-chloroquinazolin-4(3H)-one in conc. H₂SO₄. B 2. Cool Mixture Cool to 0-5 °C in an ice bath. A->B C 3. Add Nitrating Agent Slowly add fuming HNO₃ dropwise. Maintain T < 10 °C. B->C D 4. Reaction Stir at elevated temperature (e.g., 30 °C) for ~1.5 hours. Monitor via TLC. C->D E 5. Quench Reaction Carefully pour mixture onto crushed ice. D->E F 6. Isolate Product Filter the resulting precipitate. E->F G 7. Neutralize & Wash Wash solid with water and 10% NaOH soln. until filtrate is neutral (pH ~7). F->G H 8. Dry Product Dry the solid under vacuum to obtain 7-chloro-6-nitroquinazolin-4(3H)-one. G->H

Caption: Experimental workflow for the synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one.

  • Reaction Setup: In a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 7-chloroquinazolin-4(3H)-one (e.g., 10.8 g, 0.060 mol).

  • Dissolution: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 120 mL) while stirring. Continue stirring until all the solid has dissolved.

  • Addition of Nitrating Agent: While maintaining the temperature at 0-5 °C, slowly add fuming nitric acid (e.g., 120 mL) dropwise to the mixture using a dropping funnel over a period of at least 30-45 minutes. CRITICAL: The internal temperature must be carefully monitored and kept below 10 °C during the addition to prevent runaway reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Stir the reaction for approximately 1.5 hours at 30 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Quenching: In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice and water. Once the reaction is complete, carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the slurry with continuous stirring until the pH is approximately 7. This step neutralizes the excess strong acids.

  • Isolation and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral.

  • Drying: Dry the pale yellow solid product under vacuum to a constant weight.

Purification and Characterization

The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent such as glacial acetic acid can be performed.[14]

Expected Product Characteristics: 7-chloro-6-nitroquinazolin-4(3H)-one[15]

  • Molecular Formula: C₈H₄ClN₃O₃

  • Molecular Weight: 225.59 g/mol

  • Appearance: Pale yellow solid

  • Melting Point: 263.5–265.0 °C[4][5]

The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the regiochemistry and purity of the final product.[9]

Summary of Reaction Parameters

ParameterValue/ConditionRationale
Reactant Ratio 1 eq. 7-chloroquinazolin-4(3H)-oneStoichiometric basis
Nitrating Agent H₂SO₄ / fuming HNO₃Generates the required nitronium ion (NO₂⁺) electrophile.[6]
Temperature Control 0-10 °C during additionPrevents dangerous exothermic runaway and minimizes side reactions.[16]
Reaction Time ~1.5 hours at 30 °CAllows the reaction to proceed to completion.[9]
Work-up Quenching on iceSafely dilutes the strong acids and precipitates the product.[16]
Expected Yield ~85%Based on reported literature procedures.[4]

Conclusion

This application note provides a comprehensive and safety-conscious protocol for the synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one. By understanding the underlying reaction mechanism and adhering strictly to the detailed procedural and safety guidelines, researchers can reliably produce this key pharmaceutical intermediate. The regioselective nature of this electrophilic aromatic substitution is well-defined, affording the desired C-6 nitro product with high fidelity, which is essential for the subsequent development of targeted therapeutics.

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  • An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline - Benchchem. (n.d.). Benchchem.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). PubMed Central.
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. (n.d.). MDPI.
  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC. (n.d.). PubMed Central.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. (2022). MDPI.
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  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022). YouTube.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024). PubMed Central.
  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - NIH. (n.d.).
  • Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange.
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.).
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025). ScienceDirect.
  • 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 - PubChem. (n.d.). PubChem.
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  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione - MDPI. (n.d.). MDPI.
  • Electrophilic Aromatic Substitution (EAS)
  • 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE CAS#: - ChemicalBook. (n.d.). ChemicalBook.
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Application Notes & Protocols: High-Throughput Screening Assays for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of pharmacologically active agents, particularly in oncology.[1][2][3] Many of these derivatives function as potent kinase inhibitors, targeting key players in cell signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[1][2][4] The successful discovery of novel, therapeutically relevant quinazolinone-based compounds from vast chemical libraries hinges on the strategic implementation of robust and efficient high-throughput screening (HTS) campaigns. This guide provides an in-depth exploration of field-proven HTS assays, offering detailed protocols, expert insights into experimental design, and a rigorous framework for data analysis and quality control. We will delve into both biochemical and cell-based methodologies, equipping researchers and drug discovery professionals with the necessary tools to identify and validate promising quinazolinone lead candidates.

The Strategic Foundation: Designing an HTS Campaign

An HTS campaign is a systematic, multi-stage process designed to efficiently sift through thousands to millions of compounds. The success of the entire endeavor is predicated on the initial selection and development of an appropriate assay. The choice is not arbitrary; it is a calculated decision based on the biological target, the desired endpoint, and the available technological platforms.

Causality in Assay Selection:

  • Biochemical Assays: These are ideal for primary screening when the molecular target is a purified, soluble protein, such as a kinase. They directly measure the compound's effect on the target's activity (e.g., enzymatic catalysis) in a controlled, in vitro environment. This approach offers high throughput and mechanistic clarity but lacks the complexity of a cellular system.

  • Cell-Based Assays: These are indispensable for evaluating a compound's efficacy in a more physiologically relevant context. They measure downstream cellular events (e.g., inhibition of cell proliferation, induction of apoptosis) and provide an integrated assessment of compound properties like cell permeability and potential cytotoxicity.[1][5] They are often used in secondary screening to confirm hits from biochemical assays.

The typical workflow of an HTS campaign is a funneling process, starting broad and progressively narrowing down to the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization AssayDev Assay Development & Validation PrimaryHTS Primary HTS (e.g., 10 µM single concentration) AssayDev->PrimaryHTS HitID Primary Hit Identification PrimaryHTS->HitID HitConf Hit Confirmation (Fresh Compound) HitID->HitConf Advancement DoseResp Dose-Response (IC50 Determination) HitConf->DoseResp Counter Counter-Screens (Rule out artifacts) DoseResp->Counter SAR Structure-Activity Relationship (SAR) Counter->SAR Advancement Secondary Secondary/Orthogonal Assays (e.g., Cell-Based) SAR->Secondary LeadOpt Lead Optimization Secondary->LeadOpt

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.[1]

Biochemical Assays: Interrogating the Target Directly

For quinazolinone derivatives, which frequently target kinases, several homogeneous (mix-and-read) assay technologies are industry standards due to their sensitivity, robustness, and amenability to automation.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle of Causality: HTRF is a highly sensitive Förster Resonance Energy Transfer (FRET)-based technology. It leverages a long-lifetime europium cryptate donor and a red-shifted acceptor. When a biotinylated substrate is phosphorylated by a kinase (e.g., EGFR), a europium-labeled anti-phospho-tyrosine antibody and a streptavidin-labeled acceptor (XL665) can simultaneously bind the product. This brings the donor and acceptor into close proximity, allowing for energy transfer upon excitation. The resulting FRET signal is directly proportional to kinase activity. The time-resolved detection minimizes interference from short-lived background fluorescence.[1][6][7]

HTRF_Principle cluster_Inhibition Inhibition (No FRET) cluster_Activity Activity (FRET Signal) Inhibitor Quinazolinone Inhibitor Kinase_I Kinase (EGFR) Inhibitor->Kinase_I binds ATP_I ATP Kinase_I->ATP_I blocks Substrate_I Biotin-Substrate ADP_I ADP Kinase_A Kinase (EGFR) Product Biotin-Substrate-P Kinase_A->Product phosphorylates Substrate_A Biotin-Substrate ATP_A ATP Eu_Ab Eu-Ab Product->Eu_Ab binds SA_XL SA-XL665 Product->SA_XL binds ADP_A ADP Eu_Ab->SA_XL FRET Light Light (665nm) SA_XL->Light emits

Caption: Principle of HTRF for detecting kinase inhibition.

Protocol: HTRF Assay for EGFR Kinase Inhibition

This protocol describes the screening of a quinazolinone library for inhibitors of EGFR kinase in a 384-well format.[1]

1. Materials & Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme: Recombinant human EGFR kinase.

  • Substrate: Biotinylated poly-GT (4:1) or specific peptide substrate.

  • Cofactor: Adenosine triphosphate (ATP).

  • Detection Reagents: HTRF KinEASE® STK kit (contains Streptavidin-XL665 and STK-Antibody-Europium-Cryptate).

  • Plates: Low-volume 384-well white plates (e.g., Greiner Bio-One).

  • Controls: Gefitinib (positive control), DMSO (negative control).

  • Instrumentation: HTRF-compatible plate reader (e.g., Tecan Spark®, PerkinElmer EnVision®).

2. Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO®), dispense 50 nL of each quinazolinone derivative from the library (typically 10 mM in DMSO) into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a serial dilution of gefitinib (positive control).

  • Enzyme & Substrate Addition: Prepare a 2X solution of EGFR and biotinylated substrate in assay buffer. Dispense 5 µL of this solution into each well. The final concentrations should be optimized during assay development.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiation of Kinase Reaction: Prepare a 2X solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km value for EGFR to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The duration may need optimization based on enzyme kinetics.

  • Detection: Prepare the detection reagent mixture containing Streptavidin-XL665 and STK-Antibody-Cryptate in the detection buffer as per the manufacturer's protocol. Add 10 µL of this mixture to each well to stop the kinase reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

3. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[7]

  • Normalize the data to controls to determine the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).

Luminescence-Based Kinase Assay (ADP-Glo™)

Principle of Causality: This assay quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[4][8] This method is highly sensitive and less prone to interference from colored or fluorescent compounds.

Protocol: General Luminescence-Based Kinase Assay [4]

  • Compound Plating: Dispense 50 nL of quinazolinone compounds and controls into a 384-well white plate.

  • Kinase Reaction Setup: Add 2.5 µL of 2X kinase/substrate mixture to each well. Incubate for 10 minutes at room temperature.

  • Initiation: Add 2.5 µL of 2X ATP solution to start the reaction. Incubate at 30°C for 60 minutes.

  • Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a standard plate reader.

Cell-Based Assays: Assessing Phenotypic Impact

Cell-based assays are crucial for validating hits from biochemical screens. They confirm that a compound is active in a complex biological environment and provide initial insights into its therapeutic potential and potential liabilities.

Antiproliferative Assay (CellTiter-Glo®)

Principle of Causality: This is a homogeneous luminescent assay that quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolic activity.[1] The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which drives the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the number of viable cells. A reduction in signal indicates either cytotoxic or cytostatic effects of the compound.

CTG_Principle cluster_Viable Viable Cell cluster_NonViable Non-Viable Cell (After Treatment) Cell_V Cell ATP_V ATP Cell_V->ATP_V contains Light_V High Light Signal ATP_V->Light_V drives reaction Luciferin Luciferin Luciferase Luciferase Cell_NV Cell ATP_NV Low/No ATP Cell_NV->ATP_NV contains Light_NV Low Light Signal ATP_NV->Light_NV results in Quinazolinone Quinazolinone Compound Quinazolinone->Cell_NV induces death/ stasis

Sources

Application Note & Protocols: Leveraging 7-Chloro-6-nitroquinazolin-4(3H)-one for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit-finding strategies, prized for its efficient exploration of chemical space and its capacity to generate novel, high-quality lead compounds.[1] This approach begins by screening libraries of low-molecular-weight compounds (fragments) to identify weak but efficient binders to a biological target.[1][2] These initial hits are then progressively optimized into potent drug candidates through a structure-guided design process. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly protein kinase inhibitors.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, high-potential fragment, 7-Chloro-6-nitroquinazolin-4(3H)-one , in FBDD campaigns. We will detail its physicochemical rationale as a starting point, provide comprehensive protocols for primary screening and hit validation, and outline a roadmap for structure-guided elaboration.

The Fragment: A Profile of 7-Chloro-6-nitroquinazolin-4(3H)-one

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[5] 7-Chloro-6-nitroquinazolin-4(3H)-one is an exemplary starting fragment due to its unique combination of desirable physicochemical properties and synthetic tractability.

1.1. Physicochemical Properties & Suitability for FBDD

Fragments are typically characterized by their adherence to the "Rule of Three," which favors low molecular weight (<300 Da), low lipophilicity (cLogP ≤ 3), and a limited number of hydrogen bond donors and acceptors (≤ 3).[5] 7-Chloro-6-nitroquinazolin-4(3H)-one aligns well with these principles, ensuring a higher probability of binding efficiently within the often-constrained pockets of a protein target.

PropertyValueSource
Molecular Formula C₈H₄ClN₃O₃[6][7]
Molecular Weight 225.59 g/mol [6][7]
CAS Number 53449-14-2[6][7]
Appearance Solid[6]
Melting Point 314-319 °C[6]
Hydrogen Bond Donors 1 (amine)[7]
Hydrogen Bond Acceptors 4 (carbonyl O, 2x nitro O, N)[7]
Calculated LogP 1.2[7]

1.2. Rationale for Use: The Power of a "Poised" Fragment

Beyond its ideal size and polarity, the true power of 7-Chloro-6-nitroquinazolin-4(3H)-one lies in its chemical functionality, making it a "poised fragment".[8] The quinazolinone core provides a rigid, well-defined scaffold capable of forming key hydrogen bonds.[4] The substituents at the 6- and 7-positions are not merely passive decorations; they are strategic synthetic vectors for subsequent medicinal chemistry efforts.

  • 7-Chloro Group: This position is a versatile handle for well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the "growing" of the fragment into adjacent hydrophobic or polar pockets identified through structural biology.[9]

  • 6-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronics of the ring system and contribute to binding interactions.[10] Critically, it can be readily reduced to an aniline, providing an orthogonal synthetic handle for amide bond formation or other derivatizations.[9]

The FBDD Workflow: A Strategic Overview

FBDD is a disciplined, multi-stage process that contrasts with the brute-force nature of High-Throughput Screening (HTS).[11] It relies on highly sensitive biophysical techniques to detect weak binding events (typically in the high micromolar to millimolar range) and leverages structural information to guide lead optimization.[2][12]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization A Fragment Library (incl. 7-Chloro-6-nitroquinazolin-4(3H)-one) B Primary Biophysical Screen (SPR, DSF, NMR) A->B C Initial Hits (Weak Binders) B->C D Orthogonal Screen (e.g., ITC, HSQC) C->D E Structural Biology (X-ray Crystallography) D->E F Validated Hit (Binding Mode Confirmed) E->F G Structure-Guided Elaboration ('Fragment Growing/Linking') F->G H SAR & ADME Optimization G->H I Lead Compound (Potent & Drug-like) H->I Elaboration_Strategies cluster_0 Structure-Guided Elaboration cluster_1 Fragment Growing cluster_2 Fragment Linking Fragment Validated Fragment Hit (e.g., 7-Chloro-6-nitroquinazolin-4(3H)-one) in Binding Pocket Grow Synthesize Analogs (e.g., via Suzuki coupling at 7-Cl) to engage with adjacent pocket Fragment->Grow Exploit Synthetic Handle Link Design and Synthesize a linked molecule that spans both sites Fragment->Link Fragment2 Second Fragment in nearby pocket Fragment2->Link

Sources

Experimental setup for microwave-assisted quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Microwave-Assisted Synthesis of Quinazolinones

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific principles for the microwave-assisted synthesis of quinazolinones. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities.[1] Microwave-Assisted Organic Synthesis (MAOS) offers a green, efficient, and rapid alternative to conventional heating methods, drastically reducing reaction times and often improving product yields.[2][3][4] This document outlines the required experimental apparatus, provides a detailed step-by-step protocol for a one-pot, three-component synthesis, explains the causality behind key experimental choices, and emphasizes critical safety considerations.

Introduction: The Power of Microwave Chemistry for Privileged Scaffolds

Quinazolinones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting properties such as anticonvulsant, anticancer, anti-inflammatory, and sedative-hypnotic activities.[1] Traditional synthetic routes often require prolonged reaction times, high temperatures, and the use of hazardous solvents, making them time-consuming and environmentally taxing.[4]

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[3][5] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[4][6] This direct energy transfer leads to rapid, uniform, and efficient heating, resulting in dramatic accelerations of reaction rates, often reducing synthesis times from hours to mere minutes.[3][4][5] Key advantages include:

  • Enhanced Reaction Rates: Reactions can be accelerated by orders of magnitude.[3]

  • Higher Yields and Purity: Rapid heating can minimize the formation of side products.[3][4]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, leading to significant energy savings.[2][4]

  • Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[2][6][7]

The Experimental Apparatus: A System Designed for Safety and Precision

The use of dedicated laboratory microwave reactors is imperative for safety and reproducibility. Domestic microwave ovens must never be used for chemical synthesis.[8][9] They lack the necessary temperature and pressure feedback controls, proper ventilation, and shielding, creating significant risks of explosion and exposure to hazardous fumes and microwave radiation.[8][10][11]

A standard laboratory microwave synthesis setup consists of:

  • Microwave Reactor: A single-mode or multi-mode reactor designed for laboratory use. Single-mode reactors provide a focused, high-energy field, ideal for optimizing specific reactions, while multi-mode reactors can process multiple samples simultaneously.[6]

  • Reaction Vessels: Specially designed and pressure-rated glass vials (e.g., Pyrex) with crimp-sealed Teflon septa are used to withstand the high pressures and temperatures generated when solvents are heated above their atmospheric boiling points.[12]

  • Sensors and Control: An integrated infrared (IR) sensor monitors the external temperature of the reaction vessel, while fiber-optic probes can measure the internal temperature. Pressure sensors are crucial for monitoring the reaction and preventing vessel failure.[12][13]

  • Stirring Mechanism: A magnetic stirrer ensures homogenous heating throughout the reaction mixture, preventing localized superheating and promoting even reaction rates.[8]

  • Cooling System: An automated cooling system, typically using compressed air, rapidly cools the vessel post-reaction, allowing for safe handling.[6]

General Protocol: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

One of the most efficient methods for generating a library of quinazolinone derivatives is the one-pot, multi-component reaction (MCR).[14] This protocol describes the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from an isatoic anhydride, a primary amine, and an orthoester under solvent-free microwave irradiation.[14]

Reaction Scheme

The reaction proceeds via the initial formation of an intermediate from the isatoic anhydride and the amine, which then condenses with the orthoester and cyclizes to form the final quinazolinone product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents 1. Combine Isatoic Anhydride, Amine, and Orthoester in Microwave Vial stir 2. Add Magnetic Stir Bar reagents->stir seal 3. Crimp-Seal the Vial stir->seal place 4. Place Vial in Microwave Reactor seal->place irradiate 5. Irradiate at Set Temperature and Time place->irradiate cool 6. Cool to < 50°C irradiate->cool open 7. Unseal Vial and Add Ethanol cool->open precipitate 8. Precipitate Product in Cold Water open->precipitate filter 9. Filter and Wash Solid precipitate->filter dry 10. Dry the Product filter->dry

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Detailed Step-by-Step Methodology

This protocol provides a representative example for the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one.

Materials:

  • Isatoic anhydride (1.0 mmol, 163.1 mg)

  • Aniline (1.0 mmol, 93.1 mg, 91 µL)

  • Trimethyl orthoacetate (1.2 mmol, 144.2 mg, 149 µL)

  • 10 mL pressure-rated microwave process vial

  • Magnetic stir bar

Protocol:

  • Reagent Addition: To the 10 mL microwave vial, add the isatoic anhydride (163.1 mg), aniline (91 µL), and trimethyl orthoacetate (149 µL).

    • Causality: Using a slight excess of the orthoester ensures the reaction goes to completion. This reaction is performed solvent-free, which is a key advantage of the microwave method, reducing waste.[7][14]

  • Vessel Preparation: Add a magnetic stir bar to the vial and securely seal it with a Teflon septum and aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of a laboratory microwave reactor. Irradiate the mixture at 140°C for 20 minutes. The instrument will automatically modulate the power to maintain the set temperature.

    • Causality: The temperature of 140°C provides sufficient energy to overcome the activation barrier for cyclization rapidly. The sealed vessel allows the temperature to rise well above the boiling points of the reagents, dramatically accelerating the reaction, a feat not easily or safely achieved with conventional heating.[12][14]

  • Cooling: After irradiation is complete, allow the automated cooling system to reduce the vessel's temperature to below 50°C before removing it from the reactor.

    • Causality: This is a critical safety step. Opening a vessel that is still under high pressure and temperature can cause a violent release of hot solvent and reagents.[12]

  • Work-up: Carefully unseal the vial. Add 2-3 mL of ethanol to dissolve the crude mixture. Pour the ethanolic solution into a beaker containing ~50 mL of cold water while stirring.

  • Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration, washing it with a small amount of cold water.

  • Drying: Dry the collected solid in a vacuum oven to obtain the final product. The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation: Synthesis of Various Quinazolinone Derivatives

The following table summarizes the typical reaction conditions and outcomes for the synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones using the described microwave protocol.

EntryIsatoic AnhydrideAmine (R¹)Orthoester (R²)Temp (°C)Time (min)Yield (%)
1UnsubstitutedAnilineTrimethyl orthoacetate1402092
2Unsubstituted4-ChloroanilineTrimethyl orthoacetate1402589
3UnsubstitutedBenzylamineTrimethyl orthoacetate1402094
4UnsubstitutedAnilineTriethyl orthoformate1403085
55-Nitroisatoic anhydrideAnilineTrimethyl orthoacetate1503081

Data adapted from methodologies described in the literature.[14]

Mandatory Safety Protocols

Safety is the highest priority when performing microwave-assisted synthesis.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis.[8][9] These units have built-in safety interlocks, pressure monitoring, and ventilation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A face shield is recommended when handling reactions run at high pressure.[9][11]

  • Vessel Integrity: Before use, inspect reaction vials for any cracks or defects that could lead to failure under pressure.[13] Never exceed the recommended fill volume (typically no more than 2/3 full) to allow for expansion.[11]

  • Pressure Awareness: Be aware of the potential pressure that can be generated. Solvents heated well above their boiling point can create extremely high pressures. Always allow the reactor to cool completely before opening the vessel.[10][12]

  • Solvent Choice: Avoid using non-polar solvents (like hexane or toluene) alone as they do not absorb microwave energy efficiently and can lead to localized superheating.[13] When using flammable solvents, ensure the reactor is located in a well-ventilated area or fume hood.[10]

  • Avoid Metals: Do not place any metal objects (spatulas, aluminum foil) inside the microwave cavity, as this can cause arcing and create a fire or explosion hazard.[10]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Recent Scientific Research.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). MDPI.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry. [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2023). Scientific Reports.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.
  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (2018). Scholars Research Library.
  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). RSC Advances.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
  • Safety Precautions On The Application of Microwaves in Labor
  • Microwave Safety. (n.d.).
  • Microwave Reactor Safety. (n.d.). ETH Zurich.
  • Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. (2022).
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023). Bentham Science.
  • Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. (2005). Tetrahedron Letters.
  • Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. (2005).
  • Solvent Free One Pot Microwave Synthesis of Quinazolin 4-(3H)-One Derivatives with their Antibacterial and Antifungal Activity. (2015).
  • Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. (2010). Der Pharma Chemica.
  • Microwave-Assisted Three-Component Synthesis of Tetrahydroquinolines. (n.d.). Organic Syntheses.

Sources

Procedure for monitoring 7-Chloro-6-nitroquinazolin-4(3H)-one reaction by TLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Thin-Layer Chromatography (TLC) Monitoring of the Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one.

Introduction: The Critical Role of Reaction Monitoring

7-Chloro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, including targeted cancer therapeutics like second-generation EGFR tyrosine kinase inhibitors.[1] Its precise and efficient synthesis is paramount in drug development and manufacturing. Thin-Layer Chromatography (TLC) serves as an indispensable analytical tool for this purpose. It offers a rapid, cost-effective, and reliable method to qualitatively monitor the progress of a chemical reaction, enabling chemists to determine the optimal reaction time, identify the presence of intermediates, and assess the purity of the resulting product.[2]

This guide, designed for researchers and drug development professionals, provides a comprehensive protocol for monitoring the synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one. It moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring both procedural accuracy and a deeper understanding of the technique.

Principle of the Method

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). In the context of this synthesis, the key is to achieve clear separation between the starting material(s) (e.g., 2-amino-4-chloro-5-nitrobenzoic acid) and the desired product, 7-Chloro-6-nitroquinazolin-4(3H)-one.

The polarity of the molecules governs their movement. The silica gel stationary phase is highly polar. Therefore, more polar compounds will adhere more strongly to the plate and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will be carried further up the plate by the mobile phase, resulting in a higher Rf. The cyclization of the starting material to form the quinazolinone product typically results in a change in polarity, which allows for effective separation by TLC.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for monitoring the reaction. Optimization may be required depending on the specific reaction conditions and starting materials used.

Materials and Reagents
  • TLC Plates: Pre-coated silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates the presence of a fluorescent indicator that glows under 254 nm UV light, which is the primary, non-destructive method of visualization.[3]

  • Mobile Phase (Eluent): Dichloromethane (DCM) and Methanol (MeOH), HPLC grade. A starting ratio of 20:1 (DCM:MeOH) is recommended.[4][5]

  • Reaction Sample: An aliquot of the reaction mixture.

  • Reference Standards: Solutions of the starting material(s) and, if available, a pure sample of the product, 7-Chloro-6-nitroquinazolin-4(3H)-one.

  • Spotting Capillaries: Glass capillary tubes.

  • TLC Development Chamber: A glass jar with a lid.

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Iodine (I₂) crystals for an iodine chamber.

    • Nitro Group Stain (optional, for high specificity):

      • Solution A: 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.

      • Solution B: 2% (w/v) aqueous sodium nitrite (NaNO₂).

      • Solution C: 10% (w/v) β-naphthol in 10% aqueous NaOH.[6]

TLC Plate Preparation
  • Draw the Origin Line: Using a soft pencil, lightly draw a line approximately 1 cm from the bottom of the TLC plate. This is the origin where the samples will be spotted.

  • Mark Lanes: Mark small tick marks along the origin line to indicate where each sample will be spotted. Ensure they are at least 0.5 cm apart to prevent spots from merging. A typical setup includes lanes for the starting material (SM), the reaction mixture (R), and a "co-spot" (C) lane.

Sample Preparation and Spotting
  • Prepare Dilute Samples:

    • Starting Material (SM): Dissolve a small amount of the starting material in a suitable solvent (e.g., DMF, DMSO, or the reaction solvent) to create a ~1 mg/mL solution.

    • Reaction Mixture (R): Withdraw a small aliquot (e.g., one drop) from the reaction vessel and dilute it with 5-10 drops of a suitable solvent.

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the SM solution to the first lane on the origin. The spot should be as small as possible (1-2 mm diameter).

    • Using a clean capillary, apply a spot of the diluted reaction mixture (R) to the second lane.

    • In the third lane (co-spot, C ), first apply a spot of the SM solution, and after it dries, apply a spot of the reaction mixture directly on top of it. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[2]

Development of the TLC Plate
  • Prepare the Chamber: Pour the mobile phase (DCM:MeOH, 20:1) into the development chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapors. Close the lid and let it sit for 5-10 minutes. Chamber saturation ensures a uniform solvent front and leads to more reproducible Rf values.

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber. Ensure the origin line is above the level of the solvent. Close the lid.

  • Elute: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Visualization and Analysis

The visualization process should proceed from non-destructive to destructive methods.

  • UV Light (Primary Method):

    • Place the dried plate under a UV lamp set to 254 nm.[7]

    • The plate's background will fluoresce green, and UV-active compounds (like the aromatic starting material and product) will appear as dark spots.

    • Lightly circle the spots with a pencil.

    • The reaction is complete when the spot corresponding to the starting material has disappeared (or is significantly diminished) in the reaction lane. A new spot, corresponding to the product, should be clearly visible.

  • Iodine Chamber (Secondary Method):

    • Place the plate in a sealed chamber containing a few iodine crystals. The iodine vapor will sublimate and stain organic compounds, typically appearing as yellow-brown spots.[8] This can help visualize compounds that are not UV-active. The spots will fade over time, so they should be circled immediately.

  • Nitro-Specific Chemical Stain (Optional Confirmatory Method):

    • Principle: This highly specific method converts the nitro group into a brightly colored azo dye, providing unambiguous confirmation of nitro-containing products. The nitro group is first reduced to an amine, which is then diazotized and coupled with a phenol to form the dye.[6]

    • Procedure:

      • In a fume hood, spray the plate with the stannous chloride solution (Solution A).

      • Heat the plate at 100°C for 10-15 minutes. Let it cool.

      • Spray the cooled plate with the sodium nitrite solution (Solution B).

      • Finally, spray the plate with the β-naphthol solution (Solution C).

      • Nitro-containing compounds will appear as distinct orange-to-red spots.

Calculation of Rf Values

The Retention Factor (Rf) is a key parameter for identifying compounds.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Calculate the Rf for the starting material and the product. Under consistent conditions, these values should be reproducible.

Data Interpretation and Expected Results

The progress of the reaction can be visualized directly on the TLC plate.

  • At t=0 (start of reaction): The reaction lane (R) will show a strong spot corresponding to the starting material (SM), matching its Rf value.

  • During the reaction: The intensity of the SM spot in the R lane will decrease, while a new spot, the product (P), will appear.

  • At completion: The SM spot in the R lane will have completely disappeared, and the product spot will be at its maximum intensity.

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane : Methanol (20:1, v/v)
Visualization 1. UV Light (254 nm)2. Iodine Vapor3. Nitro-Specific Stain (SnCl₂/NaNO₂/β-naphthol)
Expected Rf (SM) < 0.34 (A precursor like 2-amino-4-chloro-5-nitrobenzoic acid is more polar and will have a lower Rf)
Expected Rf (Product) ~0.34 [4][5]

Workflow Diagram

The following diagram illustrates the complete TLC monitoring workflow.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis cluster_outcome Decision prep_sample 1. Sample Reaction Mixture prep_plate 2. Prepare & Mark TLC Plate prep_sample->prep_plate spot_plate 3. Spot SM, Reaction, & Co-spot prep_plate->spot_plate develop 4. Develop in Saturated Chamber spot_plate->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize (UV, Iodine, Stain) dry->visualize analyze 7. Analyze Spots & Calculate Rf visualize->analyze decision Reaction Complete? analyze->decision

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
Spots are streaky or elongated Sample is too concentrated; sample is insoluble in the mobile phase; polar compounds.Dilute the sample before spotting. Ensure the initial spot is small and completely dry before development. Add a small amount of acetic acid or formic acid to the mobile phase if the compounds are acidic.
Rf values are too high or too low Mobile phase is too polar (high Rf) or not polar enough (low Rf).If Rf is too high (spots near solvent front), decrease mobile phase polarity (e.g., change ratio to 30:1 DCM:MeOH). If Rf is too low (spots near origin), increase polarity (e.g., change ratio to 15:1 DCM:MeOH).
Spots are not separating Mobile phase is not suitable for the compounds.Try a different solvent system. For quinazolinones, systems like n-hexane:ethyl acetate or chloroform:methanol can be effective alternatives.[9][10] Experiment with different ratios.
No spots are visible under UV Compounds are not UV-active; sample is too dilute.Use a visualization stain (iodine or a chemical stain). Re-spot the plate with a more concentrated sample.

References

  • MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. Retrieved from [Link]

  • Heravi, M. M., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. Retrieved from [Link]

  • Nguyen, H. D. S., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Retrieved from [Link]

  • Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Future Medicinal Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Thai Nguyen University of Medicine and Pharmacy. (n.d.). IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS. Retrieved from [Link]

Sources

Topic: Kinase Inhibition Assay Protocol for Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of potent and selective protein kinase inhibitors, leading to several FDA-approved anticancer therapeutics.[1][2][3] Evaluating the efficacy of novel quinazolinone derivatives requires robust and reproducible assay methodologies. This guide provides a comprehensive overview and detailed protocols for assessing the inhibitory activity of quinazolinone compounds against their target kinases. We will delve into the foundational principles of kinase inhibition, compare common biochemical and cell-based assay platforms, and provide step-by-step protocols for determining both biochemical half-maximal inhibitory concentration (IC50) and cellular target engagement. The methodologies are designed to be self-validating, ensuring high-quality, interpretable data for drug discovery programs.

Part 1: The Central Role of Kinases and the Quinazolinone Scaffold

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins.[4][5] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and proliferation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[6][7]

The 4-anilinoquinazoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous inhibitors that target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[8][9] Compounds such as Gefitinib and Erlotinib have validated this approach, demonstrating the therapeutic potential of quinazolinone-based inhibitors.[8] The primary goal for researchers developing novel quinazolinones is to quantify their potency and selectivity against the intended kinase target.

cluster_0 Kinase Catalytic Cycle Kinase Kinase Enzyme Kinase_ATP Kinase-ATP Complex Kinase->Kinase_ATP Binds ATP ATP ATP->Kinase_ATP Binds Substrate Substrate (Protein) Substrate->Kinase_ATP Binds to complex Kinase_ATP->Kinase Releases Phospho_Substrate Phosphorylated Substrate Kinase_ATP->Phospho_Substrate Phosphorylates ADP ADP Kinase_ATP->ADP Releases Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Triggers Inhibitor Quinazolinone Inhibitor Inhibitor->Kinase_ATP Competes with ATP Blocks Binding

Figure 1: Mechanism of ATP-competitive kinase inhibition by quinazolinone compounds.

Part 2: Selecting the Appropriate Assay Strategy

The evaluation of a kinase inhibitor is a multi-step process that typically moves from direct, in vitro biochemical assays to more complex, physiologically relevant cell-based assays. This tiered approach allows for a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy.

G cluster_biochem Quantify Potency (IC50) cluster_cell Confirm Cellular Efficacy start Novel Quinazolinone Compound biochem Biochemical Assays (Direct Enzyme Inhibition) start->biochem Step 1 cell_based Cell-Based Assays (Cellular Activity) biochem->cell_based Step 2 adpglo ADP-Glo™ (Luminescence) zlyte Z'-LYTE™ (FRET) lantha LanthaScreen™ (TR-FRET) end Lead Candidate Selection cell_based->end Step 3 western Target Phosphorylation (Western Blot) mtt Cell Viability (MTT/XTT Assay)

Figure 2: High-level workflow for evaluating quinazolinone kinase inhibitors.
Biochemical Assays: Measuring Direct Enzyme Interaction

Biochemical assays quantify the direct effect of a quinazolinone compound on the activity of a purified, recombinant kinase enzyme.[4][10] They are essential for determining the intrinsic potency (IC50) of an inhibitor without the complexities of a cellular environment.

Assay PlatformPrinciplePrimary MeasurementKey AdvantagesConsiderations
ADP-Glo™ [11]LuminescenceADP ProductionUniversal for any kinase; high sensitivity and broad ATP tolerance.Requires a two-step process; potential for ATP-regenerating enzyme interference.
Z'-LYTE™ [12]FRETSubstrate PhosphorylationHomogeneous "mix-and-read" format; distinguishes inhibitors from proteases.[13]Requires specific FRET-labeled peptide substrates.[14][15]
LanthaScreen™ [16]TR-FRETInhibitor Binding or ActivityCan measure binding to both active and inactive kinases; allows for kinetic studies.[17][18]Requires specific tracers or antibodies; potential for compound autofluorescence.[19]
Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement

Cell-based assays measure the inhibitor's effects within a living cell, providing critical information on cell permeability, stability, and on-target activity in a physiological context.[20] A discrepancy between biochemical potency and cellular activity can indicate poor membrane permeability or rapid metabolism of the compound.[9][21]

  • Target Phosphorylation Assay (Western Blot): This method provides direct evidence of target engagement by measuring the phosphorylation status of the kinase's known downstream substrate.[8] A dose-dependent decrease in the phosphorylated substrate confirms that the compound is hitting its intended target in the cell.

  • Cell Viability/Cytotoxicity Assay (MTT/XTT): This assay measures the phenotypic outcome of kinase inhibition, such as the reduction of cancer cell proliferation.[6][22] It provides a functional readout of the compound's overall anti-cancer efficacy.

Part 3: Detailed Experimental Protocols

Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Kinase Assay

This protocol describes the determination of an IC50 value for a quinazolinone compound against a target kinase (e.g., EGFR) by quantifying the amount of ADP produced in the kinase reaction.[23][24]

A. Materials & Reagents

  • Purified Recombinant Kinase (e.g., EGFR, SignalChem #E10-11G)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Quinazolinone test compounds

  • ATP (Ultra Pure, Promega #V9151)

  • ADP-Glo™ Kinase Assay Kit (Promega #V9101)[11]

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • White, opaque 384-well assay plates (e.g., Corning #3572)

  • Plate reader with luminescence detection capability

B. Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the quinazolinone compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the top dilution might be 1 mM.

    • Further dilute this series 25-fold in Kinase Buffer to create a 4X working solution plate. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup (5 µL final reaction volume):

    • Add 1.25 µL of 4X compound working solution or vehicle control (4% DMSO in Kinase Buffer) to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of 2X Kinase/Substrate mix (prepared in Kinase Buffer). See table below for example concentrations.

    • Controls: Include "no enzyme" wells for background subtraction and "vehicle only" wells for 100% activity control.

  • Initiate Kinase Reaction:

    • Add 1.25 µL of 4X ATP solution (prepared in Kinase Buffer) to all wells to start the reaction.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Terminate Reaction and Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[25][26]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.[25][26]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background signal (no enzyme control) from all other wells.

    • Normalize the data by setting the vehicle control as 100% activity and background as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[27][28][29]

Example Reaction Concentrations for EGFR:

Component2X ConcentrationFinal Concentration
EGFR Enzyme10 ng/µL5 ng/µL
Poly(Glu,Tyr) Substrate0.4 mg/mL0.2 mg/mL
ATP20 µM10 µM (at Km)
Protocol 2: Cell-Based Western Blot for Target Inhibition (p-EGFR)

This protocol assesses the ability of a quinazolinone compound to inhibit EGFR autophosphorylation in a cancer cell line known to overexpress the target, such as A431 or HCC827.[8]

A. Materials & Reagents

  • Human cancer cell line (e.g., A431, ATCC #CRL-1555)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Quinazolinone test compounds

  • Human EGF (Epidermal Growth Factor)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Mouse anti-β-Actin (loading control).

  • HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent Substrate (ECL)

  • PVDF membrane

B. Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium.

    • Pre-treat cells with a serial dilution of the quinazolinone compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil for 5 minutes.

    • Load samples onto a polyacrylamide gel and separate proteins via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody for phospho-EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane can be stripped and re-probed for total EGFR and then for a loading control like β-Actin.

    • Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal for each lane.

Part 4: Data Interpretation and Validation

A successful quinazolinone kinase inhibitor will demonstrate a potent IC50 in the biochemical assay, which should be followed by a dose-dependent reduction in target phosphorylation in the cell-based assay. Comparing the biochemical IC50 (direct enzyme inhibition) with the cellular IC50 (effective concentration in cells) is crucial. A cellular IC50 that is significantly higher (>10-fold) than the biochemical IC50 may suggest issues with cell permeability, efflux pump activity, or compound stability in the cellular milieu. The protocols described herein provide a self-validating system: the biochemical assay confirms potency, while the Western blot validates the mechanism of action at the cellular level, providing a robust foundation for advancing a compound toward lead optimization.

References

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • NIH. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]

  • NIH. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. PMC. [Link]

  • PubMed. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • NIH. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • SignalChem. EGFR Enzyme Kinase System Datasheet. SignalChem. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • ResearchGate. Quinazolines as cyclin dependent kinase inhibitors. ResearchGate. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • NIH. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. PMC. [Link]

  • edX. IC50 Determination. edX. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Taylor & Francis Online. Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • RSC Publishing. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Publishing. [Link]

  • ResearchGate. (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. [Link]

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Use of 7-Chloro-6-nitroquinazolin-4(3H)-one as a precursor for EGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Use of 7-Chloro-6-nitroquinazolin-4(3H)-one as a Precursor for Next-Generation EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs. In oncology, its most significant impact has been in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and head and neck cancers.[1][3][4]

First-generation EGFR inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that reversibly bind to the ATP-binding site of the EGFR kinase domain.[5][6] While initially effective, their utility is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[7][8] This has spurred the development of second and third-generation inhibitors designed to overcome this resistance.

This application note focuses on 7-Chloro-6-nitroquinazolin-4(3H)-one , a key intermediate in the synthesis of second-generation covalent irreversible EGFR inhibitors like afatinib and dacomitinib.[9] The presence of the electron-withdrawing nitro group at the 6-position and the chloro group at the 7-position are crucial for both the synthetic strategy and the biological activity of the final drug molecule. The nitro group, in particular, has been explored for its potential to enhance the anticancer activity of quinazoline derivatives.[10][11][12][13]

Chemical & Physical Properties

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₄ClN₃O₃[14][15]
Molecular Weight 225.59 g/mol [14][15]
CAS Number 53449-14-2[14]
Appearance Solid
Melting Point 314-319 °C

The EGFR Signaling Pathway: A Therapeutic Target

EGFR activation initiates a cascade of downstream signaling events that promote cell growth and survival. Understanding this pathway is critical to appreciating the mechanism of action of quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & GRB2/SHC Recruitment PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Chloro-6-nitroquinazolin-4(3H)-one -derived Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and the point of intervention for quinazoline inhibitors.

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins like GRB2, which in turn activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3] Both pathways converge in the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis.[1] Quinazoline-based inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signals.[16]

Synthetic Protocol: From Precursor to a Covalent EGFR Inhibitor Core

The following protocol outlines a representative synthesis of a 4-anilinoquinazoline core structure, a common motif in many EGFR inhibitors, starting from 7-Chloro-6-nitroquinazolin-4(3H)-one. This process involves two key steps: chlorination of the 4-position and subsequent nucleophilic aromatic substitution.

Step 1: Chlorination of 7-Chloro-6-nitroquinazolin-4(3H)-one

This step activates the 4-position for subsequent nucleophilic attack. The hydroxyl group of the quinazolinone is converted to a more reactive chloro group.

Chlorination_Workflow cluster_input Inputs cluster_process Process cluster_output Output Precursor 7-Chloro-6-nitroquinazolin-4(3H)-one Reaction Reflux (e.g., 80-90°C, 4-6h) Precursor->Reaction Reagents Thionyl Chloride (SOCl₂) DMF (catalyst) Reagents->Reaction Workup Quench with ice-water Filter solid product Reaction->Workup Product 4,7-Dichloro-6-nitroquinazoline Workup->Product

Caption: Workflow for the chlorination of the quinazolinone precursor.

Materials:

  • 7-Chloro-6-nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene or another suitable high-boiling solvent

  • Ice-water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 7-Chloro-6-nitroquinazolin-4(3H)-one (1 equivalent).

  • Add toluene to create a slurry.

  • Carefully add thionyl chloride (e.g., 5-10 equivalents) to the flask.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice-water to quench the excess thionyl chloride.

  • A solid precipitate of 4,7-Dichloro-6-nitroquinazoline will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective chlorinating agent for converting hydroxyl groups to chlorides.

  • DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating species.

  • Reflux: The elevated temperature is necessary to drive the reaction to completion.

  • Quenching in Ice-Water: This safely neutralizes the highly reactive and corrosive thionyl chloride and precipitates the organic product, which is insoluble in water.

Step 2: Nucleophilic Aromatic Substitution with an Aniline Derivative

This is the key step where the aniline moiety, which will interact with the hinge region of the EGFR kinase domain, is introduced. For second-generation inhibitors, this aniline will typically contain an acrylamide group or other Michael acceptor to facilitate covalent bond formation with a cysteine residue (Cys797) in the EGFR active site.

Materials:

  • 4,7-Dichloro-6-nitroquinazoline (from Step 1)

  • A substituted aniline (e.g., 3-chloro-4-fluoroaniline for a gefitinib-like core, or an aniline with a protected Michael acceptor for a covalent inhibitor) (1-1.2 equivalents)

  • Isopropanol or another suitable polar aprotic solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve or suspend the 4,7-Dichloro-6-nitroquinazoline (1 equivalent) in isopropanol.

  • Add the substituted aniline (1-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.[17]

  • Upon completion (typically 1-4 hours), a precipitate of the product will often form.

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold isopropanol or another suitable solvent to remove unreacted starting materials.

  • Dry the final product, N-(substituted-phenyl)-7-chloro-6-nitroquinazolin-4-amine, under vacuum.

Causality Behind Experimental Choices:

  • Substituted Aniline: The choice of aniline determines the final properties of the EGFR inhibitor. The substituents are crucial for binding affinity and selectivity.

  • Isopropanol: A common solvent for this type of nucleophilic aromatic substitution, as it effectively dissolves the reactants and allows for heating to reflux temperatures.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the substitution reaction. The 4-chloro position is significantly more reactive than the 7-chloro position, leading to regioselective substitution.

From Intermediate to Active Drug: The Final Steps

The N-(substituted-phenyl)-7-chloro-6-nitroquinazolin-4-amine is a late-stage intermediate. The final steps to create a drug molecule like afatinib would involve:

  • Reduction of the Nitro Group: The 6-nitro group is reduced to a 6-amino group. This is a critical step, as this amino group is then used as a handle for further functionalization.

  • Acylation/Alkylation: The newly formed 6-amino group is then acylated or alkylated to introduce the side chain that improves solubility and modulates the pharmacokinetic properties of the drug. For covalent inhibitors, this is where the reactive Michael acceptor group is often introduced.

Conclusion

7-Chloro-6-nitroquinazolin-4(3H)-one is a versatile and crucial precursor for the synthesis of advanced, second-generation EGFR inhibitors. Its specific substitution pattern allows for a regioselective and efficient synthetic route to complex 4-anilinoquinazoline derivatives. The protocols outlined in this note, grounded in established chemical principles, provide a robust framework for researchers in the field of oncology drug discovery and development. By understanding the rationale behind each synthetic step and the biological context of the EGFR signaling pathway, scientists can effectively leverage this key intermediate to create novel and potent anticancer agents.

References

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana.
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  • Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets. [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. [Link]

  • Yadav, V., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

  • Yadav, V., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. ResearchGate. [Link]

  • Process for the preparation of gefitinib. (2013).
  • Ming, L., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • Process For The Preparation Of Gefitinib. Quick Company. [Link]

  • Modified Synthesis of Erlotinib Hydrochloride. (2011). Iranian Journal of Pharmaceutical Research. [Link]

  • Xu, Z., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [Link]

  • Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmaceuticals. [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (2020). Molecules. [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (2015). Boletín de la Sociedad Química de México. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Journal of Medicinal Chemistry. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). Molecules. [Link]

  • Scheme for synthesis of gefitinib. ResearchGate. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2007). HETEROCYCLES. [Link]

  • IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS. (2023). Tạp chí Y Dược học. [Link]

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Application Notes and Protocols for Solid-Phase Synthesis of Quinazolinone Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Power of Combinatorial Synthesis

The quinazolinone core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure is capable of presenting substituents in well-defined three-dimensional space, enabling interactions with a wide array of biological targets. This has led to the development of numerous therapeutic agents with activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The multistep synthesis of these compounds, often starting from anthranilic acid, is well-established but can be laborious for generating the large libraries required for modern drug discovery.[2]

Solid-Phase Organic Synthesis (SPOS) provides a powerful solution to this challenge. By anchoring the initial building block to an insoluble polymer support, SPOS streamlines the synthetic process significantly. Excess reagents and soluble by-products are simply washed away after each reaction step, eliminating the need for traditional, time-consuming purification techniques like column chromatography. This approach is exceptionally well-suited for automation and the parallel synthesis of large compound libraries, accelerating the hit-to-lead optimization process.

This document provides a detailed guide to the principles, strategies, and protocols for the solid-phase synthesis of diverse quinazolinone libraries, designed for researchers and professionals in drug development.

Core Principles of Solid-Phase Quinazolinone Synthesis

The success of any solid-phase synthesis hinges on the interplay between three key components: the solid support (resin), the linker, and the chemical strategy. The general workflow involves immobilizing a starting material on the resin via a linker, performing a series of chemical transformations to build the desired molecule, and finally, cleaving the final product from the support.

SPOS_Workflow A 1. Resin Selection & Functionalization B 2. Linker Attachment & Substrate Loading A->B Wash1 Wash B->Wash1 C 3. Elaboration & Cyclization Reactions Wash2 Wash C->Wash2 D 4. Cleavage from Solid Support E 5. Product Isolation & Purification D->E Wash1->C Wash2->D

Caption: General workflow for solid-phase organic synthesis (SPOS).

Solid Supports: The Insoluble Reaction Vessel

The solid support, or resin, acts as an insoluble carrier for the synthesis. The choice of resin is critical as it must be chemically inert to the reaction conditions and exhibit good solvation (swelling) in the chosen solvents to ensure reagent accessibility.[3]

Resin TypeCompositionKey CharacteristicsTypical Use Case
Polystyrene (PS) Divinylbenzene (DVB) cross-linked polystyrene.[3][4]Hydrophobic, mechanically stable, high loading capacity (0.5-1.5 mmol/g). Swells well in non-polar solvents like DCM and THF.[3]General purpose, cost-effective synthesis of small to medium-sized molecules. Merrifield resin is a classic example.[4][5]
PEG-Grafted PS Polyethylene glycol grafted onto a polystyrene core (e.g., TentaGel, ArgoGel).[6]Amphiphilic, swells well in a wide range of polar and non-polar solvents. Lower loading capacity (0.1-0.5 mmol/g).[6]Synthesis of longer peptides and "difficult" sequences prone to aggregation; improves reaction kinetics.
Polyacrylamide Cross-linked polyacrylamide.Hydrophilic, excellent swelling in polar solvents like DMF and water.Suited for on-resin biological assays and syntheses in aqueous media.
Linkers: The Crucial Connection

The linker is a bifunctional molecule that connects the nascent quinazolinone to the solid support.[5][7] It acts as a specialized protecting group for a functional handle on the substrate and dictates the conditions under which the final product is released.

  • Acid-Labile Linkers: These are the most common type for quinazolinone synthesis. The final product is cleaved from the resin using an acid, typically trifluoroacetic acid (TFA).

    • Wang Resin: A p-alkoxybenzyl alcohol linker ideal for attaching carboxylic acids. Cleavage requires moderate TFA concentrations (e.g., 50-95% TFA in DCM).[5][6]

    • SASRIN Resin: A more acid-sensitive version of the Wang linker, allowing for cleavage under very mild acidic conditions (e.g., 1-5% TFA), which is useful for preserving other acid-sensitive functional groups.[5]

  • Traceless Linkers: These advanced linkers are designed to be completely removed from the final product upon cleavage, leaving no "scar."[8] This is highly desirable in medicinal chemistry as it avoids introducing non-essential functionality. Silicon and sulfur-based linkers are common examples where cleavage (e.g., with HF or Raney Nickel, respectively) results in the formal replacement of the linker with a hydrogen atom.[8][9]

Synthetic Strategies and Detailed Protocols

Several robust strategies have been developed for the solid-phase synthesis of quinazolinone libraries. Below are two field-proven approaches.

Strategy 1: The Classic Isatoic Anhydride Route on Wang Resin

This is a versatile and widely adopted method that builds the quinazolinone core from an immobilized aminobenzoic acid precursor. It allows for diversification at positions 2 and 3 of the quinazolinone ring.

Strategy1_Workflow Resin Wang Resin OH Step1 Fmoc-Anthranilic Acid Loaded O-CO-Ar-NH-Fmoc Resin:f0->Step1:f0 1. Fmoc-Anthranilic Acid, DIC, DMAP Step2 Deprotected Amine O-CO-Ar-NH2 Step1:f1->Step2:f1 2. 20% Piperidine in DMF Step3 Acylated Intermediate O-CO-Ar-NH-CO-R1 Step2:f1->Step3:f1 3. R1-COCl or R1-CHO Step4 Resin-Bound Quinazolinone O-Linker-Quinazolinone Step3:f1->Step4:f1 4. R2-NH2, MW or Heat Product Final Product (Quinazolinone) Step4:f1->Product 5. 95% TFA/H2O (Cleavage)

Caption: Synthesis of 2,3-disubstituted quinazolinones via the Isatoic Anhydride route.

Protocol: Synthesis of a 2,3-Disubstituted Quinazolinone Library

This protocol assumes a starting scale of 100 mg of Wang resin with a loading capacity of 1.0 mmol/g.

1. Loading of the First Building Block (Anthranilic Acid) a. Swell 100 mg (0.1 mmol) of Wang resin in 2 mL of dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Drain the solvent and wash the resin with dimethylformamide (DMF) (3 x 2 mL). c. In a separate vial, dissolve Fmoc-anthranilic acid (3 equivalents, 0.3 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents, 0.01 mmol) in 1 mL of DMF. d. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol) to the solution and vortex for 2 minutes. e. Add the activated acid solution to the resin. Agitate at room temperature for 4 hours. f. Drain the vessel and wash the resin with DMF (3 x 2 mL), methanol (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum. Causality: DIC is used as a coupling agent to form an active ester with the carboxylic acid, which is then readily attacked by the hydroxyl group on the Wang resin. DMAP acts as a catalyst for this esterification.

2. Fmoc Deprotection a. Swell the resin in 2 mL of DMF for 15 minutes. b. Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain. c. Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. Causality: Piperidine is a secondary amine base that specifically cleaves the fluorenylmethyloxycarbonyl (Fmoc) protecting group, liberating the aniline for the next reaction step.

3. Acylation with an Aldehyde (Introduction of R1) a. To the swelled, deprotected resin, add a solution of the desired aldehyde (R1-CHO) (5 equivalents, 0.5 mmol) in 1.5 mL of DMF. b. Add 2,2-Dichlorodioxaphospholane (DDQ) (3 equivalents, 0.3 mmol) and agitate the mixture at room temperature for 5 hours. c. Drain and wash the resin with DMF (3 x 2 mL), methanol (3 x 2 mL), and DCM (3 x 2 mL). Causality: This step forms an N-acyl intermediate. The combination of an aldehyde and an oxidant like DDQ can drive the formation of the amide bond. Alternatively, an acyl chloride (R1-COCl) with a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used.

4. Cyclization and Introduction of R2 a. Add a solution of the primary amine (R2-NH2) (10 equivalents, 1.0 mmol) in 2 mL of N-methyl-2-pyrrolidone (NMP). b. Heat the reaction vessel at 120 °C for 12 hours. For a microwave-assisted approach, irradiate at 150°C for 20-30 minutes.[10] c. Cool to room temperature, drain, and wash the resin extensively with DMF, methanol, and DCM. Dry the resin. Causality: The primary amine displaces the resin-bound oxygen and attacks the carbonyl carbon, leading to cyclization and formation of the stable quinazolinone ring system. Microwave irradiation dramatically accelerates this step.[11][12]

5. Cleavage and Isolation a. Swell the dried resin in 100 µL of DCM. b. Add 1.9 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). c. Agitate at room temperature for 2 hours. d. Filter the resin and collect the filtrate in a clean vial. Wash the resin with an additional 1 mL of TFA. e. Concentrate the combined filtrates under a stream of nitrogen and precipitate the crude product by adding cold diethyl ether. f. Centrifuge, decant the ether, and dry the crude product. Purify by reverse-phase HPLC if necessary. Causality: The strong acid TFA cleaves the benzyl ester bond of the Wang linker, releasing the final quinazolinone product into solution. Triisopropylsilane is a scavenger used to trap reactive cations generated during cleavage.

Strategy 2: Traceless Synthesis of Quinazolinones

Traceless linkers are ideal for generating libraries where linker-derived functionality is undesirable. This example outlines a strategy using a sulfur-based traceless linker on Merrifield resin.[8]

Strategy2_Workflow Resin Merrifield Resin CH2-Cl Step1 Sulfur Linker Attached CH2-S-Linker-COOEt Resin:f0->Step1:f0 1. Sulfur Linker (e.g., KSCN2COOEt) Step2 Heterocycle Formed CH2-S-Thiazole-COOEt Step1:f1->Step2:f1 2. Cyclization Precursor (e.g., Ethyl bromoacetate) Step3 Amide Coupling 1 CH2-S-Thiazole-CO-NH-R1 Step2:f1->Step3:f1 3. Saponification then Amine R1-NH2, HBTU Step4 Amide Coupling 2 CH2-S-Thiazole(NH-CO-R2)-CO-NH-R1 Step3:f1->Step4:f1 4. Functionalization then Amine R2-NH2, HBTU Product Final Product (Thiazole) Step4:f1->Product 5. Raney Nickel (Cleavage)

Caption: General concept of a traceless synthesis using a sulfur linker.

Protocol: Traceless Synthesis of a 4-Benzoylquinazoline Library

This protocol is adapted from a traceless synthesis strategy for quinazolines which can be modified for quinazolinones.[13]

1. Preparation of Resin-Bound Precursor a. Start with Fmoc-α-amino acids loaded onto a suitable resin (e.g., 2-chlorotrityl chloride resin to minimize racemization). b. After Fmoc deprotection, react the free amine with a 2-nitrobenzenesulfonyl chloride derivative in DMF with DIPEA. c. The subsequent step involves reaction with an α-bromoacetophenone in the presence of a base.

2. Rearrangement and Cyclization a. The acyclic intermediate undergoes a base-catalyzed rearrangement. This complex step involves C-C and N-N bond formation followed by ring expansion to yield a resin-bound dihydroquinazoline-2-carboxylic acid.[13] Causality: This elegant rearrangement is the key step in forming the core heterocyclic structure on the solid support.

3. Cleavage and Decarboxylation (Traceless Release) a. Treat the resin with a TFA-based cleavage cocktail to release the dihydroquinazoline-2-carboxylic acid from the support. b. The released intermediate is then subjected to base-mediated decarboxylation, which simultaneously aromatizes the ring and removes the carboxylic acid handle that was part of the traceless linking strategy. This yields the final trisubstituted quinazoline product.[13] Causality: The final decarboxylation step is what makes this a "traceless" synthesis. The point of attachment to the resin (the carboxylic acid) is eliminated from the final molecule.

Summary of Synthetic Strategies

StrategyResin TypeLinker TypeKey Building BlocksCleavage ConditionsKey Advantages
Isatoic Anhydride Route Wang, Rink AmideAcid-Labile (Benzyl Ester)Anthranilic acids, aldehydes/acyl chlorides, primary amines50-95% TFARobust, versatile, commercially available starting materials.
Traceless Synthesis Merrifield, 2-CTCTraceless (e.g., Sulfur, Silicon, Rearrangement-based)Amino acids, sulfonyl chlorides, bromoacetophenonesVaries (e.g., Raney Ni, HF, Base)Final product is free of linker artifacts; high purity.[8][13]
Microwave-Assisted AnyAnyVariesVariesDrastically reduced reaction times (minutes vs. hours), often improved yields and purities.[12][14]

Conclusion

Solid-phase synthesis is an indispensable tool for the rapid generation of quinazolinone libraries for drug discovery. By carefully selecting the resin, linker, and synthetic strategy, researchers can efficiently create vast collections of diverse molecules for high-throughput screening. The classic isatoic anhydride route offers a robust and straightforward entry point, while more advanced traceless strategies provide cleaner products essential for lead optimization. The integration of enabling technologies like microwave-assisted synthesis further enhances the speed and efficiency of this powerful methodology, solidifying its central role in modern medicinal chemistry.

References

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  • Rudnic, M., et al. (2006). Microwave-assisted, solid-phase synthesis of a chiral 1,2,3,4-tetrahydro-quinoline library. Combinatorial Chemistry & High Throughput Screening. [Link]

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  • Sharma, P., et al. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. [Link]

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  • Wang, L., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • Kumar, S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 7-Chloro-6-nitroquinazolin-4(3H)-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Oncology

The quinazolinone scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including a number of FDA-approved anticancer drugs.[1] These compounds exert their therapeutic effects through diverse mechanisms, such as the inhibition of receptor tyrosine kinases (e.g., EGFR), interference with tubulin polymerization, and the induction of programmed cell death (apoptosis).[2][3] The structural versatility of the quinazolinone ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

7-Chloro-6-nitroquinazolin-4(3H)-one is a novel derivative that holds promise as a potential anticancer agent due to its unique electronic and steric properties conferred by the chloro and nitro substituents.[4] While the specific biological activities of this compound are still under investigation, its structural alerts suggest that it may serve as a valuable intermediate for the synthesis of targeted cancer therapies.[5]

These application notes provide a comprehensive framework for the initial in vitro characterization of 7-Chloro-6-nitroquinazolin-4(3H)-one, with a focus on assessing its cytotoxic and apoptotic effects on a panel of human cancer cell lines. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to elucidate the compound's therapeutic potential.

Experimental Design and Workflow

A systematic approach is crucial for the effective in vitro evaluation of a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation A Compound Solubilization (DMSO Stock) C MTT Cytotoxicity Assay (Determine IC50) A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) F Western Blot Analysis (Signaling Pathways) D->F E->F G cluster_0 Signaling Cascade A 7-Chloro-6-nitroquinazolin-4(3H)-one B PI3K Inhibition (?) A->B Hypothesized Target C Akt Dephosphorylation B->C D Bcl-2 Downregulation C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2: A hypothesized signaling pathway for apoptosis induction by 7-Chloro-6-nitroquinazolin-4(3H)-one.

To validate this hypothesis, Western blot analysis can be performed to assess the expression and phosphorylation status of key proteins in this pathway.

Protocol 5: Western Blot Analysis

Rationale: Western blotting is a technique used to detect specific proteins in a sample. It can be used to determine if 7-Chloro-6-nitroquinazolin-4(3H)-one affects the expression levels of proteins involved in the PI3K/Akt pathway (e.g., phosphorylated Akt, total Akt, Bcl-2, and cleaved caspase-3).

  • Protein Extraction: Following treatment with the compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The protocols and application notes presented here provide a robust starting point for the comprehensive in vitro evaluation of 7-Chloro-6-nitroquinazolin-4(3H)-one as a potential anticancer agent. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigation into its specific molecular targets will be crucial for its continued development.

References

  • Spira, A., & Ettinger, D. S. (2004). The quinazolines: a new class of promising agents in cancer therapy. The Oncologist, 9(3), 283-295.
  • Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2009). Flow cytometry-based apoptosis detection. Methods in molecular biology (Clifton, N.J.), 559, 19-32.
  • MDPI. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Biologi. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Retrieved from [Link]

  • Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • ResearchGate. (2018). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2024). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • Current Medicinal Chemistry. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Checkpoint lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). NCI-60. Retrieved from [Link]

  • Taylor & Francis. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]

  • Medicinal Chemistry. (2011). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • ResearchGate. (2025). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Retrieved from [Link]

  • Research in Pharmaceutical Sciences. (2014). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-6-nitro-4-quinazolinol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives | Request PDF. Retrieved from [Link]

  • PubMed Central. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.

Core Synthesis Pathway

The most common and scalable route for synthesizing 7-Chloro-6-nitroquinazolin-4(3H)-one involves a two-step process starting from 2-amino-4-chlorobenzoic acid.[1][2] This pathway includes an initial condensation reaction followed by a nitration step.[1][2] Understanding the nuances of each step is critical for a successful outcome.

Synthesis_Pathway A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazolin-4(3H)-one A->B Condensation (Formamide, 160°C) C 7-Chloro-6-nitroquinazolin-4(3H)-one B->C Nitration (HNO₃/H₂SO₄)

Caption: General synthetic workflow for 7-Chloro-6-nitroquinazolin-4(3H)-one.

Step 1: Condensation

The initial step involves the condensation of 2-amino-4-chlorobenzoic acid with formamide at an elevated temperature, typically around 160°C, to form 7-chloroquinazolin-4(3H)-one.[1][2]

Step 2: Nitration

The intermediate, 7-chloroquinazolin-4(3H)-one, is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield the final product, 7-Chloro-6-nitroquinazolin-4(3H)-one.[1][2]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Condensation Step

Q: My yield of 7-chloroquinazolin-4(3H)-one is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this condensation reaction are often traced back to three primary factors: reaction temperature, reaction time, and the purity of the starting materials.

  • Causality: The cyclization of 2-amino-4-chlorobenzoic acid with formamide requires sufficient thermal energy to overcome the activation barrier. Inadequate temperature or reaction time can lead to incomplete conversion. Additionally, impurities in the 2-amino-4-chlorobenzoic acid can interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup can accurately achieve and maintain the reflux temperature of 160°C.[1][2] Use a high-temperature thermometer and ensure even heating of the reaction vessel.

    • Optimize Reaction Time: While the literature suggests a specific reaction time, it's advisable to monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal point to stop the reaction, ensuring maximum conversion without significant decomposition.

    • Assess Starting Material Purity: Use high-purity 2-amino-4-chlorobenzoic acid. If the purity is questionable, consider recrystallizing it before use.

Issue 2: Formation of Impurities During Nitration

Q: I am observing significant impurity formation during the nitration of 7-chloroquinazolin-4(3H)-one. How can I minimize these side products?

A: The formation of isomers is a common challenge during the nitration of aromatic compounds.[3] In this case, the primary impurities are likely regioisomers resulting from nitration at positions other than C-6.

  • Causality: The regioselectivity of electrophilic aromatic substitution is highly dependent on reaction conditions, particularly temperature. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, throughout the addition of the nitrating mixture.[4] An ice bath is essential for this step.

    • Slow Addition of Nitrating Agent: Add the nitric acid/sulfuric acid mixture dropwise to the solution of 7-chloroquinazolin-4(3H)-one.[4] This slow addition helps to control the exothermic nature of the reaction and maintain a low temperature.

    • Purification: If isomeric impurities are still present, purification by recrystallization is often effective. A Chinese patent for a similar compound suggests that repeated washing with methanol can be effective in removing isomers.[5]

Troubleshooting_Workflow cluster_synthesis Synthesis Monitoring cluster_troubleshooting Troubleshooting Actions Start Start Synthesis Monitor Monitor by TLC Start->Monitor Problem Problem Identified? Monitor->Problem End Proceed to Workup Problem->End No LowYield Low Yield? Problem->LowYield Yes Impurity Impurity Formation? LowYield->Impurity No OptimizeTemp Optimize Temperature LowYield->OptimizeTemp Yes CheckPurity Check Starting Material Purity ControlAddition Control Reagent Addition Impurity->ControlAddition Yes Purify Recrystallize Product Impurity->Purify Yes OptimizeTemp->Monitor CheckPurity->Monitor ControlAddition->Monitor Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 3: Product Precipitation and Work-up Challenges

Q: My product crashes out of solution during the work-up, making it difficult to handle. What is the best way to manage this?

A: The product, 7-Chloro-6-nitroquinazolin-4(3H)-one, has limited solubility in many common organic solvents, which can lead to premature precipitation.

  • Causality: The polarity and hydrogen bonding capabilities of the quinazolinone ring system contribute to its solubility profile. Rapid changes in the solvent environment or pH during work-up can cause the product to precipitate.

  • Troubleshooting Steps:

    • Quenching on Ice: After the nitration is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4] This helps to dissipate heat and dilute the strong acid, but the product will likely precipitate.

    • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid thoroughly with cold water to remove any residual acid.

    • Recrystallization: The crude product can then be purified by recrystallization from a suitable solvent, such as acetic acid.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: With optimized conditions, the overall yield for the two-step synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one from 2-amino-4-chlorobenzoic acid is reported to be around 56.1%.[2] The individual steps, condensation and nitration, have reported yields of approximately 82.3% and 84.7%, respectively.[2]

StepReactionReported Yield (%)
1Condensation82.3
2Nitration84.7
Overall - ~56.1

Q2: What analytical techniques are recommended for characterizing the final product?

A2: A combination of spectroscopic and physical characterization techniques should be employed to confirm the identity and purity of 7-Chloro-6-nitroquinazolin-4(3H)-one. These include:

  • Melting Point: To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.[2]

Q3: Are there any alternative synthetic routes?

A3: While the described pathway is the most common, other methods for the synthesis of quinazolinones exist, such as those starting from isatoic anhydride or utilizing copper-catalyzed reactions.[7][8][9] The choice of synthetic route often depends on the availability of starting materials, desired scale, and specific substitution patterns.

Experimental Protocols

Protocol 1: Synthesis of 7-chloroquinazolin-4(3H)-one

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-4-chlorobenzoic acid and formamide is heated at reflux at 160°C.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

Protocol 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Materials:

  • 7-chloroquinazolin-4(3H)-one

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • 7-chloroquinazolin-4(3H)-one is added to a mixture of concentrated nitric acid and sulfuric acid, maintaining a temperature of 0-5°C.[1][4]

  • The mixture is stirred at this temperature for a specified period, with the reaction progress monitored by TLC.

  • The reaction mixture is then carefully poured onto crushed ice to precipitate the crude product.[4]

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization.

References

  • BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • Ranjbar-Karimi, R., Davodian, T., & Mehrabi, H. (2017). Optimization of reaction conditions for the formation of 7a. ResearchGate.
  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Emam, A. A. (2017).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline.
  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • Nguyen, T. H., & Le, T. H. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • BenchChem. (n.d.). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents. (n.d.).
  • Li, Y., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3075.

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Technical Support Center: Optimization of Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Quinazolinones are foundational structures in medicinal chemistry, known for their broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no desired product at all. What are the most common culprits and how can I address them?

Low yields are a frequent challenge in quinazolinone synthesis and can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup.[3]

A1: Initial Checks & Root Cause Analysis:

  • Purity of Starting Materials: Impurities in reactants such as anthranilic acid, isatoic anhydride, 2-aminobenzonitriles, or the corresponding aldehydes and amides can introduce competing side reactions that consume your starting materials and reduce the yield of the desired quinazolinone.[3]

    • Solution: Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify your starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, while solid starting materials can be recrystallized from an appropriate solvent.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some synthetic routes for quinazolinones, such as the Niementowski reaction, require high temperatures to proceed efficiently.[4][5]

    • Solution: A systematic temperature screening is recommended. Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS to identify the optimal temperature.[3] The optimal temperature for the Niementowski reaction using formamide is typically between 130-160°C.[6][7]

  • Inefficient Catalyst Activity: For catalyzed reactions, the choice and activity of the catalyst are paramount. Catalysts, especially transition metals like palladium or copper, can be deactivated by impurities.[8][9]

    • Solution: Use a fresh batch of catalyst and ensure all glassware is meticulously clean. If catalyst poisoning is suspected, consider increasing the catalyst loading.[9] For iodine-catalyzed reactions, ensure the reaction is heated appropriately (e.g., 100-120 °C) under an oxygen atmosphere.[10]

Q2: I've confirmed my starting materials are pure and the temperature is optimized, but my yield is still low. Could the solvent or base be the issue?

A2: The Critical Role of Solvent and Base:

Absolutely. The choice of solvent and base can dramatically influence the reaction's outcome.

  • Solvent Polarity: The polarity of the solvent can dictate the reaction pathway. Polar solvents often favor the desired C(sp²)–N bond formation leading to quinazolines, whereas nonpolar solvents might promote the formation of benzimidazole byproducts.[4][11] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water provide excellent yields (85-91%), while non-polar solvents such as toluene and THF are ineffective.[12]

    • Solution: If you are using a non-polar solvent and observing low yields, consider switching to a polar aprotic solvent like DMSO or DMF, or a polar protic solvent such as ethanol or water.[4]

  • Base Strength: The base may not be strong enough to efficiently deprotonate the starting materials, leading to an incomplete reaction.[4]

    • Solution: If you suspect the base is too weak, consider switching to a stronger base. The appropriate base will depend on the specific reaction mechanism.

  • Solubility Issues: Poor solubility of reactants or intermediates in the chosen solvent will slow down the reaction rate, resulting in lower yields.[4]

    • Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, a different solvent system should be selected.

Experimental Protocol 1: General Procedure for Solvent Screening

  • Set up several small-scale reactions in parallel, each using a different solvent (e.g., toluene, THF, DMF, DMSO, ethanol, water).

  • Maintain all other reaction parameters (temperature, stoichiometry, reaction time) constant.

  • Monitor the progress of each reaction using TLC or LC-MS.

  • Compare the product formation in each solvent to identify the optimal choice for your specific substrates.

Problem: Multiple Spots on TLC / Formation of Side Products

Q3: My TLC plate shows multiple spots, indicating a mixture of compounds. How can I identify and minimize these impurities?

The presence of multiple spots on a TLC plate is a clear indicator of side reactions or an incomplete reaction. Identifying these byproducts is the first step toward optimizing your synthesis.[10]

A3: Identifying and Mitigating Common Side Products:

  • Unreacted Starting Materials: One or more spots may correspond to your starting materials.

    • Identification: Co-spot your reaction mixture with the starting materials on the same TLC plate.

    • Solution: If starting materials are present, consider extending the reaction time or moderately increasing the temperature.[10]

  • Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is incomplete.

    • Solution: Promote cyclization by increasing the reaction temperature or by adding a dehydrating agent.[10]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the 2-methyl-4H-3,1-benzoxazin-4-one intermediate is formed. Incomplete conversion will leave this as an impurity.[10][13]

    • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is used and that the reaction conditions favor the subsequent ring-opening and cyclization.[10]

  • Self-Condensation Dimer: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, which forms from the self-condensation of anthranilic acid.[6]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize this side reaction.

  • Products from Formamide Decomposition: In reactions using formamide at high temperatures (above 180°C), it can decompose into ammonia and carbon monoxide, with traces of hydrogen cyanide, leading to undesired byproducts.[6]

    • Solution: Maintain the reaction temperature within the optimal range (130-160°C) to avoid decomposition.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying 4(3H)-quinazolinone. Common solvent systems include ethanol/water and ethyl acetate/hexane.[6]

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used for further purification.[10]

Frequently Asked Questions (FAQs)

Q4: What are the most common starting materials for quinazolinone synthesis?

A4: The most prevalent starting materials are derivatives of anthranilic acid.[2][14] These include:

  • Anthranilic acid itself, often reacted with amides (Niementowski reaction).[5]

  • Isatoic anhydride, which reacts with amines and a one-carbon source.[15][16]

  • 2-Aminobenzamides.[17]

  • 2-Aminobenzonitriles.[3]

Q5: How can I monitor the progress of my quinazolinone synthesis?

A5: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[3][10]

Q6: Are there any "green" or more environmentally friendly methods for quinazolinone synthesis?

A6: Yes, there is a growing focus on green chemistry approaches for quinazolinone synthesis. These methods aim to reduce the use of hazardous reagents and solvents.[18] Some examples include:

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[18][19][20]

  • Use of Deep Eutectic Solvents (DES): DES can act as both a solvent and a catalyst, providing a more environmentally benign reaction medium.[18]

  • Catalyst- and solvent-free methods: Some protocols have been developed that proceed under neat conditions (without solvent) and without a catalyst, particularly with microwave assistance.[4][19]

Q7: What is the general mechanism for the formation of 4(3H)-quinazolinone from anthranilic acid and formamide (Niementowski Reaction)?

A7: The Niementowski reaction involves the condensation of anthranilic acid with an excess of formamide. The reaction proceeds via an o-amidobenzamide intermediate, followed by the elimination of a water molecule to form the quinazolinone ring.[5]

Visualizations and Data

General Reaction Scheme for Quinazolinone Synthesis

G A Anthranilic Acid Derivative D Quinazolinone A->D B One-Carbon Source (e.g., Formamide, Orthoester) B->D C Amine Source (e.g., Amine, Ammonia) C->D

Caption: General reaction components for quinazolinone synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Purify Starting Materials (Recrystallize/Distill) is_pure->purify No optimize_temp Optimize Reaction Temperature is_pure->optimize_temp Yes purify->check_purity is_optimal_temp Yield Improved? optimize_temp->is_optimal_temp check_solvent Screen Different Solvents (Polar vs. Non-polar) is_optimal_temp->check_solvent No success Successful Optimization is_optimal_temp->success Yes is_optimal_solvent Yield Improved? check_solvent->is_optimal_solvent check_catalyst Check Catalyst Activity (If applicable) is_optimal_solvent->check_catalyst No is_optimal_solvent->success Yes is_active_catalyst Yield Improved? check_catalyst->is_active_catalyst is_active_catalyst->success Yes further_investigation Further Investigation Needed (e.g., different synthetic route) is_active_catalyst->further_investigation No

Caption: A decision-tree for troubleshooting low yields in quinazolinone synthesis.

Table 1: Influence of Solvent on Quinazolinone Synthesis Yield

EntrySolventPolarityYield (%)Reference
1TolueneNon-polarIneffective[12]
2THFNon-polarIneffective[12]
3EthanolPolar ProticIneffective[12]
4DMFPolar Aprotic85-91[12]
5WaterPolar Protic91[12]

Data from the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2.[12]

References

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Scientific journals of the University of Benghazi.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. [Source Not Available].
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research.
  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2017). Science & its applications.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2022). Taylor & Francis Online.
  • Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Benchchem.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
  • Recent developments in transition metal catalysis for quinazolinone synthesis. (2016). [Source Not Available].
  • Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. Benchchem.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC - NIH.
  • Best solvent to synthesis quinazolinone derivative with microwave? (2017). ResearchGate.
  • Technical Support Center: Synthesis of Quinazolinone Derivatives. Benchchem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2016). PMC.
  • Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI.

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Technical Support Center: Purification of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Chloro-6-nitroquinazolin-4(3H)-one. As a critical intermediate in the synthesis of oncology therapeutics like Afatinib, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond standard protocols to address the causal factors behind common purification issues, offering field-proven troubleshooting strategies and detailed methodologies.

Understanding the Core Challenge: Synthesis-Related Impurities

The primary purification hurdles for 7-Chloro-6-nitroquinazolin-4(3H)-one originate from its synthesis, most commonly the electrophilic nitration of a 7-chloroquinazolin-4(3H)-one precursor.[1][3] The directing effects of the chloro-substituent and the quinazolinone ring system inevitably lead to the formation of undesired side products, primarily positional isomers.

Table 1: Common Process-Related Impurities
Impurity NameStructure (Relative to Target)OriginImpact on Purification
7-Chloro-8-nitroquinazolin-4(3H)-one Positional IsomerLack of complete regioselectivity during the nitration step.Very similar polarity and solubility to the desired product, making separation by standard recrystallization or chromatography difficult.[2][4]
7-Chloro-5-nitroquinazolin-4(3H)-one Positional IsomerA minor byproduct of the nitration reaction.Similar separation challenges as the 8-nitro isomer, though often present in smaller quantities.[4]
Unreacted Starting Material 7-Chloroquinazolin-4(3H)-oneIncomplete nitration reaction.Generally has different polarity, making it easier to remove by chromatography, but can co-crystallize if levels are high.
Dinitro Species e.g., 7-Chloro-6,8-dinitroquinazolin-4(3H)-oneOverly harsh nitration conditions (excess nitrating agent, high temperature).Significantly different polarity, typically removed with relative ease.
Hydrolysis Products 2-Amino-4-chloro-5-nitrobenzoic acidDegradation during workup, especially under basic conditions.Acidic impurity, can often be removed by an aqueous wash, but may complicate crystallization.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My purified product shows a broad melting point (e.g., below 310 °C) and my ¹H NMR spectrum has small, unidentifiable peaks next to the main signals. What is the likely cause?

A1: This is a classic sign of contamination with positional isomers, most likely 7-Chloro-8-nitroquinazolin-4(3H)-one.[2] These isomers have very similar chemical structures and physical properties, causing them to co-precipitate during recrystallization and often co-elute during flash chromatography. The result is a physically impure mixture that does not form a clean crystal lattice, leading to melting point depression and peak broadening in NMR.

Expert Insight: The key to separating these isomers is to exploit subtle differences in their solubility. While they may be similarly soluble in many solvents, a carefully selected solvent for trituration or slurry can preferentially dissolve one isomer over the other.

Recommended Solution:

  • Confirm Isomer Presence: Use a high-resolution analytical technique like HPLC with a reference standard if available. An example HPLC method for a related compound uses a C18 column with a water/acetonitrile gradient.[4]

  • Perform a Methanol Trituration: This is a highly effective technique mentioned in the patent literature for a related compound.[5]

    • Suspend your impure solid in a minimal amount of methanol (e.g., 5-10 mL per gram of solid) at room temperature.

    • Stir the slurry vigorously for 1-2 hours. The slightly more soluble isomer will preferentially stay in the methanol phase.

    • Filter the solid, wash with a small amount of cold methanol, and dry under vacuum.

    • Re-analyze the solid for purity. This process may need to be repeated.

Q2: My yield is extremely low after performing a recrystallization. Why did I lose so much product?

A2: Significant product loss during recrystallization typically points to a sub-optimal choice of solvent or improper technique. The ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.

Potential Causes & Solutions:

  • Cause: The solvent is too good, even when cold. You may have chosen a solvent like DMF or DMSO where the product has high solubility even at room temperature, leading to significant loss in the mother liquor.

    • Solution: Select a more appropriate solvent. For quinazolinones, polar aprotic solvents can be effective, but high-boiling point protic solvents like acetic acid are also reported to yield high-quality crystals.[3] A solvent screen is recommended (see FAQ section).

  • Cause: Too much solvent was used. Using an excessive volume of solvent will keep more of your product dissolved, even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just achieved.

  • Cause: Premature crystallization. If the solution cools too quickly (e.g., in the funnel stem during hot filtration), the product will crash out along with impurities.

    • Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated. Perform the hot filtration step as quickly as possible.

Q3: I ran a silica gel column, but two spots are eluting together. How can I improve my separation?

A3: Co-elution on silica gel is common when dealing with isomers of similar polarity. The standard dichloromethane/methanol system may not provide sufficient resolution.[1]

Strategies for Improved Chromatographic Resolution:

  • Decrease the Polarity Gradient: Switch from a strong polar modifier like methanol to a weaker one like isopropanol or even ethyl acetate. Run a shallow gradient (e.g., 0-5% modifier over many column volumes) to better resolve closely-eluting compounds.

  • Change the Mobile Phase System: Introduce a different solvent to alter selectivity. For example, using a ternary system like Dichloromethane/Ethyl Acetate/Hexane can change the interactions with the silica surface and improve separation.

  • Switch the Stationary Phase: If silica gel (a polar, acidic stationary phase) is failing, consider an alternative.

    • Alumina (Neutral or Basic): Can offer different selectivity, especially if your compounds have acidic or basic functional groups.

    • Reverse-Phase (C18): This separates compounds based on hydrophobicity. The isomers may have a sufficient difference in their hydrophobic character to be separated by a water/acetonitrile or water/methanol mobile phase.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for recrystallizing 7-Chloro-6-nitroquinazolin-4(3H)-one?

A: There is no single "best" solvent, but glacial acetic acid is an excellent starting point, as it has been used to generate X-ray quality crystals for a structurally similar fluoro-analog.[3] High-boiling point alcohols like n-butanol or polar aprotic solvents like N,N-Dimethylformamide (DMF) followed by the addition of an anti-solvent (like water or isopropanol) are also effective choices. A solvent screen is always the most rigorous approach.

Table 2: Suggested Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityRationale & Comments
Glacial Acetic Acid 118Polar ProticProven to yield high-quality crystals for analogs.[3] High boiling point allows for a large solubility differential.
N,N-Dimethylformamide (DMF) 153Polar AproticExcellent solvent for many heterocyclic compounds. Often requires an anti-solvent for crystallization.
n-Butanol 118Medium-PolarityGood balance of polarity and boiling point. Less volatile and flammable than ethanol.
Ethanol 78Polar ProticUsed for related quinolines.[6] May have too high solubility at room temperature, leading to lower yields.

Q: What are the recommended analytical conditions (TLC, HPLC) for purity assessment?

A:

  • TLC: A mobile phase of 20:1 Dichloromethane:Methanol is a reported system that provides good separation for this compound (Rf value of 0.34).[1] For detecting less polar impurities, a 100% ethyl acetate or a 1:1 Hexane:Ethyl Acetate system can be used.

  • HPLC: A reverse-phase (C18) column is standard. A good starting point for method development is a gradient elution using Water (with 0.1% TFA or Formic Acid) as Mobile Phase A and Acetonitrile (with 0.1% TFA or Formic Acid) as Mobile Phase B. Detection at 254 nm is appropriate.[4]

Q: What are the correct handling and storage procedures for this compound?

A: 7-Chloro-6-nitroquinazolin-4(3H)-one is classified as acutely toxic if swallowed.[7]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Visualization of Purification Workflows

A logical approach is critical to selecting the correct purification method. The following diagrams illustrate a decision-making process and a standard purification sequence.

Purification_Decision_Tree start Crude Product Analysis (TLC/¹H NMR) q1 Is the main impurity a positional isomer? start->q1 q2 Are there multiple spots with good separation on TLC? q1->q2 No trituration Perform Solvent Trituration (e.g., with Methanol) q1->trituration Yes recrystallization Attempt Recrystallization (e.g., from Acetic Acid) q2->recrystallization No (Mainly one spot) chromatography Perform Flash Column Chromatography q2->chromatography Yes final_product Pure Product (Verify by HPLC/NMR/MP) recrystallization->final_product trituration->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Purification_Workflow cluster_0 Primary Purification cluster_1 Purity Analysis & Secondary Purification cluster_2 Final Product crude Crude Solid recrystal Recrystallization (e.g., Acetic Acid) crude->recrystal wash Wash & Dry recrystal->wash analysis Purity Check (HPLC/TLC) wash->analysis is_pure Is Purity >99%? analysis->is_pure triturate Methanol Trituration (for Isomer Removal) is_pure->triturate No final Final Pure Product is_pure->final Yes triturate->final

Caption: A standard workflow for purifying the crude product.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid This protocol is adapted from a procedure used for a structurally related analog.[3]

  • Place 5.0 g of crude 7-Chloro-6-nitroquinazolin-4(3H)-one into a 250 mL Erlenmeyer flask equipped with a stir bar.

  • In a fume hood, add glacial acetic acid in portions (start with 50 mL) and heat the mixture to a gentle reflux (~118 °C) with stirring.

  • Continue adding small volumes of hot acetic acid until the solid is completely dissolved. Avoid using a large excess.

  • If the solution is colored with insoluble impurities, perform a hot filtration through a pre-heated fluted filter paper into a pre-heated clean flask.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, cool the flask further in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold, fresh solvent (e.g., cold ethanol or isopropanol) to remove residual acetic acid.

  • Dry the crystals under high vacuum at 60-80 °C until a constant weight is achieved.

Protocol 2: Isomer Removal via Methanol Trituration This protocol is based on principles for removing closely related impurities.[5]

  • Place 5.0 g of the isomer-contaminated product into a 100 mL round-bottom flask with a stir bar.

  • Add 50 mL of methanol.

  • Seal the flask and stir the resulting slurry vigorously at room temperature for 2 hours.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small portion of cold methanol (2 x 10 mL).

  • Dry the purified solid under high vacuum.

  • Analyze a sample of the solid by HPLC or ¹H NMR to confirm the removal of the isomeric impurity. Repeat if necessary.

References

  • BenchChem (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production.
  • ResearchGate (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

  • BenchChem (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
  • Wu, Y., et al. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available at: [Link]

  • Al-Obaydi, J. & Al-Karwi, A. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

  • Abbas, S. Y. (2013). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]

  • Thai Nguyen University of Medicine and Pharmacy. IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6- NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS. Available at: [Link]

  • Google Patents (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Sarex. 6-Nitro-7-chloro-4-hydroxy quinazoline. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of quinazolinone derivatives. Available at: [Link]

  • Eissa, A. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.
  • Oakwood Chemical. 7-Chloro-6-nitroquinazolin-4(3H)-one. Available at: [Link]

  • Amerigo Scientific. 7-Chloro-6-nitro-4(3H)quinazolinone (97%). Available at: [Link]

  • India Fine Chemicals. 7-Chloro-6-nitro-4-hydroxyquinazoline. Available at: [Link]

  • PubChem, National Institutes of Health. 7-Chloro-6-nitro-4-quinazolinol. Available at: [Link]

  • Główka, M. L., et al. (2012). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and a co-crystal of 4-aminoquinazoline and its hydrochloride salt. National Institutes of Health (NIH). Available at: [Link]

  • PubChemLite. 7-chloro-6-nitro-4-quinazolinol (C8H4ClN3O3). Available at: [Link]

  • ResearchGate (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Available at: [Link]

Sources

Technical Support Center: A Guide to Solubilizing 7-Chloro-6-nitroquinazolin-4(3H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-Chloro-6-nitroquinazolin-4(3H)-one and encountering solubility challenges in their assay development. The high melting point (314-319 °C) and chemical structure of this compound suggest a stable crystal lattice, which often correlates with poor aqueous solubility, a common hurdle in drug discovery.

This document provides a logical, step-by-step approach to systematically overcome these challenges, ensuring the generation of accurate and reproducible data. We will move from fundamental techniques to more advanced strategies, explaining the scientific rationale behind each method.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered with 7-Chloro-6-nitroquinazolin-4(3H)-one.

Q1: My 7-Chloro-6-nitroquinazolin-4(3H)-one won't dissolve in my aqueous assay buffer. What is the first thing I should try? A1: The industry-standard starting point is to use a polar aprotic solvent, with 100% Dimethyl Sulfoxide (DMSO) being the most common and effective choice.[1][2] Due to its strong solubilizing power for a wide range of organic molecules, DMSO is the preferred solvent for creating high-concentration stock solutions.[3]

Q2: I dissolved the compound in 100% DMSO, but it precipitates when I add it to my assay medium. Why is this happening and what can I do? A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[4] The drastic change in solvent polarity causes the compound to precipitate.[4] To mitigate this, you can:

  • Optimize the Dilution Process: Perform serial dilutions in 100% DMSO to get closer to your final concentration before the final "spike" into the aqueous buffer. This minimizes the time the compound spends at a high, supersaturated concentration in the aqueous phase.[5]

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower concentration range in your assay if possible.

  • Use Solubility Enhancers: If the above steps fail, you will need to explore other methods described in this guide, such as pH modification or the use of cyclodextrins.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A3: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[1] It is critical to always include a vehicle control (assay media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[1]

Q4: Can I use pH to improve the solubility of this compound? A4: Yes, this is a very promising strategy. The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[6] These compounds are typically weak bases and become more soluble at a lower (acidic) pH where they are protonated and thus ionized.[6][7] However, you must first verify that the required pH is compatible with your assay system (e.g., it does not inactivate your enzyme or harm your cells).

Part 2: Comprehensive Troubleshooting Guide

This in-depth guide provides a systematic workflow for achieving and maintaining the solubility of 7-Chloro-6-nitroquinazolin-4(3H)-one.

Step 1: The First Line of Attack — Optimized Use of Co-solvents (DMSO)

DMSO is a powerful solvent, but its use must be optimized to prevent precipitation in aqueous media.[1]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out 2.26 mg of 7-Chloro-6-nitroquinazolin-4(3H)-one (MW: 225.59 g/mol ).[8]

  • Dissolution: Transfer the weighed compound into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add 1 mL of anhydrous, high-purity DMSO.

  • Solubilization: Vortex the tube gently.[1] If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or warm the solution gently in a 37°C water bath.[1] Visually inspect for any remaining particulate matter against a bright light.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.[1] Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions (Serial Dilution)

This protocol is designed to minimize precipitation upon final dilution into your aqueous assay buffer.

  • Intermediate Dilutions in 100% DMSO: Prepare all intermediate concentrations by performing serial dilutions from your high-concentration stock using 100% DMSO. For example, to get a 1 mM solution from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Final Dilution: Add a small volume of the appropriate DMSO stock directly to the final assay buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of assay buffer. Mix immediately and thoroughly.

  • Observation: Always visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).

Data Summary: DMSO Usage
ParameterRecommendationRationale & Citation
Purity Anhydrous, ≥99.9%Water in DMSO can reduce its solvating power and promote precipitation.[9]
Stock Concentration 10-20 mM (if achievable)A higher stock concentration allows for smaller transfer volumes, minimizing the final % of DMSO.[10]
Final Assay Conc. < 0.5% (cell-based)Minimizes cytotoxicity and off-target effects.[4]
< 5% (biochemical)Higher concentrations may be tolerated but can affect protein stability or enzyme kinetics.[11]
Vehicle Control Mandatory Accounts for any biological or physical effects of the solvent itself.[1]
Step 2: Leveraging Chemical Properties — pH Modification

The quinazolinone core suggests that solubility can be significantly increased by lowering the pH.[6]

Causality: Why pH Matters

7-Chloro-6-nitroquinazolin-4(3H)-one is a weak base. In an acidic environment (pH < pKa), the nitrogen atoms in the quinazolinone ring can become protonated (ionized). The ionized form of a molecule is almost always more water-soluble than the neutral form. Therefore, decreasing the pH of your assay buffer can dramatically increase the compound's solubility.[7][12]

Protocol 3: Determining pH-Dependent Solubility
  • Prepare Buffers: Create a series of buffers with different pH values relevant to your potential assay conditions (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Spike Compound: Add a small, precise volume of your 10 mM DMSO stock to each buffer to a final concentration that is above your expected working concentration (e.g., 100 µM).

  • Equilibrate: Incubate the samples at room temperature for 1-2 hours with gentle agitation.

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry at the compound's λmax).

  • Analyze: Plot the measured soluble concentration against pH to identify the optimal pH for your assay.

Logical Workflow: Implementing pH Modification

Caption: Decision workflow for using pH modification.

Step 3: Advanced Solubilization Techniques

If the methods above are insufficient, complexation agents can be employed to increase the apparent aqueous solubility.

A. Cyclodextrins (For Cell-Based and Biochemical Assays)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[16]

Protocol 4: Solubilization using HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired assay buffer.

  • Add Compound: Add the solid 7-Chloro-6-nitroquinazolin-4(3H)-one directly to the HP-β-CD solution. Alternatively, add a small aliquot of a concentrated DMSO stock to the cyclodextrin solution and vortex immediately.

  • Complexation: Shake or sonicate the mixture for 1-4 hours at room temperature to facilitate the formation of the inclusion complex.

  • Sterilization & Clarification: Filter the solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved compound or aggregates.

  • Quantification: Determine the actual concentration of the solubilized compound in the filtrate via HPLC-UV or UV-Vis spectrophotometry.

  • Assay Use: Use this quantified stock solution for your experiments, ensuring you also have a vehicle control containing the same concentration of HP-β-CD.

Data Summary: Common Cyclodextrins
CyclodextrinKey FeaturesPrimary Use
β-Cyclodextrin (β-CD) Low cost, lower solubilityOral formulations, less common for in vitro.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicityParenteral and in vitro applications.[16]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, can target charged moleculesParenteral and in vitro applications.[16]
B. Surfactants (For Acellular/Biochemical Assays Only)

Surfactants like Tween-20 or Triton X-100 can solubilize hydrophobic compounds by forming micelles. This method is generally not suitable for cell-based assays as concentrations above the critical micelle concentration (CMC) will disrupt cell membranes.[17] For enzyme kinetic assays, it is crucial to add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant to the assay buffer.[17]

Part 3: Summary and Decision-Making Workflow

The following flowchart provides a comprehensive decision-making tree to guide you through the process of solubilizing 7-Chloro-6-nitroquinazolin-4(3H)-one.

Caption: A comprehensive workflow for troubleshooting solubility issues.

References

  • Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. (2023).
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • Vertex AI Search. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Sigma-Aldrich. (n.d.). 7-Chloro-6-nitro-4(3H)quinazolinone 97 53449-14-2.
  • ChemicalBook. (n.d.). 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE.
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 | CID 135687504. PubChem.
  • WuXi AppTec DMPK. (2024).
  • Echemi. (n.d.). 7-Chloro-4-hydroxy-6-nitroquinazoline.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (2025).
  • Reddit. (2022). How to tackle compound solubility issue.
  • Sussex Drug Discovery Centre. (2014).
  • ResearchGate. (2014).
  • ResearchGate. (2017).
  • ChemicalBook. (n.d.). 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE CAS#.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

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Technical Support Center: Overcoming Catalyst Deactivation in Quinazoline C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of catalyst deactivation in the C-H functionalization of quinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered issues. Our goal is to equip you with the knowledge to diagnose, prevent, and overcome catalyst deactivation, thereby enhancing the efficiency and robustness of your synthetic protocols.

Introduction: The Challenge of Catalyst Deactivation

Quinazoline scaffolds are privileged structures in medicinal chemistry, and direct C-H functionalization offers an atom-economical and efficient route for their diversification.[1][2][3] However, the nitrogen atoms within the quinazoline ring system can strongly coordinate to the metal catalyst, often palladium, leading to catalyst poisoning and deactivation.[4][5] This guide will walk you through common deactivation pathways and provide actionable solutions.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your quinazoline C-H functionalization experiments.

Problem 1: Low or No Product Conversion

You've set up your reaction according to a literature procedure, but analysis (TLC, GC-MS, LC-MS) shows little to no formation of the desired functionalized quinazoline.

Possible Cause 1.1: Catalyst Poisoning by the Quinazoline Nitrogen

The lone pair of electrons on the quinazoline nitrogen atoms can irreversibly bind to the active metal center of the catalyst, rendering it inactive for the C-H activation step.[4][5] This is a primary cause of low reactivity.

Troubleshooting Steps:

  • Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial deactivation. However, this is not an ideal long-term solution due to cost and potential for side reactions.[6]

  • Employ a Pre-catalyst or in situ Activation: Ensure your palladium source (e.g., Pd(OAc)₂) is active. Consider using a well-defined pre-catalyst or an in situ activation protocol.

  • Utilize N-Oxide Strategy: Converting the quinazoline to its corresponding N-oxide derivative can mitigate catalyst poisoning. The N-oxide group acts as a directing group and modulates the electronics of the ring system, often favoring C-H activation at specific positions.[2][7]

  • Ligand Screening: The choice of ligand is critical. Bulky electron-rich phosphine ligands (e.g., X-Phos, n-BuAd₂P) can sometimes disfavor strong coordination of the quinazoline nitrogen and promote the desired catalytic cycle.[8]

  • Additive Introduction: Certain additives can act as "decoys" or promoters. For instance, the use of a simple N-methoxy amide group can serve as both a directing group and an anionic ligand to promote the in situ generation of the reactive Pd(II) species from a Pd(0) source, thereby avoiding interference from the heterocyclic nitrogen atoms.[4][5]

Possible Cause 1.2: Inactive Catalyst Stock

The palladium precursor may have degraded over time due to improper storage (exposure to air, moisture, or light).

Troubleshooting Steps:

  • Verify Catalyst Quality: Purchase a fresh batch of the palladium catalyst from a reputable supplier.

  • Proper Storage: Always store palladium catalysts under an inert atmosphere (argon or nitrogen) and in a desiccator to prevent degradation.

Possible Cause 1.3: Presence of Inhibitors

Trace impurities in your reagents or solvents can act as catalyst poisons.

Troubleshooting Steps:

  • Purify Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and are properly dried. Common poisons include sulfur, phosphorus, and halogen compounds.[9]

  • Degas Solvents: Thoroughly degas solvents to remove dissolved oxygen, which can lead to oxidative catalyst deactivation.

Problem 2: Reaction Stalls After Initial Conversion

The reaction proceeds initially, as confirmed by in-process monitoring, but then stops before reaching completion, leaving a significant amount of starting material.

Possible Cause 2.1: Catalyst Fouling

Deposition of insoluble materials, such as carbonaceous deposits (coke), on the catalyst surface can block active sites.[9][10] This is more common at elevated temperatures.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature, if possible, can minimize the formation of coke and other fouling agents.

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. Experiment with different solvents to find one that minimizes the precipitation of deactivating species.

  • Stirring and Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating that can lead to fouling.

Possible Cause 2.2: Sintering of the Catalyst

At high temperatures, fine catalyst particles can agglomerate into larger, less active particles, reducing the available surface area for catalysis.[9] This is particularly relevant for heterogeneous catalysts.

Troubleshooting Steps:

  • Control Temperature: Avoid excessive heating. Use an oil bath with a temperature controller for precise temperature management.

  • Catalyst Support: For heterogeneous systems, the choice of support material can influence thermal stability. Consider catalysts on supports designed to minimize sintering.[9]

Problem 3: Inconsistent Results and Poor Reproducibility

You are unable to consistently reproduce your own results or those from a literature report.

Possible Cause 3.1: Variability in Reagent Quality

Even small variations in the purity of starting materials, ligands, bases, or solvents can have a significant impact on the catalytic reaction.

Troubleshooting Steps:

  • Standardize Reagents: Use reagents from the same batch for a series of experiments to minimize variability.

  • Characterize Starting Materials: Confirm the identity and purity of your starting quinazoline and coupling partners using techniques like NMR and mass spectrometry.

Possible Cause 3.2: Sensitivity to Air and Moisture

Many C-H activation catalysts and reagents are sensitive to air and moisture.

Troubleshooting Steps:

  • Employ Rigorous Inert Techniques: Use Schlenk lines or a glovebox to set up reactions. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I determine the specific cause of catalyst deactivation in my reaction?

A1: Identifying the exact deactivation mechanism often requires specialized analytical techniques.[10]

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst surface.[10][11]

  • Transmission Electron Microscopy (TEM): Can visualize changes in catalyst morphology, such as sintering.

  • Inductively Coupled Plasma (ICP) Analysis: Can detect leaching of the metal catalyst into the solution.[12]

  • In situ X-ray Absorption Spectroscopy (XAS): Provides real-time information on the oxidation state and coordination environment of the catalyst during the reaction.[13]

Q2: Are there any general strategies to design a more robust C-H functionalization protocol for quinazolines from the outset?

A2: Yes, a proactive approach can save significant troubleshooting time.

  • Mechanism-Driven Ligand Selection: Choose ligands that are known to stabilize the active catalytic species and prevent coordination by the substrate's heteroatoms.

  • Directing Group Strategy: Incorporating a directing group can overcome the inherent coordinating ability of the quinazoline nitrogens and direct the C-H activation to a specific site.[4][6]

  • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome.[8] A systematic screen of solvents is often beneficial.

  • Base Optimization: The choice and strength of the base are crucial for the C-H activation step. Screen a variety of inorganic and organic bases.[8][14]

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, regeneration is possible, but it depends on the deactivation mechanism.

  • Fouling: Catalysts deactivated by fouling can sometimes be regenerated by washing with appropriate solvents or by calcination (for heterogeneous catalysts) to burn off carbonaceous deposits.[9]

  • Poisoning: Regeneration from poisoning is often difficult, especially if the poison binds irreversibly.[9]

  • Sintering: Sintering is generally an irreversible process.

Part 3: Data & Protocols

Table 1: Troubleshooting Summary for Low Conversion in Quinazoline C-H Arylation
Possible Cause Troubleshooting Step Rationale
Catalyst Poisoning Switch to a quinazoline N-oxide substrate.[2][7]The N-oxide group acts as a directing group and mitigates poisoning by the ring nitrogens.
Screen bulky, electron-rich phosphine ligands (e.g., X-Phos).[8]Steric hindrance can disfavor coordination of the quinazoline nitrogen to the metal center.
Inactive Catalyst Use a fresh batch of palladium precursor and store it under inert conditions.Ensures the active catalytic species can be generated.
Inhibitors Purify all reagents and use anhydrous, degassed solvents.[8][9]Prevents poisoning of the catalyst by trace impurities.
Insufficient Temperature Gradually increase the reaction temperature while monitoring the reaction.[8]C-H activation is often the rate-determining step and can have a high activation energy.
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a Quinazoline N-Oxide

This protocol is a starting point and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the quinazoline N-oxide (1.0 equiv.), aryl coupling partner (1.2-2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if required, 10-20 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Part 4: Visualizing Deactivation Pathways

Diagram 1: Common Catalyst Deactivation Pathways

DeactivationPathways cluster_poisoning Poisoning cluster_fouling Fouling cluster_sintering Sintering Active_Catalyst Active Catalyst (e.g., Pd(II) species) Poisoned_Complex Stable Poisoned Complex Active_Catalyst->Poisoned_Complex Fouled_Catalyst Blocked Active Sites Active_Catalyst->Fouled_Catalyst Sintered_Catalyst Agglomerated Particles (Reduced Surface Area) Active_Catalyst->Sintered_Catalyst Deactivated_Catalyst Deactivated Catalyst Poison Poison (e.g., Quinazoline-N) Poison->Poisoned_Complex Strong Coordination Poisoned_Complex->Deactivated_Catalyst Foulant Foulant (e.g., Coke) Foulant->Fouled_Catalyst Deposition Fouled_Catalyst->Deactivated_Catalyst Heat High Temperature Heat->Sintered_Catalyst Agglomeration Sintered_Catalyst->Deactivated_Catalyst

Caption: Major pathways leading to catalyst deactivation in C-H functionalization.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow Start Low or No Yield Observed Check_Catalyst Verify Catalyst Activity (Use fresh stock) Start->Check_Catalyst Check_Reagents Check Reagent Purity & Inert Conditions Check_Catalyst->Check_Reagents No Improvement Success Improved Yield Check_Catalyst->Success Improvement Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions No Improvement Check_Reagents->Success Improvement Screen_Ligands Screen Ligands Optimize_Conditions->Screen_Ligands Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Screen_Bases Screen Bases Optimize_Conditions->Screen_Bases Modify_Substrate Modify Substrate (e.g., N-Oxide) Screen_Ligands->Modify_Substrate No/Minor Improvement Screen_Ligands->Success Improvement Screen_Solvents->Modify_Substrate No/Minor Improvement Screen_Solvents->Success Improvement Screen_Bases->Modify_Substrate No/Minor Improvement Screen_Bases->Success Improvement Modify_Substrate->Success Improvement

Caption: A decision tree for troubleshooting low-yielding quinazoline C-H functionalization reactions.

References

  • D. P. Hari, T. H. T. T. Nguyen, and B. König, "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," PMC, [Online]. Available: [Link]

  • Request PDF, "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," ResearchGate, [Online]. Available: [Link]

  • J. W. Tucker and T. H. Lambert, "C–H Activation: Toward Sustainability and Applications," ACS Central Science, 2021. [Online]. Available: [Link]

  • Hiden Analytical, "Catalyst deactivation mechanisms and how to prevent them," [Online]. Available: [Link]

  • Applied Catalysts, "Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause," 2024. [Online]. Available: [Link]

  • A. A. D. M. Al-Zoubi, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, 2021. [Online]. Available: [Link]

  • Applied Catalysts, "How to Prevent Catalyst Poisoning at the Industrial Scale," 2024. [Online]. Available: [Link]

  • Request PDF, "Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines," ResearchGate, [Online]. Available: [Link]

  • J. D. Griffin, et al., "Late-Stage C–H Functionalization of Azines," PMC, [Online]. Available: [Link]

  • V. G. Nenajdenko and A. E. Shastin, "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines," PMC, [Online]. Available: [Link]

  • R. Kumar, et al., "C–H functionalization of quinazolinones by transition metal catalysis," RSC Publishing, 2020. [Online]. Available: [Link]

  • N. Umadevi, et al., "Recent Advances in C–H Activation and Functionalization of Quinazolinones/ Quinazolines," Current Organic Chemistry, 2021. [Online]. Available: [Link]

  • A. K. G. P. de Oliveira, et al., "56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones," [Online]. Available: [Link]

  • Hiden Analytical, "Catalyst Characterization Techniques," 2021. [Online]. Available: [Link]

  • Request PDF, "C-H Functionalization of Quinazolinone by Transition Metal Catalysis," ResearchGate, [Online]. Available: [Link]

  • A. A. D. M. Al-Zoubi, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Semantic Scholar, 2021. [Online]. Available: [Link]

  • M. A. Waseem, et al., "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives," PMC, [Online]. Available: [Link]

  • K. M. M. Hui, "Recent Advances in C–H Functionalization," The Journal of Organic Chemistry, 2016. [Online]. Available: [Link]

  • C. S. Yi, "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C," e-Publications@Marquette, [Online]. Available: [Link]

  • G. M. S. El-Deen, et al., "Recent advances in selective functionalization of the quinazoline scaffold," RSC Advances, 2023. [Online]. Available: [Link]

  • J. D. G. de Jong, et al., "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS," ACS Catalysis, 2020. [Online]. Available: [Link]

  • M. Catellani, et al., "Heterogeneous catalytic approaches in C–H activation reactions," RSC Publishing, 2016. [Online]. Available: [Link]

Sources

Technical Support Center: Strategies to Mitigate Hydrolysis of Chlorinated Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling chlorinated quinazoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. The inherent reactivity that makes chloroquinazolines excellent substrates for nucleophilic substitution also renders them susceptible to hydrolysis, a common challenge that can lead to reduced yields, complex purification profiles, and project delays. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability and handling of chlorinated quinazoline intermediates.

Q1: What is hydrolysis in the context of chlorinated quinazolines, and why is it a major concern?

A: Hydrolysis is a chemical reaction where a water molecule cleaves a chemical bond. In the case of a chlorinated quinazoline, the chlorine atom (typically at the C4 or C2 position) is displaced by a hydroxyl group (-OH) from water. This reaction converts your highly reactive, valuable intermediate into a significantly less reactive and often undesired quinazolinone byproduct.

This is a major concern for several reasons:

  • Yield Reduction: Every molecule of your intermediate that undergoes hydrolysis is one less molecule available to react with your desired nucleophile, directly lowering the yield of your target compound.

  • Impurity Generation: The resulting quinazolinone is a process-related impurity that must be removed. Its structural similarity to both the starting material and the product can complicate purification, often requiring extensive chromatography.[1][2]

  • Cost and Time Inefficiency: Lower yields and difficult purifications increase solvent consumption, material costs, and man-hours, impacting overall project timelines and scalability, particularly for industrial production.[3]

Q2: I'm working with 2,4-dichloroquinazoline. Which chlorine atom is more susceptible to hydrolysis, and why?

A: The chlorine atom at the C4 position is significantly more reactive and therefore more susceptible to hydrolysis than the chlorine at the C2 position.[4][5]

The scientific reason (causality) is rooted in electronics and resonance stabilization:

  • Nucleophilic Attack at C4: When a nucleophile (like water or a hydroxide ion) attacks the C4 carbon, the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the adjacent ring nitrogen (N3). This provides a stable resonance structure.

  • Nucleophilic Attack at C2: An attack at the C2 position does not allow for this same degree of favorable resonance stabilization involving the ring nitrogens.

Consequently, the activation energy for nucleophilic substitution at C4 is lower, making it the preferred site for reaction under mild or kinetically controlled conditions.[5] Harsh conditions, such as high temperatures, are often required to substitute the C2 chlorine.[4]

Q3: What are the primary experimental factors that will accelerate the hydrolysis of my intermediate?

A: Three primary factors, often working in concert, will accelerate the degradation of your chlorinated quinazoline:

  • Presence of Water: This is the most obvious factor, as water is the reactant. Even trace amounts of water in solvents, reagents, or adsorbed onto glassware can be detrimental.

  • Alkaline pH: The rate of hydrolysis is significantly faster under basic (alkaline) conditions than neutral or acidic conditions.[6][7] This is because the hydroxide ion (OH⁻) is a much stronger nucleophile than a neutral water molecule. The use of inorganic bases (e.g., K₂CO₃, NaHCO₃) can create localized high-pH environments, promoting hydrolysis.

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] Refluxing a reaction in a protic solvent or for extended periods can exacerbate degradation.

Q4: How can I quickly get an idea if my isolated chlorinated intermediate is degrading during storage or work-up?

A: Thin-Layer Chromatography (TLC) is the most rapid and accessible method. When you run a TLC of your sample, compare it to a reference spot of the starting quinazolinone (the potential hydrolysis product).

  • Your pure chlorinated intermediate should show a single, higher Rf spot (it is less polar).

  • The quinazolinone starting material/hydrolysis product will have a much lower Rf, often close to the baseline, due to its higher polarity from the amide/hydroxyl group.

  • Degradation is indicated by the appearance and growth of this low-Rf spot over time in your sample. For quantitative analysis, HPLC is the preferred method.

Section 2: Troubleshooting Guides & Preventative Protocols

This section provides detailed solutions to specific experimental problems.

Troubleshooting Scenario 1: Significant Hydrolysis During Chlorination Work-up

Problem: You've successfully chlorinated your quinazolinone (e.g., with POCl₃ or SOCl₂), but after the aqueous work-up and extraction, you observe a significant amount of the starting material has regenerated.

Root Cause: Exposing the crude, activated chloroquinazoline to water and potentially basic conditions during quenching and extraction.

Preventative Protocol: Anhydrous Work-up
  • Reagent Removal: After the chlorination reaction is complete (monitored by TLC/HPLC), remove the excess chlorinating agent (e.g., POCl₃) under reduced pressure (use a trap!).

  • Aprotic Quench & Precipitation: Dissolve the crude residue in a dry, aprotic solvent like Dichloromethane (DCM) or Toluene. Cool this solution in an ice bath (0 °C).

  • Controlled Precipitation: Slowly add a cold, non-aqueous solvent in which your product is poorly soluble, but impurities are more soluble, such as cold hexanes or diethyl ether. This will precipitate your chlorinated product.

  • Isolation: Filter the resulting solid quickly and wash it with more cold, dry, non-aqueous solvent.

  • Drying: Dry the isolated solid thoroughly under a high vacuum in the presence of a desiccant (e.g., P₂O₅).

Causality Explained: This protocol completely avoids contact with water. By precipitating the product from a non-polar solvent system, you selectively isolate the desired intermediate while leaving more polar, phosphorus-based byproducts in the mother liquor.

Troubleshooting Scenario 2: Competing Hydrolysis During Nucleophilic Substitution

Problem: During your amination step, you are forming both your desired 4-aminoquinazoline product and the 4-quinazolinone hydrolysis byproduct, resulting in low yield and a difficult purification.

Root Cause: Presence of moisture and/or use of a suboptimal base in the reaction mixture.

Preventative Protocol: Rigorous Moisture Control and Base Selection
  • Glassware & Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Ensure your amine nucleophile is dry.

  • Inert Atmosphere: Run the reaction under an inert atmosphere of Nitrogen or Argon.

  • Solvent Choice: Use aprotic solvents such as THF, Dioxane, DMF, or NMP. Avoid protic solvents like ethanol or isopropanol unless the reaction is known to be extremely fast and efficient in them.[9]

  • Base Selection (Critical): Use a non-nucleophilic, organic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). These bases will scavenge the HCl generated during the reaction without introducing water or creating a highly alkaline aqueous micro-environment. Avoid inorganic bases like K₂CO₃ or NaHCO₃.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

Causality Explained: By creating a strictly anhydrous environment, you remove the key reagent for the side reaction. Using an organic base like DIPEA ensures that the only significant nucleophile present in the system is your intended amine, allowing it to outcompete the trace amounts of any residual water.

Data Summary: Impact of Reaction Conditions on Product Distribution
ConditionSolventBaseTemperature (°C)Desired Product (%)Hydrolysis Byproduct (%)
Suboptimal EthanolK₂CO₃8045%50%
Optimized Anhydrous THFDIPEA2595%<5%
Note: Data is illustrative and represents typical outcomes.

Section 3: Advanced Strategies

Q: Are there alternative synthetic routes that avoid notoriously unstable chloro-intermediates?

A: Yes. If hydrolysis is a persistent and insurmountable issue, modifying the synthetic strategy can be a powerful solution. One patented approach, for example in the synthesis of Lapatinib, avoids the unstable 4-chloroquinazoline intermediate by generating a quinazoline sulfide.[3] This intermediate is more stable and can be effectively used for subsequent reactions. Other modern synthetic methods, such as metal-catalyzed reactions, can sometimes offer pathways that bypass the need for harsh chlorination steps altogether.[10][11][12]

Q: Can process technology help mitigate hydrolysis?

A: Absolutely. Continuous flow synthesis is an excellent platform for handling unstable intermediates.[13] In a flow reactor, the unstable chlorinated intermediate can be generated in one module and immediately reacted with the nucleophile in the next module within seconds. This minimizes the time the intermediate exists in solution, drastically reducing the opportunity for hydrolysis to occur. This method offers superior control over temperature and reaction time compared to batch processing.

Section 4: Visualized Mechanisms and Workflows

Diagram 1: Hydrolysis Mechanism of 4-Chloroquinazoline

Hydrolysis cluster_reactants Reactants cluster_products Products C4Q 4-Chloroquinazoline Qnone 4-Quinazolinone (Hydrolysis Byproduct) C4Q->Qnone Hydrolysis (Unwanted Side Reaction) H2O H₂O / OH⁻ HCl HCl / Cl⁻

Caption: Unwanted hydrolysis of 4-chloroquinazoline.

Diagram 2: Optimized Workflow to Prevent Hydrolysis

Workflow cluster_control start Quinazolinone Starting Material chlorination Chlorination (e.g., POCl₃, Anhydrous) start->chlorination workup Anhydrous Work-up (Precipitation from Aprotic Solvent) chlorination->workup Critical Step 1: Avoid Water storage Store Intermediate (Inert gas, -20°C, Desiccated) workup->storage amination Nucleophilic Substitution (Anhydrous Solvent, DIPEA, N₂ atm) workup->amination Immediate Use storage->amination product Desired 4-Substituted Quinazoline Product amination->product Critical Step 2: Control Moisture & pH

Caption: Workflow highlighting critical hydrolysis control points.

Section 5: References

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development - ACS Publications. [Link]

  • Process for the preparation of gefitinib - US8350029B2. Google Patents.

  • Gefitinib - New Drug Approvals. newdrugapprovals.org. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules - MDPI. [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. ResearchGate. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Lapatinib preparation method. SciSpace. [Link]

  • The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules - MDPI. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Synthesis of Quinazoline Compounds Under Catalyst-Free and Mild Conditions. ResearchGate. [Link]

  • Synthetic method of lapatinib - CN103159747A. Google Patents.

  • Synthesis of quinazolinone libraries and derivatives thereof - WO1998011438A1. Google Patents.

  • Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules - MDPI. [Link]

  • How to prevent hydrolysis in a drug. Quora. [Link]

  • Protection Against Hydrolysis Kongkona. Scribd. [Link]

  • Process for the preparation of lapatinib and the salts thereof - EP2468745A1. Google Patents.

  • Preventing Chemical Degradation of Drug Products. FTLOScience. [Link]

  • The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. Medicinal Chemistry Research. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University DigitalCommons@USU. [Link]

  • Effect of water pH on the stability of pesticides. Michigan State University Extension. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules - MDPI. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences. [Link]

  • Preparation of 2,4-dichloroquinazoline - CN101475537A. Google Patents.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals - MDPI. [Link]

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative - CN102584721A. Google Patents.

Sources

Managing poor substrate solubility in quinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most common hurdles in this field: poor substrate solubility. The quinazoline scaffold is a cornerstone in medicinal chemistry, but its synthesis can often be hampered by the low solubility of starting materials or intermediates, leading to sluggish reactions and low yields.[1]

This resource provides in-depth, field-proven insights and practical troubleshooting strategies to help you overcome these challenges. The advice herein is structured to explain the causality behind experimental choices, ensuring you not only solve the immediate problem but also build a robust understanding for future synthetic challenges.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter at the bench.

Q1: My starting material (or intermediate) precipitates out of solution when I add the next reagent. What should I do?

This is a classic sign of supersaturation followed by nucleation and precipitation, often triggered by a change in the solvent environment upon reagent addition.

Immediate Steps:

  • Increase Temperature: Gently warm the reaction mixture. Many organic compounds exhibit increased solubility at higher temperatures.[2] However, monitor for potential degradation of sensitive functional groups.[1]

  • Add More Solvent: If the reaction concentration allows, adding more of the primary solvent can help keep the material dissolved.

  • Consider a Co-solvent: If simply adding more solvent is impractical, introduce a co-solvent. A small amount of a stronger, miscible solvent like DMSO or DMF can significantly boost solubility without drastically changing the overall reaction medium.[1][3]

Logical Troubleshooting Workflow:

Below is a decision-making workflow to systematically address precipitation issues.

G cluster_0 A Precipitation Observed B Increase Temperature A->B E Problem Solved? B->E Check Solubility C Add More Solvent D Introduce Co-solvent (e.g., DMSO, DMF) C->D If impractical C->E D->E E->C No F Proceed with Reaction E->F Yes G Re-evaluate Entire Solvent System E->G Still No

Caption: Decision workflow for addressing reactant precipitation.

Q2: My reaction is extremely slow or stalls, even at reflux. I suspect poor solubility is the cause. How can I improve the reaction kinetics?

When reactants are not fully dissolved, the reaction becomes diffusion-limited, occurring only at the surface of the solid particles. This drastically reduces the reaction rate.[1]

Strategies to Enhance Reaction Rate:

  • Solvent System Re-evaluation: The primary cause is often a suboptimal solvent. Non-polar solvents like toluene or THF can be ineffective for many quinazoline syntheses, while polar aprotic solvents like DMSO, DMF, or even polar protic solvents like ethanol or water, can enhance solubility and promote the desired reaction pathway.[1][4]

  • Energy Input Methods:

    • Microwave Irradiation: Microwave heating can dramatically accelerate reaction rates, often by orders of magnitude.[5][6] It provides rapid, uniform heating of the solvent and dissolved reactants, which can overcome solubility barriers and kinetic hurdles.[7] Several solvent-free quinazoline syntheses have been successfully performed under microwave conditions.[8][9]

    • Ultrasonication: The use of high-frequency sound waves (sonication) can promote dissolution by breaking down intermolecular interactions and reducing particle size.[10] This is particularly useful for heterogeneous mixtures and has been successfully applied to Bischler cyclizations, a key step in some quinazoline syntheses.[11][12]

  • Phase-Transfer Catalysis (PTC): If your reaction involves two immiscible phases (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst is essential. PTCs, like quaternary ammonium salts, facilitate the transport of one reactant across the phase boundary to react with the other, effectively solving the "solubility" issue between phases.[10][13]

Q3: I've tried multiple solvents and higher temperatures, but my key intermediate remains intractable. Is the synthesis a lost cause?

Not at all. This is where more advanced, strategic approaches are required. When standard methods fail, you must modify the molecule itself or the physical state of the reaction.

Advanced Strategies:

  • Temporary Solubilizing Groups: Similar to the concept of protecting groups, a "solubilizing group" can be temporarily attached to your molecule to enhance its solubility during a problematic step.[4][14] These groups are designed to be removed later in the synthesis without affecting the rest of the molecule.[4]

    • Characteristics: Ideal solubilizing groups are chemically robust to the reaction conditions but can be cleaved orthogonally.[4] Examples include branched alkyl groups, bulky silyl ethers, or even perfluoroalkyl tags for fluorous phase synthesis.[11][14]

    • Conceptual Workflow:

      • React a soluble precursor with a solubilizing agent.

      • Perform the problematic synthetic step on the newly solubilized intermediate.

      • Cleave the solubilizing group to reveal the desired, previously intractable product.

  • Solvent-Free Mechanochemistry: For truly insoluble materials, removing the solvent altogether can be a powerful solution. Mechanochemistry, typically using a ball mill, drives reactions in the solid state through mechanical force.[15][16]

    • Principle: High-energy ball milling initiates chemical reactions by grinding reactants together, bypassing the need for them to be dissolved.[16] This technique has been successfully used for cross-coupling reactions on otherwise insoluble aryl halides.[15]

Frequently Asked Questions (FAQs)

This section covers broader concepts fundamental to managing solubility in quinazoline chemistry.

Q1: Why is solvent choice so critical in quinazoline synthesis?

The choice of solvent extends beyond just dissolving reactants; it can fundamentally dictate the reaction pathway and final product.

  • Polarity and Mechanism: The polarity of the solvent can stabilize different transition states. In certain quinazoline syntheses, polar solvents favor the desired C(sp²)–N bond formation to yield the quinazoline core. In contrast, non-polar solvents might inadvertently promote side reactions, such as the formation of benzimidazole byproducts.[1][17]

  • Reagent Compatibility: The solvent must be compatible with all reagents. For instance, protic solvents (like ethanol or water) cannot be used with highly reactive organometallics or water-sensitive reagents.

  • Boiling Point: The solvent's boiling point determines the maximum temperature achievable at atmospheric pressure, directly influencing reaction kinetics.[1]

Solvent Selection Guide
Solvent ClassExamplesPolarityBoiling Point (°C)Typical Use Case in Quinazoline Synthesis
Polar Aprotic DMSO, DMF, AcetonitrileHigh189, 153, 82Often the first choice. Excellent for dissolving polar substrates and stabilizing charged intermediates. Widely used in Cu-catalyzed and other metal-mediated reactions.[1][11]
Polar Protic Ethanol, Water, IsopropanolHigh78, 100, 82Used when protic sources are required for the mechanism or for green chemistry approaches. Can be effective but may require higher temperatures.[1][7]
Non-Polar Aromatic Toluene, XyleneLow111, ~140Generally less effective for polar substrates but can be useful in specific cases, such as azeotropic removal of water.[1]
Ethers THF, 1,4-DioxaneLow66, 101Common in organometallic chemistry steps but may not be sufficiently polar for the core quinazoline cyclizations.[1]
Q2: What are the main physical and chemical modification strategies to improve solubility?

There are two primary avenues for tackling poor solubility: modifying the physical conditions of the reaction or chemically modifying the substrate.

G cluster_0 Solubility Enhancement Strategies cluster_1 cluster_2 A Physical Modifications C Temperature Increase D Solvent/Co-solvent Screening E Sonication (Ultrasound) F Microwave Irradiation G Mechanochemistry (Ball Milling) B Chemical Modifications H pH Adjustment I Use of Solubilizing Groups J Salt Formation K Complexation (e.g., Cyclodextrins)

Caption: Overview of physical and chemical solubility enhancement strategies.

Q3: Can protecting groups also function as solubilizing groups?

Yes, this is a common and effective dual-purpose strategy. Protecting groups are primarily used to mask a reactive functional group, but their introduction can also significantly alter the physical properties of a molecule, including its solubility.[18] For example, protecting a polar carboxylic acid or amine with a bulky, non-polar group like a Boc or a benzyl group can dramatically increase its solubility in organic solvents.[14][18] When choosing a protecting group, consider its potential impact on solubility as a secondary benefit.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Sluggish Reaction

This protocol outlines a parallel screening approach to efficiently identify a suitable solvent system for a poorly soluble starting material.

Materials:

  • Starting Material A

  • Reagent B

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate mobile phase

  • Candidate solvents (e.g., DMSO, DMF, NMP, Acetonitrile, Dioxane, Toluene)

Procedure:

  • Preparation: In six separate vials, add an identical, accurately weighed amount of Starting Material A (e.g., 0.1 mmol).

  • Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent.

  • Solubility Test (Room Temp): Stir all vials at room temperature for 10 minutes. Record visual observations of solubility (fully dissolved, partially soluble, insoluble).

  • Solubility Test (Heated): Transfer the vials to a pre-heated block set to a temperature appropriate for the intended reaction (e.g., 80 °C or 120 °C). Stir for 10 minutes and record solubility observations again.

  • Reaction Initiation: To the vials where the starting material is at least partially soluble, add the stoichiometric amount of Reagent B.

  • Monitoring: Allow the reactions to proceed at the set temperature. After a defined period (e.g., 2 hours), carefully take a small aliquot from each vial for TLC analysis to assess the conversion to the product.

  • Analysis: Compare the TLC results to identify the solvent that provides the highest conversion rate. This solvent system is your lead candidate for reaction scale-up and optimization.

References
  • Taylor & Francis Online. Full article: Solubilising groups: a conceptual equivalent of protecting groups in organic synthesis. [Link]

  • PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • SciSpace. Solubilising groups: a conceptual equivalent of protecting groups in organic synthesis. [Link]

  • PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Wikipedia. Quinazoline. [Link]

  • PMC. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • ACS Publications. Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones | Organic Letters. [Link]

  • ResearchGate. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. [Link]

  • Labcompare. Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. [Link]

  • De Gruyter. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. [Link]

  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • NIH. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • Hokkaido University. Toward overcoming solubility issues in organic chemistry. [Link]

  • MDPI. Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. [Link]

  • PubMed. Ultrasound-promoted synthesis and immunosuppressive activity of novel quinazoline derivatives. [Link]

  • ACS Publications. Strategies for Stabilization of Enzymes in Organic Solvents | ACS Catalysis. [https://pubs.acs.org/doi/10.1021/cs4002 estrategias]([Link] estrategias)

  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • ResearchGate. Best solvent to synthesis quinazolinone derivative with microwave?. [Link]

  • Taylor & Francis Online. Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

  • ResearchGate. The dependence of the quinazolinone yield on temperature. Reaction conditions. [Link]

  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • International Journal of Applied Pharmaceutics. View of ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH β-CYCLODEXTRIN. [Link]

  • PubMed. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. [Link]

  • ResearchGate. (PDF) Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. [Link]

  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

  • PMC. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

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Technical Support Center: Optimizing SNAr Reactions on Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on quinazoline scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during experimentation. The quinazoline core is a privileged structure in medicinal chemistry, and mastering its functionalization via SNAr is a critical skill.[1][2][3] This guide moves beyond simple protocols to explain the fundamental principles governing the choice of base and solvent, empowering you to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding SNAr reactions on quinazolines.

Q1: Why is the SNAr reaction regioselective at the 4-position of 2,4-dichloroquinazolines?

A1: The regioselectivity for nucleophilic attack at the C4 position is a well-documented phenomenon.[1][2] Computational studies, such as those using Density Functional Theory (DFT), reveal that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[2] This makes it more electron-deficient and thus more susceptible to nucleophilic attack compared to the C2 position. The reaction proceeds through a charged Meisenheimer intermediate, and the activation energy for its formation is lower when the attack occurs at C4.[2][4][5][6]

Q2: What is the general mechanism for an SNAr reaction on a quinazoline?

A2: The reaction follows a two-step addition-elimination mechanism.[7][8]

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom (typically C4) bearing the leaving group (e.g., a chlorine atom), breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

  • Elimination Step (Fast): The leaving group is expelled, restoring the aromaticity of the quinazoline ring and yielding the final substituted product.

Part 2: Troubleshooting Guide: Base & Solvent Optimization

This guide is structured to address specific experimental problems.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What factors related to the base and solvent should I investigate?

A: Low or no yield is a common problem that can often be traced back to suboptimal base or solvent selection.[9]

  • Insufficient Deprotonation of Nucleophile: If your nucleophile is an amine or alcohol, a base is required to deprotonate it, increasing its nucleophilicity. If the chosen base is too weak (i.e., its conjugate acid has a low pKa), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Choose a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of the nucleophile. For example, when using an aniline (pKa ≈ 30 in DMSO) as a nucleophile, a weaker base like triethylamine (TEA, conjugate acid pKa ≈ 18.5 in DMSO) may be insufficient. A stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) would be more effective.[10][11][12]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer complex.

    • Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions.[8][13] They possess high dielectric constants that can stabilize the charged intermediate but do not have acidic protons that can solvate and deactivate the anionic nucleophile.[13]

    • Protic Solvents Can Be Detrimental: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that increases its stability but decreases its reactivity and slows the reaction.[13][14] While some protocols use polar protic solvents like ethanol, they often require higher temperatures or longer reaction times.[1]

Issue 2: Formation of Multiple Side Products

Q: My reaction is messy, with multiple spots on the TLC plate, and purification is difficult. How can my choice of base or solvent be causing this?

A: Side product formation is often a result of the base or solvent participating in unwanted reactions or promoting degradation.

  • Nucleophilic Base: If you are using a strong, non-hindered base (e.g., NaOH, KOCH₃), the base itself can act as a nucleophile and compete with your desired nucleophile, leading to undesired hydroxylated or alkoxylated byproducts.

    • Solution: Employ a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) and Proton-Sponge are excellent choices as they are too bulky to act as nucleophiles but are effective at scavenging the proton generated during the reaction.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also commonly used and are generally less nucleophilic than hydroxides.[10][15]

  • Solvent Instability or Reactivity: Some solvents can be problematic under certain conditions.

    • DMF Instability: At high temperatures (>120 °C), DMF can decompose to generate dimethylamine, which can act as a nucleophile. If your desired nucleophile is slow to react, this can lead to the formation of a dimethylamino-quinazoline side product.

    • Solution: If high temperatures are required, consider switching to a more stable polar aprotic solvent like DMSO or sulfolane.

Part 3: In-Depth Guides & Protocols

Guide: How to Select the Right Base

Choosing the correct base is critical for success. The selection process can be broken down into a logical workflow.

G start Start: Need to select a base for SNAr with a protic nucleophile (Nu-H) q1 Is the nucleophile sensitive to strong bases (e.g., contains a hydrolyzable ester)? start->q1 mild_base Use a mild inorganic base: - K₂CO₃ - Cs₂CO₃ - K₃PO₄ q1->mild_base Yes q2 Is there a risk of the base acting as a competing nucleophile? q1->q2 No yes_q1 Yes no_q1 No hindered_base Use a non-nucleophilic, hindered organic base: - DIPEA (Hünig's base) - DBU q2->hindered_base Yes strong_base A strong inorganic or alkoxide base is suitable: - NaH - KOtBu - NaOMe q2->strong_base No yes_q2 Yes no_q2 No

Guide: Understanding Solvent Effects

The solvent's role extends beyond simply dissolving reactants. It directly influences the reaction rate by stabilizing or destabilizing reactants and intermediates.

G Reactants {Reactants|Quinazoline-LG + Nu⁻} TS1 Transition State 1 MC {Meisenheimer Complex|(Anionic Intermediate)} TS2 Transition State 2 Products {Products|Quinazoline-Nu + LG⁻} Reactants_protic Strongly Solvated (H-Bonding) MC_protic Moderately Solvated Reactants_protic->MC_protic High ΔG‡ (Slow Reaction) Reactants_aprotic Poorly Solvated MC_aprotic Strongly Solvated (Charge Stabilization) Reactants_aprotic->MC_aprotic Low ΔG‡ (Fast Reaction)

As illustrated, polar aprotic solvents lower the activation energy (ΔG‡) by destabilizing the ground state of the anionic nucleophile (less solvation) and strongly stabilizing the charge-delocalized Meisenheimer complex.[13]

General Experimental Protocol

This protocol provides a starting point for the SNAr reaction of a 4-chloroquinazoline with an amine nucleophile.

Materials:

  • 4-chloroquinazoline derivative (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, CH₃CN)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 4-chloroquinazoline and the base.[8]

  • Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M with respect to the quinazoline.

  • Nucleophile Addition: Add the amine nucleophile to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C).[1][8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Workup: Cool the reaction mixture to room temperature. If using an inorganic base, filter the solids. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[8]

Part 4: Appendices

Table 1: Properties of Common Solvents for SNAr Reactions
SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl SulfoxideDMSOPolar Aprotic47189Excellent for stabilizing intermediates; high boiling point.[10]
N,N-DimethylformamideDMFPolar Aprotic37153Good alternative to DMSO; can decompose at high temperatures.[1]
AcetonitrileCH₃CNPolar Aprotic37.582Lower boiling point, useful for reactions at moderate temperatures.[1]
TetrahydrofuranTHFPolar Aprotic7.566Less polar, but often used, sometimes in mixtures.[1]
EthanolEtOHPolar Protic24.578Can slow reactions with anionic nucleophiles but is a greener solvent option.[1]
Table 2: Common Bases for SNAr Reactions on Quinazolines
BaseFormulaTypepKa of Conjugate Acid (in DMSO)Key Characteristics
Potassium CarbonateK₂CO₃Inorganic~18 (for HCO₃⁻)Mild, inexpensive, and commonly used.[15]
Cesium CarbonateCs₂CO₃Inorganic~18 (for HCO₃⁻)More soluble and often more effective than K₂CO₃.[10]
TriethylamineEt₃N (TEA)Organic18.5Common organic base, but can be too weak for some nucleophiles.[1]
N,N-DiisopropylethylamineDIPEAOrganic19.5Sterically hindered, non-nucleophilic base.[1]
Sodium HydrideNaHHydride~42 (for H₂)Very strong, non-nucleophilic base; deprotonates a wide range of nucleophiles.[16]
Potassium tert-butoxideKOtBuAlkoxide32.2Strong, hindered base, useful when high basicity is required.

pKa values are approximate and can vary based on conditions and data source.[11][12][16]

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations . Organic Letters - ACS Publications. Available from: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization . ACS Omega. Available from: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied . ResearchGate. Available from: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways . National Institutes of Health (NIH). Available from: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions . MDPI. Available from: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction . Frontiers. Available from: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways . ResearchGate. Available from: [Link]

  • Bordwell pKa Table . Organic Chemistry Data. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents . Chair of Analytical Chemistry, University of Tartu. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . National Institutes of Health (NIH). Available from: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . National Institutes of Health (NIH). Available from: [Link]

  • Stability of the Meisenheimer Complex in a SNAr Reaction . Frontiers. Available from: [Link]

  • pKa Values of Common Bases . University of California, Irvine. Available from: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC . Royal Society of Chemistry. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . ResearchGate. Available from: [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... . ResearchGate. Available from: [Link]

  • 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome . Chemistry LibreTexts. Available from: [Link]

  • The pKa in Organic Chemistry . Chemistry Steps. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . National Institutes of Health (NIH). Available from: [Link]

  • SNAr troubleshooting . Reddit. Available from: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization . PubMed. Available from: [Link]

  • SNAr Solvents and Reagents . American Chemical Society. Available from: [Link]

  • Heterocyclic Compounds . Michigan State University Department of Chemistry. Available from: [Link]

  • Haloselectivity of Heterocycles . Baran Laboratory, Scripps Research. Available from: [Link]

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Technical Support Center: Accelerating the Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this crucial synthesis, with a specific focus on reducing overall reaction time while maintaining high yield and purity. As a key intermediate in the synthesis of several targeted therapeutics, including kinase inhibitors, efficient production of this molecule is paramount.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will dissect the two primary stages of the synthesis—the initial cyclization to form the quinazolinone core and the subsequent regioselective nitration—to identify and resolve kinetic bottlenecks.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 7-Chloro-6-nitroquinazolin-4(3H)-one?

A1: The most common and efficient pathway is a two-stage process. First, the synthesis of the 7-chloroquinazolin-4(3H)-one scaffold is achieved, typically via the cyclization of 2-amino-4-chlorobenzoic acid. The second stage involves the electrophilic nitration of this intermediate to introduce a nitro group at the C-6 position.

Q2: Which of the two main stages is typically the rate-limiting step?

A2: Both stages can present kinetic challenges. The initial cyclization, especially under conventional heating, can be slow. However, the nitration step is often more critical to control. While the reaction itself can be fast, running it under suboptimal conditions to control regioselectivity and prevent side reactions can inadvertently extend the effective "time-to-product" due to complex purifications. Our goal is to accelerate the desired reactions while minimizing these complications.

Q3: Are there modern techniques that can significantly reduce the reaction time for the cyclization step?

A3: Absolutely. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for Niementowski-type quinazolinone syntheses, often from many hours to mere minutes, while also improving yields.[1][2]

Q4: How critical is temperature control during the nitration stage?

A4: It is arguably the single most important parameter. Nitration is a highly exothermic reaction.[3] Poor temperature control can lead to a loss of regioselectivity, resulting in the formation of unwanted positional isomers (e.g., 7-chloro-8-nitro or 7-chloro-5-nitro derivatives), dinitration, and even substrate decomposition, all of which complicate purification and reduce the yield of the desired product.[3][4]

Stage 1: Cyclization to 7-Chloroquinazolin-4(3H)-one

The formation of the quinazolinone ring from 2-amino-4-chlorobenzoic acid is the foundational step. Slow reaction rates are a common challenge.

Troubleshooting Guide: The Cyclization Reaction

Q: My cyclization reaction with 2-amino-4-chlorobenzoic acid and formamide is extremely slow (requiring >12 hours of reflux). How can I speed it up?

Plausible Causes & Recommended Solutions:

  • Insufficient Temperature (Conventional Heating): The thermal condensation may require temperatures higher than the boiling point of the chosen solvent. High-boiling point solvents like DMF can be used, or the reaction can be run neat (without solvent) at a high temperature (e.g., 150-190°C), though this can sometimes lead to charring.[2]

  • Inefficient Heat Transfer: Conventional oil bath heating can be inefficient and lead to uneven temperature distribution.

  • Reversibility of Intermediate Steps: The formation of the initial amide and subsequent cyclization involves equilibrium steps that can be slow to reach completion.

Advanced Solution: Microwave-Assisted Synthesis

Microwave irradiation directly and efficiently energizes the polar molecules in the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[1] This method often allows the reaction to be completed in minutes rather than hours.

Optimized Experimental Protocol: Microwave-Assisted Cyclization

Objective: To synthesize 7-chloroquinazolin-4(3H)-one from 2-amino-4-chlorobenzoic acid.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Formamide (reagent and solvent)

  • Microwave reactor with sealed vessel capability

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-4-chlorobenzoic acid (1.0 eq) with an excess of formamide (5-10 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a fixed temperature of 150°C for 30-40 minutes with stirring.[1]

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum.

Stage 2: Nitration of 7-Chloroquinazolin-4(3H)-one

This electrophilic aromatic substitution is the critical step where the nitro group is introduced. The primary challenge is achieving a fast reaction while maintaining strict regioselectivity for the C-6 position and avoiding over-nitration.

Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start: 7-Chloroquinazolin-4(3H)-one mix Dissolve in conc. H₂SO₄ Cool to 0-5 °C start->mix add Add Nitrating Mix Dropwise Maintain Temp < 5 °C mix->add nitrating_agent Prepare Nitrating Mix: conc. HNO₃ + conc. H₂SO₄ (Keep Cold) nitrating_agent->add stir Stir at 0-5 °C for 1-2 hours Monitor by TLC add->stir quench Quench on Ice-Water stir->quench precipitate Precipitate Forms quench->precipitate filter Filter, Wash, Dry precipitate->filter analyze Analyze Purity (HPLC/NMR) filter->analyze pure Pure Product (>98%) analyze->pure Yes impure Impure Product analyze->impure No

Caption: General workflow for the nitration of 7-chloroquinazolin-4(3H)-one.

Troubleshooting Guide: The Nitration Reaction

Q: My nitration reaction is slow at 0-5°C. When I increase the temperature to accelerate it, I get a mixture of isomers and dinitro compounds. How do I find the right balance?

Plausible Causes & Recommended Solutions:

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, which favors the desired C-6 nitration. Increasing the temperature introduces thermodynamic control, allowing for the formation of more stable, but undesired, isomers.[3] The key is to optimize the reaction for speed without sacrificing selectivity.

  • Insufficient Nitronium Ion (NO₂⁺) Generation: The concentration of the active electrophile, the nitronium ion, is critical. It is formed by the reaction of nitric acid with a strong dehydrating acid, typically sulfuric acid.[5][6]

    • Solution: Ensure you are using concentrated (98%) sulfuric acid and a sufficient volume to act as both solvent and catalyst. The ratio of H₂SO₄ to HNO₃ is crucial. A common ratio is approximately 2:1 to 3:1 by volume.

  • Reaction Medium Viscosity: At very low temperatures, the high viscosity of concentrated sulfuric acid can slow down diffusion and reduce the reaction rate.

    • Solution: While maintaining a low temperature is vital, ensure vigorous and efficient stirring throughout the reaction to improve mass transfer. A slight, carefully controlled temperature increase to 5-10°C after the initial addition can sometimes increase the rate without significantly impacting selectivity. This must be monitored closely by TLC.

Data Summary: Impact of Reaction Conditions on Nitration
ParameterConditionEffect on Reaction TimeImpact on Purity & SelectivityRecommendation
Temperature 0-5 °CSlowerHigh regioselectivity, minimal side products.[4]Optimal starting point.
5-15 °CFasterIncreased risk of isomer formation.Use with caution, monitor closely.
> 20 °CVery FastSignificant formation of isomers and dinitro products; potential for runaway reaction.[3]Not recommended.
Nitrating Agent Stoichiometric HNO₃SlowerBest for minimizing over-nitration.Ideal for high selectivity.
Slight Excess HNO₃ (1.1-1.2 eq)FasterDrives reaction to completion; slight risk of over-nitration if not controlled.Recommended for optimal balance.
Large Excess HNO₃Much FasterHigh risk of dinitration and oxidative degradation.[4]Not recommended.
Optimized Experimental Protocol: Regioselective Nitration

Objective: To synthesize 7-Chloro-6-nitroquinazolin-4(3H)-one from 7-chloroquinazolin-4(3H)-one.

Materials:

  • 7-chloroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7-chloroquinazolin-4(3H)-one (1.0 eq).

  • Acid Addition: Cool the flask in an ice/salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (approx. 5 volumes relative to the starting material) while maintaining the internal temperature below 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the quinazolinone over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: Allow the ice to melt. The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7) to remove all residual acid.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to yield 7-Chloro-6-nitroquinazolin-4(3H)-one.

Troubleshooting Decision Tree for Nitration

G start Analyze Reaction Mixture by TLC/HPLC incomplete Problem: Incomplete Reaction (Starting Material Remains) start->incomplete High SM spot isomers Problem: Multiple Spots (Isomeric Impurities) start->isomers Multiple product spots cause1 Cause: Insufficient reaction time or low temp. incomplete->cause1 cause2 Cause: Inadequate nitrating agent. incomplete->cause2 cause3 Cause: Temperature too high during addition. isomers->cause3 cause4 Cause: Inefficient mixing. isomers->cause4 sol1 Solution: Continue stirring at 5°C for another 1-2 hours. cause1->sol1 sol2 Solution: Check stoichiometry and concentration of HNO₃/H₂SO₄. cause2->sol2 sol3 Solution: Ensure strict temp control (< 5°C) and slow addition rate. cause3->sol3 sol4 Solution: Increase stirring speed. cause4->sol4

Caption: Decision tree for troubleshooting common nitration issues.

References

  • Noolvi, M. N., & Patel, H. M. (2013). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Cancer Update, 1(1). Available at: [Link]

  • Mahato, A., Shrivastava, B., & Shanthi, N. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 249-255. Available at: [Link]

  • Mahato, A., Shrivastava, B., & Shanthi, N. (2017). DESIGN AND SYNTHESIS OF 7-CHLORO-3-SUBSTITUTED QUINAZOLIN-4(3H)-ONES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • El-Hashash, M. A., El-Naggar, A. M., & Atta, F. M. (1998). 2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Chemistry - Section B, 37(1), 36-42. Available at: [Link]

  • Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(11), 2549. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Gamal, K. M. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, Volume 18, 1-20. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position? Stack Exchange. Available at: [Link]

  • Patil, S. P., & Shingare, M. S. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of ChemTech Research, 6(1), 554-563. Available at: [Link]

  • Chen, J., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 17(12), 14661-14670. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • Let's Talk Chemistry. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction [Video]. YouTube. Available at: [Link]

  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][7][8]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Available at: [Link]

  • Abbas, S. Y. (2020). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Available at: [Link]

  • Le Coz, G., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(32), 22359-22365. Available at: [Link]

  • McCallum, J. (2015). EAS Nitration reaction [Video]. YouTube. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. Available at: [Link]

  • Samanta, S., & Majee, A. (2006). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Letters in Organic Chemistry, 3(2), 112-115. Available at: [Link]

  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. Available at: [Link]

  • Park, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4272. Available at: [Link]

  • Smith, K., & Fry, K. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Sarex. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-6-nitro-4-quinazolinol. PubChem. Available at: [Link]

  • Liu, Y., et al. (2015). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. Journal of Industrial and Engineering Chemistry, 21, 1279-1283. Available at: [Link]

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Scaling up 7-Chloro-6-nitroquinazolin-4(3H)-one synthesis for library production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

Welcome to the technical support guide for the synthesis and scale-up of 7-Chloro-6-nitroquinazolin-4(3H)-one. This key intermediate is crucial in the development of various therapeutic agents, notably as a precursor for tyrosine kinase inhibitors like Afatinib.[1][2] This document provides field-proven insights, troubleshooting solutions, and detailed protocols designed for researchers, chemists, and process development professionals to navigate the complexities of library production.

Section 1: Synthesis Overview and Workflow

The most common and scalable route to 7-Chloro-6-nitroquinazolin-4(3H)-one involves a two-step process starting from 2-amino-4-chlorobenzoic acid.[1] The synthesis proceeds via an initial cyclization to form the quinazolinone ring, followed by a regioselective nitration.

Step 1: Cyclization 2-amino-4-chlorobenzoic acid is condensed with a formylating agent, typically formamide, at high temperatures to construct the pyrimidinone ring of the quinazolinone core.

Step 2: Nitration The resulting 7-chloroquinazolin-4(3H)-one is then nitrated using a standard nitrating mixture (e.g., nitric acid in sulfuric acid) under carefully controlled temperature conditions to introduce the nitro group at the C-6 position. The chloro-substituent at C-7 helps direct the nitration primarily to the desired position.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Nitration cluster_product Final Product & Purification SM1 2-Amino-4-chlorobenzoic Acid Proc1 Heat (Reflux) ~160°C SM1->Proc1 SM2 Formamide SM2->Proc1 Int1 7-Chloroquinazolin-4(3H)-one Proc1->Int1 Condensation Proc2 Controlled Temperature 0-5°C Int1->Proc2 Reag2 HNO₃ / H₂SO₄ Reag2->Proc2 Nitrating Agent Prod Crude 7-Chloro-6-nitro- quinazolin-4(3H)-one Proc2->Prod Electrophilic Aromatic Substitution Purify Workup & Recrystallization Prod->Purify Final Pure Product Purify->Final

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Question: My overall yield is low (<60%). What are the common pitfalls?

Answer: Low yield can stem from issues in either the cyclization or nitration step, or during workup. Let's break it down.

  • Cause 1: Incomplete Cyclization (Step 1)

    • Why it happens: The condensation of 2-amino-4-chlorobenzoic acid with formamide requires high temperatures to drive off water. Insufficient temperature or reaction time can lead to incomplete conversion. The quality of formamide is also critical; it can hydrolyze to formic acid and ammonia over time.

    • Solution:

      • Temperature Control: Ensure the reaction mixture reaches and maintains a vigorous reflux, typically around 160-180°C.

      • Reagent Quality: Use a fresh, unopened bottle of formamide or distill it before use.

      • Moisture Control: While the reaction generates water, ensure your starting materials and apparatus are dry to avoid initial hydrolysis of formamide.

      • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC). The disappearance of the starting 2-amino-4-chlorobenzoic acid is a key indicator.

  • Cause 2: Suboptimal Nitration (Step 2)

    • Why it happens: The nitration reaction is highly exothermic. Poor temperature control can lead to the formation of undesired isomers or degradation of the product. The rate of addition of the nitrating agent is critical.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt or glycol chiller bath.[3] A temperature spike above 10°C significantly increases the risk of side products.

      • Slow, Controlled Addition: Add the pre-mixed, pre-chilled nitrating agent (HNO₃/H₂SO₄) dropwise to the solution of 7-chloroquinazolin-4(3H)-one in sulfuric acid. On a larger scale, this means using an addition funnel or a dosing pump.

      • Efficient Stirring: Ensure vigorous mechanical stirring to maintain homogeneity and dissipate heat effectively. Inadequate mixing can create localized hot spots.

  • Cause 3: Mechanical Loss During Workup

    • Why it happens: The product is typically isolated by quenching the acidic reaction mixture on ice, followed by filtration. Significant amounts of product can be lost if it is too soluble in the quenching medium or if the filtration and washing are not optimized.

    • Solution:

      • Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This ensures rapid cooling and precipitation of the product.

      • Washing: Wash the filtered solid with ample cold water to remove residual acids, followed by a non-polar solvent like hexane or petroleum ether to aid in drying. Avoid using solvents like methanol or acetone for washing the crude solid, as they may dissolve a portion of the product.

Question: My final product is off-color (e.g., brownish instead of yellow) and shows multiple spots on TLC. How do I improve purity?

Answer: This indicates the presence of impurities, likely from side reactions during nitration or incomplete reactions.

  • Cause 1: Isomer Formation

    • Why it happens: While the 6-nitro isomer is the major product, small amounts of other isomers can form, especially if the temperature during nitration is not well-controlled. Patents for similar structures often mention special treatment steps to remove isomers.[4]

    • Solution:

      • Recrystallization: This is the most effective method for purification. A solvent system of DMF/water or ethanol/water is often effective. Dissolve the crude product in a minimal amount of hot DMF or ethanol and slowly add water until turbidity is observed, then allow it to cool slowly.

      • Solvent Wash/Trituration: Before recrystallization, washing the crude solid with a solvent like hot ethyl acetate can remove some impurities.[4]

  • Cause 2: Residual Starting Material or Intermediates

    • Why it happens: Incomplete reactions will carry unreacted starting materials into the final product.

    • Solution:

      • Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material in each step before proceeding to workup. A suitable mobile phase for TLC is dichloromethane/methanol (e.g., 20:1).[1][5]

      • Optimized Stoichiometry: Ensure the correct molar equivalents of reagents are used. For nitration, a slight excess of nitric acid (1.1-1.2 equivalents) is typical.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Experiment Complete CheckYield Is Yield > 75%? Start->CheckYield CheckPurity Is Purity High? (Single TLC Spot, Correct m.p.) CheckYield->CheckPurity Yes YieldCause Potential Causes: - Incomplete Reaction - Degradation (Nitration) - Workup Loss CheckYield->YieldCause No Success Process OK CheckPurity->Success Yes PurityCause Potential Causes: - Isomer Formation - Trapped Starting Material - Degradation Products CheckPurity->PurityCause No YieldSolution Solutions: - Check Reaction Time/Temp - Control Nitration Temp (0-5°C) - Optimize Quenching/Washing PuritySolution Solutions: - Recrystallize (e.g., DMF/Water) - Wash crude with hot solvent - Ensure full conversion via TLC

Caption: A decision tree for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when scaling up the nitration step? A1: The nitration is highly exothermic and involves strong, corrosive acids. At scale, heat dissipation is paramount.

  • Reverse Addition: Add the substrate (dissolved in H₂SO₄) to the nitrating mixture, or use a semi-batch process where both are added concurrently to a reactor. This helps control the concentration of reactive species.

  • Emergency Quenching: Have a pre-chilled quench solution (e.g., a large volume of ice/water) ready for immediate use in case of a thermal runaway.

  • Material Compatibility: Use glass-lined or other acid-resistant reactors. Ensure all seals and fittings are compatible with fuming nitric and sulfuric acids.

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, apron, and a face shield in a well-ventilated fume hood or reactor bay.

Q2: How do I handle the solid product during large-scale filtration and drying? A2: Handling large quantities of wet cake requires appropriate equipment.

  • Filtration: Use a Nutsche filter-dryer or a large Buchner funnel with a suitable filter cloth. Ensure a good vacuum seal to remove as much of the acidic mother liquor as possible.

  • Washing: Perform displacement washes directly on the filter. Wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: The product can be dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid excessively high temperatures to prevent degradation.

Q3: What analytical methods should be used to confirm the final product's identity and purity? A3: A combination of methods is recommended for full characterization.

  • Melting Point: The pure compound has a sharp melting point. Literature values are around 263-265°C, though some commercial sources report higher ranges up to 319°C.[5] A broad melting range indicates impurities.

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic aromatic proton signals.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight (225.59 g/mol ).[5]

  • Chromatography (TLC/HPLC): Assesses purity. A single spot on TLC or a single peak in HPLC is indicative of high purity.

Section 4: Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (10 g)

Step A: Synthesis of 7-Chloroquinazolin-4(3H)-one

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Add formamide (50 mL) and a magnetic stir bar.

  • Heat the mixture in a heating mantle to 160°C and maintain reflux for 4-6 hours.

  • Monitor the reaction by TLC (DCM/MeOH 10:1) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add 100 mL of water and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry in a vacuum oven at 80°C. This intermediate is typically used without further purification.

Step B: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

  • In a 500 mL flask, carefully add concentrated sulfuric acid (60 mL) and cool to 0°C in an ice-salt bath.

  • Slowly add the 7-chloroquinazolin-4(3H)-one (from Step A, ~10.5 g, 58.1 mmol) in portions, ensuring the temperature does not exceed 10°C. Stir until all solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.1 mL, ~64 mmol, 1.1 eq) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the quinazolinone solution over 30-45 minutes, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Allow the ice to melt, then collect the yellow precipitate by vacuum filtration.

  • Wash the solid extensively with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 80°C. (Expected crude yield: 11-12 g).

Protocol 2: Purification by Recrystallization
  • Transfer the crude 7-chloro-6-nitroquinazolin-4(3H)-one to a suitable flask.

  • Add N,N-Dimethylformamide (DMF) (~10-15 mL per gram of crude product) and heat with stirring until the solid dissolves completely.

  • Slowly add deionized water dropwise to the hot solution until a persistent cloudiness appears.

  • Add a few more drops of DMF to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 DMF/water, followed by cold water, and then a final rinse with hexane.

  • Dry the crystals under vacuum at 80-100°C to a constant weight.

Section 5: Data Summary Table

ParameterStep 1: CyclizationStep 2: NitrationPurification
Key Reagents 2-amino-4-chlorobenzoic acid, Formamide7-chloroquinazolin-4(3H)-one, HNO₃, H₂SO₄DMF, Water
Stoichiometry -HNO₃ (1.1-1.2 eq)-
Temperature 160-180°C0-5°CHeat to dissolve, then cool
Typical Time 4-6 hours2-3 hours-
Typical Yield 90-95% (crude)85-90% (crude)>85% recovery
Monitoring TLC (DCM/MeOH 10:1)TLC (DCM/MeOH 20:1)-

References

  • Thanh, N. D., Van, T. T. T., Van, H. N., & Toan, D. N. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(3), M1149. [Link]

  • Thanh, N. D., Van, T. T. T., & Van, H. N. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. VNU Journal of Science: Natural Sciences and Technology, 36(3). [Link]

  • Huyen D. N. S., Hai N. V., & Ngoc N. T. (n.d.). IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS. Thai Nguyen University of Medicine and Pharmacy. [Link]

  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved January 7, 2026, from [Link]

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Validation & Comparative

The Quinazolinone Scaffold: A Privileged Framework for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Quinazolinone-Based Inhibitors in Oncology

The quinazolinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] Its unique structural features allow for extensive chemical modifications, enabling the development of potent and selective inhibitors for a variety of therapeutic targets.[3][5][6] This guide provides a comparative analysis of quinazolinone-based inhibitors, with a focus on their application in oncology. We will delve into their mechanisms of action, compare their efficacy based on experimental data, and provide detailed protocols for their evaluation.

The Rise of Quinazolinones in Cancer Drug Discovery

The inherent drug-like properties of the quinazolinone scaffold have led to the successful development of several FDA-approved drugs.[4][7][8] In the realm of oncology, quinazolinone-based compounds have been extensively investigated as inhibitors of key players in cancer progression, including Epidermal Growth Factor Receptor (EGFR), tubulin, and Poly (ADP-ribose) polymerase (PARP).[8][9][10][11][12] This guide will focus on a comparative analysis of inhibitors targeting these three crucial pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression and mutation of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[13] Quinazolinone-based EGFR inhibitors have shown significant promise, with several compounds demonstrating potent antitumor activity.[13][14][15]

Mechanism of Action of Quinazolinone-Based EGFR Inhibitors

Quinazolinone derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration.[13][14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazolinones.

Comparative Efficacy of Quinazolinone-Based EGFR Inhibitors

The following table summarizes the in vitro activity of representative quinazolinone-based EGFR inhibitors against various cancer cell lines.

CompoundTargetCell LineIC50 (µM)Reference
Gefitinib EGFRA549 (NSCLC)17.9[16]
Erlotinib EGFRA4313.0[14]
Compound 5k EGFRwt-TK-0.010[13]
A549 (NSCLC)12.30[13]
PC-3 (Prostate)17.08[13]
SMMC-7721 (Liver)15.68[13]
Compound 3o EGFRA549 (NSCLC)4.26[16]
HCT116 (Colon)3.92[16]
MCF-7 (Breast)0.14[16]
Compound 6d EGFRNCI-H460 (NSCLC)0.789 (GI50)[15]
Compound G EGFRMCF-7 (Breast)0.44[17]
Compound E EGFRMDA-MBA-231 (Breast)0.43[17]

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[18] Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][18][19]

Mechanism of Action of Quinazolinone-Based Tubulin Inhibitors

These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[11][19][20]

Tubulin_Inhibition_Workflow cluster_process Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest Apoptosis M->Arrest Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->M Inhibitor Quinazolinone Tubulin Inhibitor Inhibitor->Tubulin Inhibition Inhibitor->Arrest

Caption: Mechanism of Quinazolinone-based Tubulin Inhibitors.

Comparative Efficacy of Quinazolinone-Based Tubulin Inhibitors
CompoundCell LineGI50 (nM)Reference
Compound 7b DU-145 (Prostate)300[11][19]
Compound 7j DU-145 (Prostate)50[11][19]
Compound 39 HT29 (Colon)<50[18]
U87 (Glioblastoma)<50[18]
A2780 (Ovarian)<50[18]
H460 (Lung)<50[18]
BE2-C (Neuroblastoma)<50[18]

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes play a critical role in DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality and tumor cell death.[21] The quinazolinone scaffold has been successfully utilized to develop potent PARP inhibitors.[12][22][23]

Mechanism of Action of Quinazolinone-Based PARP Inhibitors

These inhibitors compete with NAD+ for the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA. This leads to an accumulation of DNA double-strand breaks that cannot be repaired in cells with deficient homologous recombination, ultimately causing cell death.[21]

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage Response cluster_brca_deficient BRCA-Deficient Cancer Cell SSB Single-Strand Break PARP PARP Activation SSB->PARP Repair Base Excision Repair PARP->Repair DSB Double-Strand Break Repair->DSB Replication Fork Collapse HR Homologous Recombination (Defective) DSB->HR No Repair Apoptosis Apoptosis HR->Apoptosis Inhibitor Quinazolinone PARP Inhibitor Inhibitor->PARP Inhibition

Caption: Synthetic Lethality via PARP Inhibition in BRCA-deficient cells.

Comparative Efficacy of Quinazolinone-Based PARP Inhibitors

While specific IC50 values for many novel quinazolinone-based PARP inhibitors are still under extensive investigation and comparison in head-to-head studies is emerging, initial reports indicate promising activity. For instance, some novel quinazolinone derivatives have shown better docking scores in in-silico studies than the approved PARP inhibitor Niraparib, suggesting a strong potential for potent inhibition.[23]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[24][25]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone inhibitors in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration to determine the IC50 value.[26][27]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Quinazolinone Inhibitor (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[25][28]

Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically measured using methods like radioactivity, fluorescence, or luminescence.

Protocol (Example using ADP-Glo™ Assay):

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the quinazolinone inhibitor at various concentrations, and the purified kinase (e.g., EGFR).

  • Initiate Reaction: Add the substrate (e.g., a specific peptide) and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[28]

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[28]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced during the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured by a luminometer. The signal intensity is directly proportional to the kinase activity.

  • IC50 Calculation: Plot the kinase activity versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly valuable framework in the design and development of novel anticancer agents. The inhibitors discussed in this guide highlight the versatility of this chemical moiety in targeting diverse and critical cancer-related pathways. While significant progress has been made, particularly in the development of EGFR inhibitors, the emergence of drug resistance remains a major challenge.[13][29] Future research will likely focus on the development of next-generation quinazolinone-based inhibitors with improved selectivity for mutant forms of target proteins, dual-targeting capabilities, and the ability to overcome resistance mechanisms.[8][17][30] Furthermore, exploring novel drug delivery systems and combination therapies will be crucial in maximizing the therapeutic potential of this remarkable class of compounds.

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A Comparative Guide to the Biological Activity of 7-Chloro- vs. 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and multiple points for functionalization have made it a cornerstone in the development of targeted therapeutics. Among the various derivatives, those bearing nitro and halogen substituents have garnered significant attention, particularly in the realm of oncology.[2][3] These electron-withdrawing groups are known to modulate the physicochemical properties and, consequently, the biological efficacy of the parent molecule.

This guide presents a detailed comparative analysis of two key quinazolinone intermediates: 7-chloro-6-nitroquinazolin-4(3H)-one and 7-fluoro-6-nitroquinazolin-4(3H)-one . Both compounds serve as crucial building blocks in the synthesis of potent kinase inhibitors, including the FDA-approved anti-cancer drug Afatinib.[4][5] While direct, head-to-head experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, this guide will leverage fundamental principles of medicinal chemistry to infer their potential differences in biological activity. We will explore the nuanced effects of a chlorine versus a fluorine substituent at the 7-position, supported by detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies.

Physicochemical Properties: A Tale of Two Halogens

The biological activity of a compound is intrinsically linked to its physicochemical properties. The substitution of a chlorine atom with a fluorine atom at the 7-position of the 6-nitroquinazolin-4(3H)-one core, while seemingly minor, imparts distinct characteristics that can influence their biological interactions.

Property7-Chloro-6-nitroquinazolin-4(3H)-one7-Fluoro-6-nitroquinazolin-4(3H)-oneSource(s)
Molecular Formula C₈H₄ClN₃O₃C₈H₄FN₃O₃[6]
Molecular Weight 225.59 g/mol 209.13 g/mol [6]
Melting Point ~314-319 °C~288 °C (decomposes)[7]
LogP (Predicted) 1.20.68[6][8]
Topological Polar Surface Area (TPSA) 87.3 Ų91.57 Ų[6][8]

Key Physicochemical Differences and Their Implications:

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element, exhibiting a stronger electron-withdrawing inductive effect (-I) than chlorine.[9][10] This can influence the electron density of the entire quinazolinone ring system, potentially affecting its interaction with biological targets.

  • Atomic Size and Steric Hindrance: Chlorine has a larger atomic radius than fluorine. This difference in size can lead to greater steric hindrance, which may impact how the molecule fits into the binding pocket of an enzyme or receptor.

  • Bond Strength: The carbon-fluorine bond is stronger than the carbon-chlorine bond. This can affect the metabolic stability of the compound, with the fluoro derivative potentially being more resistant to metabolic degradation at that position.

  • Lipophilicity (LogP): The predicted LogP value for the 7-chloro derivative is higher than that of the 7-fluoro analogue, suggesting it is more lipophilic. This can influence membrane permeability and solubility.

Comparative Biological Activity: An Evidence-Based Projection

Based on the differing physicochemical properties, we can project potential differences in the biological activities of these two compounds.

Anticancer Activity

Quinazolinone derivatives often exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] The binding affinity of these inhibitors is highly dependent on the electrostatic and steric interactions within the ATP-binding pocket of the kinase.

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one: The higher electronegativity and smaller size of the fluorine atom may lead to more favorable interactions with certain amino acid residues in a kinase binding site. The ability of fluorine to form strong hydrogen bonds and its less pronounced steric bulk could potentially result in higher binding affinity and, consequently, greater inhibitory potency.

  • 7-Chloro-6-nitroquinazolin-4(3H)-one: The larger chlorine atom might provide beneficial van der Waals interactions in some contexts but could also introduce steric clashes in others. Its greater lipophilicity could enhance cell membrane permeability, leading to higher intracellular concentrations, which may or may not translate to increased activity depending on the target engagement.

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been explored.[1] The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

  • 7-Chloro-6-nitroquinazolin-4(3H)-one: The increased lipophilicity of the chloro-derivative might facilitate its passage through the lipid-rich cell walls of certain bacteria, potentially leading to broader-spectrum or more potent antimicrobial activity.

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one: The strong electron-withdrawing nature of fluorine could enhance the overall electrophilicity of the quinazolinone ring, making it more reactive towards nucleophilic residues in bacterial enzymes.

Enzyme Inhibition (EGFR Tyrosine Kinase)

Both compounds are precursors to EGFR inhibitors.[4][5] Their intrinsic ability to inhibit EGFR tyrosine kinase, even if modest, is of interest.

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one: The smaller size of fluorine may allow for a more optimal fit into the ATP-binding pocket of EGFR. Furthermore, the strong polarity of the C-F bond could lead to favorable dipole-dipole interactions with the enzyme.

  • 7-Chloro-6-nitroquinazolin-4(3H)-one: The larger chlorine atom could potentially form favorable hydrophobic interactions within the binding pocket.

It is crucial to emphasize that these are projections based on chemical principles. The actual biological activities can only be determined through direct experimental testing as outlined in the following sections.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of 7-chloro- and 7-fluoro-6-nitroquinazolin-4(3H)-one, the following standardized protocols are recommended.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed a suspension of a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-chloro- and 7-fluoro-6-nitroquinazolin-4(3H)-one compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

  • Further Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-chloro- and 7-fluoro-6-nitroquinazolin-4(3H)-one compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibition Assay (EGFR Tyrosine Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR tyrosine kinase.

Workflow for EGFR Kinase Assay

EGFR_Kinase_Assay A Add kinase, substrate, and test compound to a well B Initiate reaction by adding ATP A->B C Incubate to allow for phosphorylation B->C D Stop the reaction C->D E Detect phosphorylated substrate (e.g., using a specific antibody) D->E F Quantify the signal to determine kinase activity E->F

Caption: General workflow for an EGFR tyrosine kinase inhibition assay.

Detailed Protocol (Example using a luminescence-based assay):

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[11]

  • Compound Addition: In a 384-well plate, add the test compounds (7-chloro- and 7-fluoro-6-nitroquinazolin-4(3H)-one) at various concentrations.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and substrate to the wells containing the test compounds and incubate briefly.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). For instance, in the ADP-Glo™ Kinase Assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[11]

  • Signal Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Conclusion and Future Directions

While both 7-chloro- and 7-fluoro-6-nitroquinazolin-4(3H)-one are established as valuable intermediates in the synthesis of targeted anticancer therapies, their intrinsic biological activities are not yet fully characterized in a comparative manner. Based on fundamental principles of medicinal chemistry, the substitution of chlorine with fluorine at the 7-position is expected to subtly but significantly alter the compound's physicochemical properties, which in turn is likely to influence its biological profile. The 7-fluoro analogue, with its smaller size and higher electronegativity, may exhibit enhanced interactions with certain biological targets, while the greater lipophilicity of the 7-chloro derivative could impact its membrane permeability.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the anticancer, antimicrobial, and enzyme inhibitory activities of these two important compounds. Such studies are essential for a deeper understanding of the structure-activity relationships of halogenated quinazolinones and will undoubtedly contribute to the rational design of more effective and selective therapeutic agents in the future.

References

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Structure-activity relationship (SAR) studies of 7-Chloro-6-nitroquinazolin-4(3H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-6-nitroquinazolin-4(3H)-one Analogs

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The core of this guide focuses on a specific, highly functionalized scaffold: 7-Chloro-6-nitroquinazolin-4(3H)-one .

The strategic placement of a chloro group at position 7 and a nitro group at position 6 creates a unique electronic environment. These potent electron-withdrawing groups enhance the scaffold's reactivity and modulate its interaction with biological macromolecules, making it a valuable intermediate for designing novel, highly active therapeutic candidates.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, synthesizing experimental data to elucidate how specific structural modifications influence biological performance.

The Core Moiety: 7-Chloro-6-nitroquinazolin-4(3H)-one

The parent compound serves as a foundational building block for the synthesis of diverse derivatives.[3] Its inherent chemical features are pivotal to the activities of its analogs.

  • Chemical Identity:

    • Molecular Formula: C₈H₄ClN₃O₃[4]

    • Molecular Weight: 225.59 g/mol [4]

    • CAS Number: 53449-14-2[4]

The diagram below illustrates the core structure with key positions (N3 and C2) highlighted, which are the primary sites for chemical modification to generate diverse analog libraries.

Caption: Core structure with key substitution sites at N3 and C2.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents. The presence of the 7-chloro and 6-nitro groups on the core scaffold provides a unique starting point for SAR exploration.

The Role of the Benzene Ring Substituents (C6 and C7)

The defining features of this analog class are the substituents at positions 6 and 7.

  • 7-Chloro Group: Halogen atoms, particularly chlorine, at positions 6, 7, or 8 are known to enhance the antimicrobial and anticancer activities of the quinazolinone scaffold.[2] The 7-chloro substituent is critical for the potent antistaphylococcal activity observed in some 2-aminoquinazolin-4(3H)-one series.[5]

  • 6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic distribution of the aromatic system. This can enhance binding interactions with biological targets and is a common feature in various bioactive quinoline and quinazoline derivatives.[6][7]

Impact of Substitutions at the N3-Position

The N3 position is a frequent site for modification to modulate pharmacological activity. Introducing various moieties at this position can influence potency, selectivity, and pharmacokinetic properties.

  • Aromatic and Heterocyclic Amines: Studies on related 7-chloro-2-phenylquinazolin-4(3H)-ones show that reacting the 3-amino intermediate with various aromatic aldehydes to form Schiff bases (N=CH-Ar) can yield compounds with significant anti-inflammatory and analgesic activities.[8] The nature of the aromatic ring (e.g., furan, substituted phenyls) directly impacts the level of activity.[8]

  • Alkyl and Aryl Groups: The presence of a substituted aromatic ring at the N3 position is often considered essential for antimicrobial activity in the broader quinazolinone class.[2]

Impact of Substitutions at the C2-Position

The C2 position offers another critical handle for structural diversification.

  • Amino Groups: Introducing substituted amino groups at C2 has proven to be a highly effective strategy for developing potent antibacterial agents. In a series of 7-chloro-2-(amino)quinazolin-4(3H)-ones, the substituent on the amino group was found to be critical. An analog featuring a 3,4-difluorobenzylamine group at C2 exhibited the highest potency against methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Thioether and Other Linkages: General SAR studies on quinazolinones indicate that incorporating methyl, amine, or thiol groups at the C2 position is crucial for their antimicrobial effects.[2]

Comparative Analysis of Biological Activities

The following sections provide a head-to-head comparison of analog performance based on available experimental data.

Anticancer Activity

Quinazolinone derivatives are well-known for their anticancer properties, often acting as kinase inhibitors.[2][9][10] Analogs of the 7-chloro-6-nitro scaffold are expected to target key signaling pathways dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.[6][10]

Table 1: Comparative Anticancer Activity of Related Quinazoline/Quinoline Analogs

Compound ID Core Scaffold Modification Cancer Cell Line IC50 (µM) Reference
5a 6-Chloro-quinazolin linked to a 1,5-diaryl-1,4-pentadien-3-one MGC-803 (Gastric) 1.32 [11]
5f 6-Chloro-quinazolin linked to a 1,5-diaryl-1,4-pentadien-3-one Bcap-37 (Breast) 2.65 [11]
7n Quinazolinone-hydrazone derivative A549 (Lung) 7.36 [12]
7n Quinazolinone-hydrazone derivative PC-3 (Prostate) 7.73 [12]

| 1 | 5-methylfuran-thio-3-phenylquinazolinone | MCF-7 (Breast) | 3.98 |[9] |

Note: Data for direct 7-chloro-6-nitroquinazolin-4(3H)-one analogs is limited in single comprehensive sources; this table synthesizes data from structurally related active compounds to infer SAR trends.

The data suggests that modifications at both the C2 and N3 positions, often incorporating extended aromatic systems, are a viable strategy for developing potent anticancer agents.[11][12] Compounds 5a and 5f were shown to induce apoptosis in cancer cells, highlighting a potential mechanism of action.[11]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazoline Quinazoline Analog Quinazoline->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by quinazoline analogs.

Antimicrobial Activity

The quinazolinone scaffold is a promising framework for developing new antimicrobial agents to combat drug resistance.[13] Their mechanism often involves targeting essential bacterial enzymes like DNA gyrase or disrupting cell wall integrity.[2][14]

Table 2: Comparative Antimicrobial Activity of Quinazolinone Analogs

Compound ID Core Scaffold Modification Microorganism MIC (µM) Reference
6y 7-Chloro, 2-(3,4-difluorobenzylamino) S. aureus (MRSA, JE2) 0.02 [5]
6l 7-Chloro, 2-anilino S. aureus (MRSA, JE2) 0.6 [5]
A-2 6-Bromo, 2,3-disubstituted E. coli - (Excellent Activity) [15]

| Naphthyl deriv. | Naphthyl radical substituent | S. aureus | - (Bacteriostatic) |[13] |

The SAR is very clear in the 7-chloro-2-aminoquinazolinone series, where the addition of fluorine atoms to the benzylamino moiety at C2 dramatically increased potency against MRSA (6y vs. 6l ).[5] This highlights the profound impact of subtle electronic modifications on antibacterial activity. Furthermore, increasing the hydrophobicity with moieties like a naphthyl radical can also confer bacteriostatic effects.[13]

Experimental Protocols

Reproducibility and methodological rigor are paramount in SAR studies. The following are standard, validated protocols for the synthesis and evaluation of these analogs.

General Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one Analogs

The synthesis typically follows a multi-step pathway starting from a commercially available substituted anthranilic acid.

Synthesis_Workflow A 2-Amino-4-chlorobenzoic Acid B Step 1: Cyclization (e.g., Formamide or Benzoyl Chloride) A->B C 7-Chloro-benzoxazin-4-one Intermediate B->C D Step 2: Nitration (HNO3, H2SO4) C->D E 7-Chloro-6-nitro- benzoxazin-4-one D->E F Step 3: Amination (e.g., R-NH2) E->F G Final Analog: 7-Chloro-6-nitro-3-R- quinazolin-4(3H)-one F->G

Caption: General synthetic workflow for N3-substituted analogs.

Step-by-Step Protocol (Example for N3-substitution):

  • Synthesis of Benzoxazinone Intermediate: 2-amino-4-chlorobenzoic acid is reacted with an acylating agent like benzoyl chloride in the presence of a base (e.g., pyridine) to form the 7-chloro-2-phenyl-3,1-benzoxazin-4-one intermediate.[8]

  • Nitration: The benzoxazinone intermediate is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the C6 position.[16]

  • Ring Opening and Recyclization: The resulting 7-chloro-6-nitro-benzoxazinone is refluxed with a primary amine (R-NH₂) or hydrazine. This opens the oxazinone ring and subsequently closes it to form the desired N3-substituted 7-chloro-6-nitroquinazolin-4(3H)-one final product.[8]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography. Structure confirmation is performed using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry).[8]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay quantitatively assesses the ability of a compound to inhibit cell proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. Cells are incubated for 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at ~570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Compound Preparation: Two-fold serial dilutions of each analog are prepared in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., S. aureus), adjusted to a 0.5 McFarland standard, is prepared and further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 7-chloro-6-nitroquinazolin-4(3H)-one scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal several key insights:

  • The 7-chloro and 6-nitro groups are critical foundational elements that potentiate biological activity.

  • Substitutions at the C2 position , particularly with fluorinated benzylamino moieties, are highly effective for generating potent anti-MRSA agents.[5]

  • Modifications at the N3 position with various aromatic and heterocyclic systems provide a robust strategy for developing anticancer and anti-inflammatory compounds.[8]

The comparative data and established protocols provided in this guide serve as an authoritative resource for researchers in drug discovery. Future work should focus on synthesizing novel analog libraries based on these SAR principles and exploring their mechanisms of action to develop next-generation therapeutics with enhanced potency and selectivity.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. ResearchGate. Available from: [Link]

  • Asghari, S., Ramezani, M., & Lalani, A. S. (2023). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. ResearchGate. Available from: [Link]

  • Li, J., et al. (2019). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2020). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. National Institutes of Health. Available from: [Link]

  • Saeedi, M., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available from: [Link]

  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available from: [Link]

  • Abdel-Gawad, H., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available from: [Link]

  • Osolodchenko, T., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]

  • PubChem. 7-Chloro-6-nitro-4-quinazolinol. PubChem. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health. Available from: [Link]

  • Chen, Y.-L., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • Li, G., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. National Institutes of Health. Available from: [Link]

  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.

Sources

Benchmarking Novel 7-Chloro-6-nitroquinazolin-4(3H)-one Derivatives Against Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold and its Therapeutic Promise

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful drugs. Its rigid, heterocyclic structure provides an excellent platform for developing potent and selective inhibitors of various enzymes, particularly protein kinases. The specific substitution pattern of 7-chloro-6-nitroquinazolin-4(3H)-one offers a unique chemical space for derivatization, with the potential to yield compounds with novel pharmacological profiles. These derivatives have garnered significant interest for their potential as anticancer agents, primarily through the inhibition of key signaling pathways implicated in tumor growth and proliferation.

This guide will focus on a comparative analysis of these novel derivatives against well-established epidermal growth factor receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, which share a similar quinazoline core. The objective is to provide a robust, evidence-based methodology for evaluating the relative potency, selectivity, and potential therapeutic advantages of new chemical entities in this class.

The Scientific Rationale: Targeting Deregulated Kinase Signaling in Cancer

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and survival. Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many cancers. The EGFR signaling pathway, for instance, is frequently hyperactivated in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.

Novel 7-chloro-6-nitroquinazolin-4(3H)-one derivatives are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation and subsequent activation of downstream signaling molecules, thereby inhibiting tumor cell proliferation and inducing apoptosis. The rationale behind exploring this specific chemical series lies in the potential for improved potency against clinically relevant EGFR mutations, enhanced selectivity over other kinases, and favorable pharmacokinetic properties compared to existing therapies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Cascade Derivative 7-Chloro-6-nitroquinazolin-4(3H)-one Derivative Derivative->EGFR Binds to ATP pocket Derivative->EGFR Inhibits ATP ATP ATP->EGFR Competes for binding Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Mechanism of Action of 7-Chloro-6-nitroquinazolin-4(3H)-one Derivatives as EGFR Inhibitors.

Comparative In Vitro Efficacy Assessment

A crucial first step in benchmarking is to determine the relative potency of the novel derivatives against the target kinase and to assess their effects on cancer cell lines.

Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Experimental Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a series of dilutions for the test derivatives, Gefitinib, and Erlotinib (e.g., from 100 µM to 0.1 nM).

  • Assay Procedure:

    • Add the kinase, peptide substrate, and test compound to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Cell-Based Proliferation Assay

This assay evaluates the effect of the compounds on the growth of cancer cell lines that are known to be dependent on EGFR signaling.

Experimental Protocol:

  • Cell Lines: Use EGFR-dependent cancer cell lines, such as A549 (NSCLC) or HT-29 (colorectal cancer).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test derivatives and reference drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound by plotting cell viability against compound concentration.

Data Summary Table
CompoundEGFR IC₅₀ (nM)A549 GI₅₀ (µM)HT-29 GI₅₀ (µM)
Derivative X Experimental DataExperimental DataExperimental Data
Derivative Y Experimental DataExperimental DataExperimental Data
Gefitinib Literature/Internal DataLiterature/Internal DataLiterature/Internal Data
Erlotinib Literature/Internal DataLiterature/Internal DataLiterature/Internal Data

Selectivity Profiling: A Critical Step for Safety Assessment

High selectivity for the target kinase over other kinases is a key determinant of a drug's safety profile. Off-target kinase inhibition can lead to undesirable side effects.

cluster_workflow Kinase Selectivity Profiling Workflow Start Test Compound (e.g., Derivative X) Panel Kinase Panel Screening (e.g., 400+ kinases) Start->Panel Data Inhibition Data (% inhibition at a fixed concentration) Panel->Data Analysis Selectivity Score Calculation (e.g., S-score) Data->Analysis Result Identification of On-Target and Off-Target Hits Analysis->Result

Figure 2: Workflow for Kinase Selectivity Profiling.

Experimental Protocol:

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) to screen the test compounds against a large panel of human kinases (e.g., >400).

  • Screening Concentration: The initial screen is typically performed at a single, high concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually reported as the percentage of inhibition for each kinase. A selectivity score (S-score) can be calculated to quantify the degree of selectivity. A lower S-score indicates higher selectivity.

  • Follow-up: For any significant off-target hits, determine the IC₅₀ values to confirm the activity.

In Vivo Efficacy Evaluation in Xenograft Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their antitumor activity in a more physiologically relevant setting.

Experimental Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a relevant human cancer cell line (e.g., A549).

  • Dosing and Administration: Once the tumors reach a palpable size, randomize the animals into treatment groups: vehicle control, test derivative, and a reference drug (e.g., Gefitinib). Administer the compounds daily via a suitable route (e.g., oral gavage).

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Tolerability Assessment: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This guide has outlined a systematic approach for the preclinical benchmarking of novel 7-chloro-6-nitroquinazolin-4(3H)-one derivatives against established drugs. By employing a combination of in vitro and in vivo assays, researchers can generate a comprehensive dataset to evaluate the potential of these compounds as next-generation kinase inhibitors. The key to a successful benchmarking study lies in the rigorous execution of well-validated experimental protocols and the objective interpretation of the comparative data. Promising candidates identified through this process can then be advanced into further preclinical development, including detailed pharmacokinetic and toxicology studies, with a higher degree of confidence in their therapeutic potential.

References

  • Quinazolines as Kinase Inhibitors: This review provides a comprehensive overview of the quinazoline scaffold in the design of kinase inhibitors. (Source: ScienceDirect, URL: [Link])

  • EGFR Signaling in Cancer: A detailed review of the EGFR signaling pathway and its role in cancer development and progression. (Source: Nature Reviews Cancer, URL: [Link])

  • Kinase Profiling Services: An example of a commercial service for assessing kinase selectivity. (Source: Eurofins Discovery, URL: [Link])

  • Animal Models in Cancer Research: A guide to the use of xenograft models in preclinical drug development. (Source: Charles River Laboratories, URL: [Link])

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 7-Chloro-6-nitroquinazolin-4(3H)-one with Key Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] This guide presents an in-depth, comparative in silico molecular docking study of 7-Chloro-6-nitroquinazolin-4(3H)-one, a key intermediate in the synthesis of targeted anticancer drugs.[2][3] We evaluate its binding potential against three critical protein kinases implicated in tumor progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). By comparing its interactions against well-established inhibitors—Erlotinib (EGFR), Sorafenib (VEGFR-2), and Gedatolisib (PI3K)—we elucidate its inhibitory potential and selectivity profile. This document provides researchers and drug development professionals with a validated protocol, a comparative analysis of binding energetics, and insights into the structural basis of molecular recognition for this promising scaffold.

Introduction: The Quinazolinone Scaffold and the Role of In Silico Docking

The 4(3H)-quinazolinone core is a privileged scaffold in drug discovery, renowned for its wide array of pharmacological activities, including potent anticancer effects.[1] Its rigid, heterocyclic structure provides an excellent framework for introducing functional groups that can form specific, high-affinity interactions with biological targets. The compound of interest, 7-Chloro-6-nitroquinazolin-4(3H)-one, is not just a synthetic precursor but also possesses the core structural features—a hydrogen bond donor/acceptor system and sites for substituent modification—that are critical for kinase inhibition.[2]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is an indispensable tool used to perform virtual screening, predict binding affinities, and elucidate the mechanism of action of small molecule inhibitors at the atomic level.[5][6] This guide leverages in silico docking to generate testable hypotheses about the therapeutic potential of 7-Chloro-6-nitroquinazolin-4(3H)-one.

Rationale for Target Protein Selection

The selection of protein targets is a critical step, guided by the known biological activities of the chemical scaffold. Quinazolinone derivatives have been successfully developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[7][8]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose hyperactivation drives proliferation in many cancers, including non-small cell lung cancer.[9] The quinazoline scaffold is famously utilized in FDA-approved EGFR inhibitors like gefitinib and erlotinib, making this an essential target for our compound.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[11] Inhibiting VEGFR-2 is a clinically validated anti-angiogenic strategy.[12]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, survival, and metabolism and is one of the most frequently hyperactivated pathways in human cancers.[13][14] Several quinazolinone-based molecules have been investigated as PI3K inhibitors.[14]

The biological significance of these kinases is depicted in the signaling pathway diagram below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR-2 PI3K_node PI3K RTK->PI3K_node Activates PIP3 PIP3 PI3K_node->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Gene Transcription (Cell Growth, Proliferation, Angiogenesis, Survival) mTOR->Proliferation Promotes GrowthFactor Growth Factor (EGF, VEGF) GrowthFactor->RTK Binds Docking_Workflow PDB 1. Receptor Acquisition (Download PDB) PrepProt 2. Receptor Preparation (Add H, Remove H2O) PDB->PrepProt Ligands 1. Ligand Sketching (2D Structures) PrepLig 2. Ligand Preparation (3D Conversion, Energy Min.) Ligands->PrepLig Validation 3. Protocol Validation (Redock & Calculate RMSD < 2Å) PrepProt->Validation Co-crystallized ligand Grid 4. Grid Box Generation (Define Active Site) PrepProt->Grid PrepLig->Validation Co-crystallized ligand Docking 5. Molecular Docking (AutoDock Vina) PrepLig->Docking Validation->Docking Validated Parameters Grid->Docking Analysis 6. Results Analysis (Binding Energy, Interactions) Docking->Analysis

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, quinazoline-based molecules have emerged as a cornerstone scaffold for potent kinase inhibitors. These inhibitors, often derived from precursors like 7-Chloro-6-nitroquinazolin-4(3H)-one, have led to the development of crucial drugs targeting key drivers of oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). However, the therapeutic window of these agents is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.

This guide provides an in-depth comparison of the cross-reactivity profiles of prominent quinazoline-based inhibitors—Gefitinib, Erlotinib, and Lapatinib—and contrasts them with alternative, non-quinazoline inhibitors targeting the same critical pathways. We will delve into the state-of-the-art methodologies used to generate these profiles, offering both the "why" behind experimental choices and the detailed "how" of their execution.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. While an inhibitor might be designed with a specific primary target in mind, its chemical features may allow it to bind to dozens of other kinases, albeit often with lower affinity. This cross-reactivity is a double-edged sword. Unintended inhibition of kinases essential for normal cellular function can lead to adverse drug reactions, such as the dermatological toxicities and diarrhea commonly associated with EGFR inhibitors.[1][2] Conversely, inhibiting multiple oncogenic pathways simultaneously can enhance therapeutic efficacy.

Therefore, a comprehensive understanding of an inhibitor's selectivity is not merely an academic exercise; it is a critical step in preclinical development that informs clinical trial design, predicts potential toxicities, and can uncover novel therapeutic applications.

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The 4-anilinoquinazoline scaffold is central to a class of ATP-competitive kinase inhibitors. The quinazoline ring system mimics the adenine portion of ATP, anchoring the inhibitor in the hinge region of the kinase domain. Substitutions at the 4-anilino position project into the hydrophobic pocket, allowing for modifications that enhance potency and selectivity for the target kinase.

This guide will focus on three first- and second-generation inhibitors built upon this core:

  • Gefitinib (Iressa®): A selective inhibitor of EGFR.[3]

  • Erlotinib (Tarceva®): Another selective EGFR inhibitor.[4][5]

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2.[6][7]

We will compare their cross-reactivity profiles against inhibitors with different chemical scaffolds but similar primary targets:

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor designed to overcome resistance mutations.[8]

  • Sunitinib (Sutent®): A multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs and PDGF receptors.[9][10]

  • Tucatinib (Tukysa®): A highly selective, reversible HER2 inhibitor.[11][12]

Comparative Cross-Reactivity Profiles

The selectivity of a kinase inhibitor is not absolute and is best understood as a profile of its activity across the kinome. The following tables summarize the known on-target and significant off-target interactions for our selected inhibitors, primarily derived from large-scale kinase screening assays.

EGFR Inhibitors: A Tale of Three Generations
InhibitorClassPrimary Target(s)Key Off-Targets and Observations
Gefitinib QuinazolineEGFRGenerally selective for EGFR, but has shown inhibitory activity against RIPK2.[13] Its cross-reactivity profile is relatively narrow compared to broader-spectrum inhibitors.
Erlotinib QuinazolineEGFRWhile primarily targeting EGFR, erlotinib has a broader off-target profile than gefitinib, inhibiting kinases such as STK10 and SLK, which may contribute to its distinct side-effect profile, particularly skin toxicity.[14][15] It has also been shown to inhibit JAK2 in EGFR-negative cells.[5]
Osimertinib PyrimidineMutant EGFR (T790M, L858R, ex19del)Demonstrates high selectivity for mutant forms of EGFR over wild-type, which is a key aspect of its improved therapeutic window and reduced side effects compared to first-generation inhibitors.[8][16][17]
VEGFR Inhibitors: The Multi-Targeted Approach
InhibitorClassPrimary Target(s)Key Off-Targets and Observations
Sunitinib IndolinoneVEGFRs, PDGFRs, KIT, FLT3, RETSunitinib is a classic example of a multi-targeted inhibitor. Its broad-spectrum activity is integral to its therapeutic effect but also contributes to a wide range of off-target effects, including cardiotoxicity through inhibition of AMPK and RSK1.[9][18][19][20]

Note: While some quinazoline-based inhibitors target VEGFR, sunitinib is presented here as a well-characterized multi-kinase inhibitor for comparison.

HER2 Inhibitors: The Evolution of Selectivity
InhibitorClassPrimary Target(s)Key Off-Targets and Observations
Lapatinib QuinazolineEGFR, HER2As a dual inhibitor, lapatinib's activity against both EGFR and HER2 is considered "on-target." It is relatively selective, with weak inhibition of ErbB4 and significantly less activity against other kinases like c-Src, Raf, and MEK.[6][7]
Tucatinib AminopyrimidineHER2Exhibits exceptional selectivity for HER2 over EGFR (>1000-fold), which is a major distinguishing feature from lapatinib.[11][12][21] This high selectivity is thought to contribute to its favorable side-effect profile, particularly the lower incidence of diarrhea and skin rash.[22]

Methodologies for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on a combination of biochemical and cell-based assays. Here, we detail the principles and protocols for three gold-standard techniques.

Large-Scale Kinase Panel Screening (e.g., KINOMEscan®)

This is a high-throughput biochemical assay that quantifies the binding of an inhibitor to a large panel of kinases (often over 400). It provides a comprehensive, unbiased view of an inhibitor's selectivity.

Causality Behind Experimental Choices: The KINOMEscan® platform utilizes a competition binding assay format. This is an ATP-independent method, which is a crucial distinction from activity-based assays. By measuring direct binding (quantified as a dissociation constant, Kd), it avoids potential confounding factors related to varying ATP concentrations or the specific substrates used in enzymatic assays. This provides a "cleaner" measure of the physical interaction between the inhibitor and the kinase.

Caption: KINOMEscan® Workflow Diagram

Experimental Protocol: KINOMEscan® Profiling

  • Preparation of Components:

    • A panel of human kinases, each tagged with a unique DNA identifier, is prepared.[23]

    • A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).[24]

    • The test inhibitor is serially diluted in DMSO to create a concentration range for Kd determination.[25]

  • Competition Binding Assay:

    • The DNA-tagged kinase, the immobilized ligand, and the test inhibitor are incubated together in a multi-well plate.[24]

    • The test inhibitor competes with the immobilized ligand for binding to the ATP site of the kinase. The higher the affinity of the test inhibitor, the less kinase will be bound to the solid support.[23]

  • Quantification:

    • After incubation, the beads are washed to remove unbound kinase.

    • The amount of kinase remaining bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[23]

  • Data Analysis:

    • Results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test inhibitor.[6]

    • For Kd determination, the amount of bound kinase is measured across a range of inhibitor concentrations, and the data are fitted to a binding curve.[25]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses target engagement within the complex milieu of an intact cell or tissue lysate. It is based on the principle that when a ligand binds to its target protein, the protein's thermal stability is altered (usually increased).

Causality Behind Experimental Choices: The key advantage of CETSA® is its ability to confirm target engagement in a physiological context. Unlike biochemical assays with purified proteins, CETSA® accounts for factors like cell permeability, intracellular drug concentrations, and the presence of endogenous binding partners. This provides a more accurate reflection of how an inhibitor interacts with its target in a living system.

CETSA_Workflow cluster_treatment Step 1: Treatment cluster_heating Step 2: Heat Challenge cluster_separation Step 3: Separation & Analysis A Intact Cells or Lysate B Add Inhibitor or Vehicle (DMSO) A->B C Aliquot samples B->C D Heat at a range of temperatures (e.g., 40-70°C) C->D E Cell Lysis (if starting with intact cells) D->E F Centrifugation to separate soluble vs. aggregated proteins E->F G Quantify soluble protein (e.g., Western Blot, MS) F->G caption CETSA® Workflow Diagram

Caption: CETSA® Workflow Diagram

Experimental Protocol: CETSA® for Target Engagement

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with the test inhibitor at a chosen concentration and another set with vehicle (DMSO) as a control. Incubate at 37°C for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).[26]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a gradient of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermocycler. Cool samples to room temperature.[26][27]

  • Lysis and Fractionation:

    • Lyse the cells to release their contents. Common methods include freeze-thaw cycles or the addition of a mild lysis buffer.[26][28]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[28]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the specific target protein in the soluble fraction for each temperature point using a protein detection method like Western Blotting or mass spectrometry.[26]

  • Data Analysis:

    • For each treatment condition (inhibitor vs. vehicle), plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[29]

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) offers a powerful, unbiased approach to identify the full spectrum of proteins that interact with an inhibitor in a cellular context. This is often referred to as chemical proteomics.

Causality Behind Experimental Choices: The primary strength of MS-based methods is discovery. While KINOMEscan® is limited to the kinases on the panel and CETSA® requires a known target and a specific antibody, chemical proteomics can identify completely novel or unexpected off-targets. By immobilizing the inhibitor and using it as "bait," researchers can pull down and identify its binding partners from a complex cell lysate.

MS_Proteomics_Workflow cluster_affinity Step 1: Affinity Purification cluster_digestion Step 2: Sample Prep cluster_analysis Step 3: MS Analysis Lysate Cell Lysate Incubate Incubate & Wash Lysate->Incubate Beads Inhibitor-conjugated Beads Beads->Incubate Elute Elute Bound Proteins Incubate->Elute Digest Tryptic Digestion (Proteins -> Peptides) Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search & Protein Identification LCMS->Database caption MS Proteomics Workflow

Caption: MS Proteomics Workflow

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis:

    • Synthesize an analog of the inhibitor that contains a reactive group for covalent attachment to a solid support (e.g., Sepharose beads) while ensuring the kinase-binding portion of the molecule remains accessible.

  • Affinity Purification:

    • Incubate the inhibitor-conjugated beads with a cell lysate. Target proteins and off-targets will bind to the immobilized inhibitor.

    • To distinguish specific from non-specific binders, a parallel experiment is often run where the lysate is co-incubated with a high concentration of the free, unconjugated inhibitor. Specific binders will be competed off the beads, while non-specific binders will remain.[30]

  • Elution and Digestion:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

    • Digest the eluted proteins into smaller peptides using an enzyme like trypsin. This is necessary for MS analysis.[31]

  • LC-MS/MS Analysis:

    • Separate the complex mixture of peptides using liquid chromatography (LC).

    • Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first stage of MS measures the mass of the peptides, and the second stage fragments them to generate sequence information.

  • Protein Identification:

    • The fragmentation data is used to search protein sequence databases to identify the peptides, and by extension, the proteins that were pulled down by the inhibitor.

    • Quantitative proteomics techniques (e.g., SILAC or label-free quantification) are used to compare the abundance of proteins in the control vs. competition experiments to identify high-confidence interactors.[30]

Conclusion and Future Perspectives

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its clinical success. For inhibitors derived from the 7-Chloro-6-nitroquinazolin-4(3H)-one scaffold, such as gefitinib and lapatinib, understanding their off-target interactions has been key to managing their side effects and optimizing their use.

As drug discovery evolves, the trend is towards designing more selective inhibitors, as exemplified by the comparison between the first-generation EGFR inhibitor erlotinib and the third-generation osimertinib, or between the dual EGFR/HER2 inhibitor lapatinib and the highly selective HER2 inhibitor tucatinib. This enhanced selectivity often translates to a better safety profile and a wider therapeutic index.

The methodologies outlined in this guide—large-scale kinase screening, cellular thermal shift assays, and mass spectrometry-based proteomics—represent a powerful, multi-faceted approach to characterizing inhibitor selectivity. By integrating the high-throughput biochemical data from kinome screening with the physiologically relevant cellular data from CETSA® and the unbiased discovery potential of MS proteomics, researchers can build a comprehensive and predictive model of an inhibitor's behavior. This holistic understanding is essential for developing safer, more effective targeted therapies and for navigating the complex landscape of the human kinome.

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A Comparative Guide to the Cytotoxicity of Quinazolinone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1] This guide offers a comparative analysis of the cytotoxic effects of various quinazolinone derivatives against several cancer cell lines, providing a technical resource for researchers in oncology and drug discovery. We will delve into the structure-activity relationships that govern their anticancer potency, detail the experimental methodologies for assessing cytotoxicity, and explore the molecular pathways targeted by these promising compounds.

The Rationale for Comparing Quinazolinone Derivatives

The quinazolinone nucleus, a bicyclic system composed of a benzene ring fused to a pyrimidine ring, offers a versatile platform for chemical modification.[1] Substitutions at various positions, particularly at the N-3 and C-2, C-6, and C-7 positions, can significantly modulate the compound's biological activity, including its ability to induce cancer cell death.[1][2] This structural flexibility allows for the generation of large libraries of derivatives, necessitating systematic comparative studies to identify the most potent and selective anticancer agents. Understanding the comparative cytotoxicity is crucial for prioritizing lead compounds for further preclinical and clinical development.

Comparative Cytotoxicity: A Data-Driven Overview

The anticancer efficacy of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative quinazolinone derivatives against a panel of human cancer cell lines, compiled from various studies. This data provides a direct comparison of the cytotoxic potency of different structural modifications.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Quinazolinone-Thiazole Hybrids
SA02HepG2 (Liver)4.24[3]
SA03HepG2 (Liver)3.85[3]
SA04HepG2 (Liver)2.91[3]
SA05HepG2 (Liver)1.83[3]
Sorafenib (Reference)HepG2 (Liver)6.28[3]
Quinazolinone-Based Rhodanines
37 (R1 = 4-CF3, R2 = H)HT-1080 (Fibrosarcoma)15.8[4]
43 (R1 = 4-Cl, R2 = OCH3)HT-1080 (Fibrosarcoma)10.2[4]
45 (R1 = 4-Br, R2 = OCH3)HT-1080 (Fibrosarcoma)8.7[4]
47 (R1 = 4-CF3, R2 = OCH3)HT-1080 (Fibrosarcoma)15.8[4]
45 (R1 = 4-Br, R2 = OCH3)HL-60 (Leukemia)1.2[4]
45 (R1 = 4-Br, R2 = OCH3)K-562 (Leukemia)1.5[4]
Quinazolinone Hydrazides
3aMCF7 (Breast)0.20[5]
3jMCF7 (Breast)0.20[5]
3aA2780 (Ovarian)3.00[5]
3gA2780 (Ovarian)0.14[5]
Lapatinib (Reference)MCF7 (Breast)5.9[5]
Lapatinib (Reference)A2780 (Ovarian)12.11[5]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives
45A549 (Lung)0.44[6]
Lead Compound 16hA549 (Lung)8.27[6]
Quinazolinone/Phenylsulfonylfuroxan Hybrids
25qH1975 (Lung)1.67[2]
25qMGC-803 (Gastric)1.88[2]

Structure-Activity Relationship (SAR) Insights

The data presented above highlights key structure-activity relationships that influence the cytotoxic potential of quinazolinone derivatives:

  • Substitution at the 3-position: The nature of the substituent at the N-3 position of the quinazolinone ring is a critical determinant of anticancer activity. For instance, in the quinazolinone-based rhodanine series, bulky, hydrophobic, and electron-withdrawing groups at the para-position of the 3-phenyl ring, such as bromo and trifluoromethyl groups, enhance cytotoxicity.[4]

  • Hybridization with other heterocycles: The fusion of the quinazolinone scaffold with other heterocyclic moieties, such as thiazole and rhodanine, has proven to be a successful strategy for developing potent anticancer agents.[3][4] These hybrid molecules can interact with multiple biological targets, potentially leading to synergistic cytotoxic effects.

  • Impact of specific functional groups: The introduction of specific functional groups can dramatically improve cytotoxic potency. For example, the conversion of quinazolin-4(3H)-one esters to their corresponding hydrazides resulted in a significant increase in cytotoxicity against MCF7 and A2780 cancer cell lines.[5] Furthermore, the optimization of a lead compound through the introduction of a 2-aminobenzothiazole moiety led to a derivative with substantially improved activity against A549 lung cancer cells.[6]

Mechanistic Pathways of Quinazolinone-Induced Cytotoxicity

Quinazolinone derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for signal transduction and are frequently dysregulated in cancer.[7] Many quinazolinone-based drugs, including FDA-approved agents like gefitinib and erlotinib, function as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8][9] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling cascades, such as the PI3K/AKT pathway, ultimately leading to cell cycle arrest and apoptosis.[6][10]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a quinazolinone derivative.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinazolinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Quinazolinone Derivatives (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for 24/48/72h Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT Solution Incubation_Exposure->MTT_Addition Incubation_Formazan Incubate for 2-4h MTT_Addition->Incubation_Formazan Solubilization Add Solubilization Solution Incubation_Formazan->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % Cell Viability & Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Quinazolinone derivatives continue to be a rich source of potential anticancer agents with diverse mechanisms of action. This guide has provided a comparative overview of their cytotoxicity, highlighting the importance of structure-activity relationships in designing more potent and selective compounds. The experimental protocols outlined herein serve as a practical resource for researchers evaluating the anticancer potential of novel quinazolinone derivatives. Future research should focus on exploring novel hybrid structures, elucidating their precise molecular targets, and evaluating their efficacy in more complex in vivo models to translate the promising in vitro cytotoxicity into effective cancer therapies.

References

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A Senior Application Scientist's Guide to the Validation of Predicted Drug-Target Interactions for Novel Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of methodologies for validating predicted drug-target interactions of novel quinazolinone compounds. Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to target validation.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Many of these compounds function as kinase inhibitors, targeting key players in cellular signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4] The successful development of these targeted therapies hinges on the accurate identification and validation of their molecular targets. This guide will navigate the critical steps from computational prediction to rigorous experimental confirmation.

Part 1: The In Silico Starting Point: Predicting Drug-Target Interactions

Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable first pass at identifying potential targets for novel quinazolinone derivatives.[5][6] These in silico approaches can significantly narrow the field of potential targets, saving both time and resources.[5]

Common In Silico Approaches:

  • Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often bind to similar targets.[7][8] By comparing a novel quinazolinone to databases of compounds with known targets, potential interactions can be inferred.[8]

  • Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking simulations can predict the binding affinity and pose of a quinazolinone within the protein's active site.[8] This provides a more direct prediction of interaction.

  • Machine Learning and AI: Modern approaches utilize machine learning and deep learning algorithms to analyze vast datasets of chemical structures and biological activities, enhancing the predictive power of in silico models.[7]

It is crucial to recognize that these computational predictions are hypotheses that require experimental validation.

Part 2: The Gold Standard: Biophysical Assays for Direct Binding

Biophysical techniques are indispensable for confirming a direct physical interaction between a novel quinazolinone and its predicted target protein.[9][10][11][] These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.[10][13]

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures the binding of an analyte (the quinazolinone) to a ligand (the target protein) immobilized on a sensor surface.[14][15] Changes in the refractive index at the sensor surface upon binding are detected, providing a sensorgram that reveals the kinetics of the interaction.[15][16]

Key Parameters Determined by SPR:

  • Association Rate Constant (ka): The rate at which the drug-target complex is formed.

  • Dissociation Rate Constant (kd): The rate at which the drug-target complex breaks apart.

  • Equilibrium Dissociation Constant (KD): A measure of binding affinity, calculated as kd/ka.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare Prepare Quinazolinone Solutions (Analyte) Prepare->Inject Association Association Phase: Measure Binding Inject->Association Dissociation Dissociation Phase: Measure Dissociation Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Inject Next Concentration Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target Protein: Covalently attach the purified target protein to the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the novel quinazolinone in a suitable running buffer.

  • Binding Analysis:

    • Inject the quinazolinone solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

    • Switch to running buffer alone to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the kinetic parameters (ka, kd, and KD).[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19][20] A solution of the quinazolinone is titrated into a solution containing the target protein, and the resulting heat changes are measured.[19]

Key Parameters Determined by ITC:

  • Binding Affinity (KD)

  • Stoichiometry of Binding (n)

  • Enthalpy of Binding (ΔH) [17]

  • Entropy of Binding (ΔS)

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis LoadProtein Load Target Protein into Sample Cell Inject Inject Compound into Sample Cell LoadProtein->Inject LoadCompound Load Quinazolinone into Syringe LoadCompound->Inject Measure Measure Heat Change Inject->Measure Repeat Repeat Injections until Saturation Measure->Repeat Plot Plot Heat Change vs. Molar Ratio Measure->Plot Repeat->Inject Fit Fit Data to Binding Isotherm Plot->Fit Thermo Determine KD, n, ΔH, ΔS Fit->Thermo

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified target protein and the quinazolinone compound in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[19]

Method Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingka, kd, KDReal-time kinetics, label-free, high sensitivity[14]Requires protein immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKD, n, ΔH, ΔSDirect measurement of thermodynamics, solution-based, no immobilization[][17]Requires larger amounts of protein and compound, lower throughput

Part 3: Probing Function: Biochemical Assays

Biochemical assays are crucial for determining if the binding of a novel quinazolinone to its target results in a functional consequence, such as the inhibition of enzymatic activity.[21] For quinazolinones targeting kinases, these assays typically measure the inhibition of the kinase's ability to phosphorylate a substrate.[22][23]

A variety of assay formats are available, including:

  • Radiometric Assays: The traditional "gold standard," these assays use a radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measure the incorporation of the radiolabel into a substrate.

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[22]

  • Luminescence-Based Assays: These assays measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.[22]

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Activity Assay

  • Reaction Setup: In a microplate, combine the target kinase, a fluorescently labeled substrate peptide, and the novel quinazolinone at various concentrations.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction and incubate.

  • Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Measurement: Measure the TR-FRET signal. Excitation of the terbium donor will result in energy transfer to the fluorescent acceptor on the phosphorylated peptide, generating a signal that is proportional to kinase activity.

  • Data Analysis: Plot the TR-FRET signal against the quinazolinone concentration to determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Part 4: The Cellular Context: Target Engagement and Pathway Modulation

Confirming that a novel quinazolinone can bind to its target and exert a functional effect within the complex environment of a living cell is a critical step in the validation process.[24][25][26][27]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying target engagement in a cellular setting.[28][29] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[28][30]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the novel quinazolinone or a vehicle control.

  • Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures.[30]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[30]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[30]

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the quinazolinone indicates target engagement.[28]

CETSA_Workflow Treat Treat Cells with Quinazolinone or Vehicle Heat Heat Cell Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Analyze Plot Soluble Protein vs. Temp to Generate Melting Curve Detect->Analyze Shift Observe Thermal Shift (ΔTagg) Analyze->Shift

Western Blotting for Pathway Analysis

Western blotting is a fundamental technique used to assess the functional consequences of target engagement by measuring changes in the phosphorylation status of downstream signaling proteins.[31]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the novel quinazolinone for a specified time, then lyse the cells to extract total protein.[31]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[31]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[31]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal to visualize the protein bands.[31]

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the quinazolinone.

Method Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilizationTarget engagement (ΔTagg)Measures direct binding in cells, label-free[32]Indirect readout of binding, lower throughput
Western Blotting Antibody-based detection of specific proteinsChanges in protein phosphorylation/expressionAssesses downstream pathway effectsSemi-quantitative, relies on antibody quality

Conclusion

The validation of predicted drug-target interactions for novel quinazolinones is a multi-faceted process that requires a combination of computational, biophysical, biochemical, and cell-based approaches. By systematically progressing from in silico predictions to direct binding assays, functional biochemical assays, and finally to cellular target engagement and pathway analysis, researchers can build a comprehensive and robust body of evidence to confidently identify the molecular targets of their compounds. This rigorous, self-validating workflow is essential for the successful development of the next generation of quinazolinone-based therapeutics.

References

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A Comparative Guide to Antimalarial Scaffolds: The Established 4-Aminoquinolines vs. The Emerging Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug resistance in pathogens like Plasmodium falciparum necessitates a continuous and strategic search for novel therapeutic agents. While legacy antimalarials like Chloroquine have been cornerstones of treatment, their efficacy has been severely compromised, driving research towards new chemical scaffolds with distinct mechanisms of action. This guide provides an in-depth comparison between the well-established 4-aminoquinoline class, represented by Chloroquine and its derivatives, and the emerging, versatile quinazolinone scaffold. We will use 7-Chloro-6-nitroquinazolin-4(3H)-one as a reference point for the quinazolinone class—not as a therapeutic end-point, but as a documented synthetic intermediate from which potent molecules are derived.[1]

This analysis is structured not as a direct product-to-product comparison, which is precluded by the differing stages of development, but as a comparative assessment of two distinct drug discovery philosophies: the modification of a known pharmacophore to overcome resistance versus the exploration of a novel scaffold to introduce new mechanisms of action.

Part 1: The Benchmark – Chloroquine and its 4-Aminoquinoline Derivatives

The 7-chloro-4-aminoquinoline core is one of the most successful pharmacophores in the history of chemotherapy. For decades, Chloroquine (CQ) was the first-line treatment and prophylaxis for malaria, lauded for its efficacy, safety, and low cost.

Mechanism of Action and Resistance

Chloroquine's primary antimalarial activity is exerted during the intraerythrocytic stage of the parasite's life cycle. As a weak base, it accumulates to high concentrations in the parasite's acidic digestive vacuole (DV). Inside the DV, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. Chloroquine is believed to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress, membrane damage, and parasite death.[2]

The clinical utility of Chloroquine has been drastically reduced by the spread of resistant P. falciparum strains. The principal mechanism of resistance is mediated by mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) protein, located on the DV membrane.[3] In resistant parasites, the mutated PfCRT actively effluxes protonated Chloroquine from the digestive vacuole, preventing the drug from reaching the concentration required to inhibit hemozoin formation.

cluster_parasite P. falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_resistance Resistance Mechanism Heme Toxic Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization CQ_in_vac Chloroquine (CQ) (Accumulated) CQ_in_vac->Heme Inhibits PfCRT_R PfCRT (Resistant Strain) CQ_in_vac->PfCRT_R Efflux CQ_in_cyto Chloroquine CQ_in_cyto->CQ_in_vac Diffusion & Ion Trapping PfCRT_S PfCRT (Sensitive Strain) PfCRT_R->CQ_in_cyto

Mechanism of Chloroquine action and resistance.
Quantitative Efficacy

The efficacy of Chloroquine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) against both CQ-sensitive (CQ-S) and CQ-resistant (CQ-R) strains. The ratio of these values gives the Resistance Index (RI), a critical metric for gauging a compound's ability to overcome resistance.

CompoundP. falciparum StrainIC50 (nM)Resistance Index (RI)Reference(s)
Chloroquine (CQ) 3D7 (CQ-S)21 - 34.78.5 - 10.7[4][5]
Dd2 (CQ-R)178[4]
K1 (CQ-R)~252[6][7]
DAQ (Acetylenic analogue)3D7 (CQ-S)46 ± 41.0[6]
K1 (CQ-R)46 ± 2[6]
3-Iodo-CQ 3D7 (CQ-S)3671.7[4]
Dd2 (CQ-R)623[4]
Compound 5h (Thiourea hybrid)3D7 (CQ-S)1301.15[8]
Dd2 (CQ-R)150[8]

Part 2: The Challenger – The Quinazolinone Scaffold

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[9][10] The natural product febrifugine, known for its antimalarial properties for centuries, features a quinazolinone moiety, inspiring modern synthetic efforts.[11] Unlike the singular, well-defined target of Chloroquine, quinazolinone derivatives exhibit a broad range of mechanisms, making them a rich scaffold for discovering drugs with novel modes of action.

The specific compound 7-Chloro-6-nitroquinazolin-4(3H)-one is primarily documented in the literature as a synthetic intermediate.[1][12] Its chemical structure is a platform for building more complex molecules, and while direct antimalarial data for this specific precursor is not available, derivatives synthesized from this and similar scaffolds have shown potent activity.

Mechanism of Action

The antimalarial mechanisms of quinazolinone derivatives are diverse and depend on their specific substitutions. This diversity is a key strategic advantage, as it offers multiple pathways to circumvent existing resistance mechanisms.

  • Dihydrofolate Reductase (DHFR) Inhibition: Some 2,4-diaminoquinazoline derivatives are potent inhibitors of P. falciparum DHFR, an enzyme critical for the folate synthesis pathway.[13] This is the same pathway targeted by the antifolate drugs pyrimethamine and cycloguanil, but novel quinazoline structures may be effective against parasite strains resistant to older antifolates.

  • Novel Targets: Many newer quinazolinone series identified through phenotypic screening show activity against resistant parasite lines, suggesting novel mechanisms of action that are still under investigation.[14] These compounds do not appear to function via heme polymerization inhibition, making them valuable candidates for combination therapies.

Quantitative Efficacy of Representative Derivatives

While efficacy data for the intermediate 7-Chloro-6-nitroquinazolin-4(3H)-one is not published, other quinazolinone derivatives have been synthesized and evaluated, demonstrating the therapeutic potential of this scaffold.

Compound Class/ExampleP. falciparum Strain(s)IC50Key FindingsReference(s)
2,4-Diaminoquinazolines V1S (Pyrimethamine-R)9 nMPotent DHFR inhibitor; significantly more active than pyrimethamine against resistant strain.[13]
Febrifugine Analogue FCR-3 (CQ-R)~3 ng/mLHigh therapeutic selectivity both in vitro and in vivo.[9]
Quinazolinone-2-carboxamide Resistant StrainsLow nMIdentified from phenotypic screen; demonstrates a fast in vitro killing profile and in vivo efficacy.[14]
2,3-disubstituted-4(3H)-quinazolinones P. berghei (in vivo)78.4% suppression @ 40mg/kgShowed promising in vivo activity in a murine malaria model.[15]

Part 3: Methodologies for Comparative Evaluation

To ensure that efficacy data is comparable and reproducible, standardized protocols are essential. The following workflows represent a self-validating system for screening and comparing novel compounds against established benchmarks.

Experimental Workflow

cluster_workflow Comparative Efficacy Workflow cluster_toxicity Parallel Cytotoxicity Screen cluster_analysis Final Analysis A Compound Preparation (Test & Control Drugs) Serial Dilution C Drug Incubation (72 hours) A->C T2 Compound Incubation (72 hours) A->T2 B P. falciparum Culture (CQ-S & CQ-R strains) Synchronized Rings B->C D SYBR Green I Assay Lysis & DNA Staining C->D E Fluorescence Reading (Plate Reader) D->E F IC50 Calculation (Dose-Response Curve) E->F SI Calculate Selectivity Index (SI) SI = CC50 / IC50 F->SI T1 Human Cell Line Culture (e.g., HEK293, HepG2) T1->T2 T3 MTT or CCK-8 Assay T2->T3 T4 Absorbance Reading T3->T4 T5 CC50 Calculation T4->T5 T5->SI

Standard workflow for antimalarial drug screening.
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

This protocol is a widely adopted, fluorescence-based method for determining the IC50 of antimalarial compounds.

  • Preparation: Serially dilute test compounds in a 96-well plate. Chloroquine and artesunate are used as positive controls, and wells with no drug serve as negative controls.

  • Parasite Culture: Add P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized to the ring stage, to each well at a defined parasitemia and hematocrit.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂). This period allows for at least one full cycle of parasite replication.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark. The buffer lyses the red blood cells, and the SYBR Green I dye intercalates with parasite DNA.

  • Quantification: Measure fluorescence on a plate reader. The intensity of the fluorescence is directly proportional to the amount of parasite DNA, and thus to parasite growth.

  • Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/CCK-8)

This protocol assesses the toxicity of a compound to mammalian cells to determine its therapeutic window.

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate and allow cells to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the cells for 72 hours.

  • Metabolic Assay: Add a metabolic reagent like MTT or CCK-8 to each well. Viable cells will metabolize the reagent into a colored formazan product.

  • Quantification: Measure the absorbance of the colored product using a plate reader.

  • Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI = CC50 / IC50) is then calculated; a higher SI value indicates greater selectivity for the parasite over host cells.

Conclusion and Future Outlook

This comparative guide illustrates two divergent yet complementary paths in the quest for new antimalarials.

  • Chloroquine derivatives represent a strategy of rational modification. The deep understanding of their mechanism and resistance pathways allows for targeted chemical changes aimed at restoring activity against resistant strains.[4][6][16] The development of hybrids and analogues that can evade the PfCRT efflux pump demonstrates the enduring potential of the 4-aminoquinoline scaffold.[8]

  • The quinazolinone scaffold embodies a strategy of novel discovery. Its chemical versatility has given rise to compounds with diverse mechanisms of action, including some that act on different parasite pathways entirely, such as folate synthesis.[9][13] This is critically important, as compounds with new mechanisms are urgently needed for next-generation combination therapies to combat the spread of artemisinin resistance. While specific compounds like 7-Chloro-6-nitroquinazolin-4(3H)-one serve as foundational building blocks rather than final drugs,[1] the potent activity of the derivatives they enable underscores the immense promise of this class.[11][14][15]

For drug development professionals, the path forward is not a choice between these strategies but an embrace of both. Continued optimization of established scaffolds like the 4-aminoquinolines can provide near-term solutions, while the exploration of diverse and novel scaffolds like the quinazolinones is essential for populating the long-term pipeline with therapeutics capable of overcoming the next wave of resistance.

References

Click to expand
  • Nzila, A., Mberu, E., Sulo, J., Day, J., Winstanley, P., & Watkins, W. (2001). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 45(6), 1833-1837.
  • Bule, M. H., Ahmed, I., Maqbool, F., & Zia, M. A. (2017). Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. International Journal of Pharmacology, 13(7), 818-831.
  • Umesha, K. B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13661–13678.
  • Rational Design and Lead Optimisation of Potent Antimalarial Quinazolinediones and Their Cytotoxicity against MCF-7. (n.d.).
  • Summers, R. L., et al. (2016). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 60(10), 6355-6358.
  • de Villiers, K. A., et al. (2019). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity.
  • Butz, H. A., et al. (2020). Inhibitory effect of chloroquine on P. falciparum 3D7 and W2 cultures as measured by RMOD assay. Scientific Reports, 10(1), 1888.
  • A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery. (n.d.). BenchChem.
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  • Tsegaw, A., et al. (2015). Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)-Quinazolinone Derivatives as Potential Anti-malarial Agents. Journal of Applied Pharmaceutical Science, 5(02), 001-007.
  • Roy, K., et al. (2011). Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. Indian Journal of Pharmaceutical Sciences, 73(4), 421-426.
  • de Souza, N. B., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. eScholarship.org.
  • Bule, M. H., Ahmed, I., Maqbool, F., & Zia, M. A. (2017). Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. IMR Press.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 25(7), 771-779.
  • Amaratunga, C., et al. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria World Journal.
  • El-Sayed, N. N. E., et al. (2022). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. Chemistry & Biodiversity, 19(11), e202200701.
  • da Silva, A. C. G., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 14(16), 1187-1215.
  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace.
  • 7-Chloro-6-nitro-4-hydroxyquinazoline. (n.d.). Chem-Impex.
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  • 7-CHLORO-6-NITROQUINAZOLIN-4(3H)-ONE. (n.d.). ChemicalBook.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-6-nitroquinazolin-4(3H)-one (CAS No. 53449-14-2) is a heterocyclic organic compound utilized as a key intermediate in pharmaceutical research and development, particularly in the synthesis of anti-cancer therapeutics like Afatinib.[1] While vital for scientific advancement, its handling and disposal demand rigorous adherence to safety protocols due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established regulatory standards and field-proven best practices, empowering your team to manage this chemical waste stream with confidence and scientific integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with 7-chloro-6-nitroquinazolin-4(3H)-one is fundamental to appreciating the necessity of stringent disposal procedures. Its classification as a hazardous substance is not arbitrary; it is based on toxicological data that dictates its management as regulated hazardous waste.[2][3][4]

Table 1: Hazard Profile of 7-Chloro-6-nitroquinazolin-4(3H)-one

Hazard CategoryGHS Classification & Signal WordCausality and Implications for DisposalAuthoritative Sources
Acute Toxicity Acute Toxicity, Oral (Category 3) ; Signal Word: Danger The compound is toxic if swallowed.[2][5] This high level of toxicity means that even small quantities must be treated as hazardous waste. Direct disposal in standard trash or drains is strictly prohibited as it could lead to environmental contamination and potential exposure to sanitation workers.[2][5]
Irritation Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) Causes skin irritation and serious eye irritation.[6][7] This necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns and eye damage. All contaminated materials, including gloves and wipes, become hazardous waste.[6][7]
Chemical Incompatibility Not explicitly classified, but based on chemical structure.Incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Co-mingling this waste with incompatible chemicals can trigger exothermic or gas-producing reactions, posing a fire or explosion risk. Segregation is a critical, non-negotiable step in the disposal process.[7]
Environmental Hazard WGK 3 (Water Hazard Class 3) Indicates the substance is severely hazardous to water. This high-risk classification underscores the absolute prohibition of drain disposal, which could have devastating effects on aquatic ecosystems and wastewater treatment facilities.

Due to these hazards, 7-chloro-6-nitroquinazolin-4(3H)-one falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[3][4][8]

Core Principles: A Framework for Compliant Disposal

The disposal of any hazardous chemical is a systematic process. The following workflow illustrates the essential decision points and actions required, ensuring that every step is logical, safe, and compliant.

G Figure 1: Decision Workflow for Hazardous Waste Management A 1. Identification Is the waste hazardous? B 2. Segregation Isolate from incompatibles (Acids, Bases, Oxidizers) A->B Yes C 3. Containerization Use compatible, sealed container B->C D 4. Labeling Attach 'Hazardous Waste' tag List all contents C->D E 5. Accumulation Store in designated Satellite Accumulation Area (SAA) D->E F 6. Disposal Arrange pickup by certified EH&S or waste vendor E->F

Figure 1: Decision Workflow for Hazardous Waste Management

Step-by-Step Disposal Protocols

The following protocols provide explicit, actionable guidance for managing different waste streams containing 7-chloro-6-nitroquinazolin-4(3H)-one.

Protocol 3.1: Unused or Expired Solid Chemical

This protocol applies to the pure, solid chemical in its original or a secondary container.

  • Do Not Consolidate: Keep the chemical in its original manufacturer's container whenever possible.[9] This preserves crucial identifying information. If transfer is necessary, use a new, compatible container clearly labeled with the full chemical name and CAS number.

  • Ensure Secure Closure: The container must have a tight-fitting, screw-on cap to prevent leaks or spills.[9] Parafilm and stoppers are not acceptable for waste storage.

  • Label as Waste: Affix a "Hazardous Waste" label directly to the container. Fill out all required fields, including the full chemical name ("7-chloro-6-nitroquinazolin-4(3H)-one"), the quantity, and the date the container was designated as waste.

  • Segregate and Store: Place the labeled container in a designated Satellite Accumulation Area (SAA).[10][11] The SAA must be located at or near the point of generation. Crucially, store it in a secondary containment bin away from incompatible materials like acids, bases, and oxidizers.[7][9]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to schedule a pickup.[9] Do not allow waste to accumulate beyond established time or quantity limits.[9]

Protocol 3.2: Contaminated Solid Waste (PPE, Weigh Paper, Wipes)

This protocol covers disposable items that have come into direct contact with the chemical.

  • Designate a Waste Stream: Establish a dedicated waste container for solids contaminated with 7-chloro-6-nitroquinazolin-4(3H)-one. This can be a sealable plastic bag or a rigid container with a lid.

  • Collect Contaminated Items: Place all contaminated items, such as gloves, bench paper, and Kim Wipes, directly into the designated container.

  • Double-Bagging: For soft items, it is best practice to double-bag the waste in clear plastic bags to allow for visual inspection by waste technicians while minimizing exposure risk.[9]

  • Labeling: Clearly label the outer bag or container as "Hazardous Waste" and list the contaminant: "Solid Debris contaminated with 7-chloro-6-nitroquinazolin-4(3H)-one".

  • Storage and Disposal: Keep the container sealed except when adding waste.[9] Store it in the SAA and dispose of it through your certified waste vendor.

Protocol 3.3: Contaminated Sharps and Glassware

This protocol applies to items like needles, pipettes, or broken glass that are contaminated with the chemical.

  • Use Approved Sharps Container: Place all contaminated sharps into a rigid, puncture-resistant sharps container.[9]

  • Labeling: Label the sharps container as "Hazardous Waste" and specify the contaminant (e.g., "Sharps contaminated with 7-chloro-6-nitroquinazolin-4(3H)-one").

  • Do Not Overfill: Fill the container only to the indicated fill line to prevent accidental punctures.

  • Storage and Disposal: Once full, securely close the container and move it to the SAA for scheduled pickup by your institution's hazardous waste management service.

Protocol 3.4: Decontamination of "Empty" Containers

An "empty" container that held an acutely toxic chemical like this is still considered hazardous waste unless properly decontaminated.

  • Rationale: The goal of this procedure is to remove residual chemical to a level (<3% by weight) that allows the container to be disposed of as non-hazardous waste.[11] The key is that the cleaning solvent (rinsate) must itself be captured and treated as hazardous waste.[12]

  • Procedure (Triple Rinse):

    • Step 1: Select a solvent in which 7-chloro-6-nitroquinazolin-4(3H)-one is soluble.

    • Step 2: Add a small amount of the solvent to the "empty" container, cap it securely, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

    • Step 3: Pour the solvent rinsate into a designated hazardous waste container labeled "Solvent Rinsate containing 7-chloro-6-nitroquinazolin-4(3H)-one".

    • Step 4: Repeat steps 2 and 3 two more times for a total of three rinses.[12]

  • Final Container Disposal: After triple-rinsing and allowing the container to air-dry in a ventilated area, completely deface or remove the original chemical label.[11] The clean container may then be disposed of in the appropriate laboratory glass or plastic recycling stream, per institutional policy.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety officer.

  • Control Access: Secure the area to prevent unauthorized entry.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.[2]

  • Cleanup of Small Spills (if trained to do so):

    • Wear full PPE: This includes a lab coat, safety goggles or face shield, and chemically resistant gloves.

    • Avoid Dust: Gently cover the spill with an absorbent material. Do not dry sweep, as this can create airborne dust.[7][13]

    • Collect Waste: Carefully scoop the spilled material and absorbent into a sealable container.

    • Label and Dispose: Label the container as "Spill Debris with 7-chloro-6-nitroquinazolin-4(3H)-one" and manage it as hazardous waste according to Protocol 3.2.

    • Decontaminate: Clean the spill surface with an appropriate solvent and collect the cleaning materials as hazardous waste.

Summary of Best Practices

Table 2: Disposal Do's and Don'ts

DoDo Not
Always wear appropriate PPE.[2] Never dispose of this chemical down the drain.[14]
Treat all waste streams as hazardous. Never dispose of solid waste in the regular trash.[14]
Use compatible, sealed, and clearly labeled containers.[9][10] Never mix this waste with incompatible chemicals.[10]
Store waste in a designated and segregated SAA.[10][11] Never leave a waste container open or un-labeled.[9][12]
Triple-rinse empty containers and collect the rinsate as waste.[12] Never evaporate volatile liquids as a disposal method.[11]
Arrange for disposal through your certified EH&S department.[2] Never attempt to clean a large spill without proper training.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. [Link]

  • 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3. PubChem, National Center for Biotechnology Information. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]

  • 6-Nitro-7-chloro-4-hydroxy quinazoline. Sarex. [Link]

  • SDS for 7-CHLORO-6-NITROQUINAZOLINE-4-OL. XiXisys. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 7-Chloro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 7-Chloro-6-nitroquinazolin-4(3H)-one (CAS No. 53449-14-2). It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.

Understanding the Hazard Profile

7-Chloro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound with significant biological and chemical reactivity.[1] Its hazard profile, as classified under the Globally Harmonized System (GHS), necessitates stringent safety measures.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

Due to these hazards, a comprehensive approach to personal protection and procedural control is mandatory.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles providing a complete seal; face shield when splashing is possible.Protects against dust particles and splashes that can cause serious eye irritation.[3][6]
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact, which can cause irritation. Inspect gloves for tears before use.[6][7]
Body Protection Flame-resistant laboratory coat, fully buttoned.Protects skin from accidental spills and contamination.[6]
Respiratory Protection NIOSH-approved respirator with a particulate filter or work within a certified chemical fume hood.Prevents inhalation of dust particles, a primary exposure route.[3][6]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Prep Assess Risks Select_PPE Select Appropriate PPE Prep->Select_PPE Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handling Handle Chemical in Fume Hood Don_PPE->Handling Eyes Goggles/ Face Shield Skin Gloves & Lab Coat Lungs Fume Hood/ Respirator Doff_PPE Doff PPE Safely Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands End End Wash_Hands->End End of Process

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.[6] Locate the nearest safety shower and eyewash station.[6]

  • Weighing and Transfer: All weighing and transferring of the solid compound must be conducted within a chemical fume hood to minimize the inhalation of dust particles.[6] Use spark-proof tools.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction: Carry out all reactions in a well-ventilated area, ideally within a fume hood.[6]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water.[6]

Disposal Plan

Proper waste management is a critical aspect of laboratory safety.

  • Waste Collection: All waste containing 7-Chloro-6-nitroquinazolin-4(3H)-one must be collected in a clearly labeled, sealed container.[6]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[6] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, adhering to all local and national regulations.[3][5]

Disposal_Plan Start Waste Generation Collect Collect in Labeled, Sealed Container Start->Collect Step 1 Segregate Segregate from Incompatible Waste Collect->Segregate Step 2 Store Store in Designated Waste Area Segregate->Store Step 3 Dispose Dispose via Approved Waste Contractor Store->Dispose Step 4 End Process Complete Dispose->End

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Exposure TypeFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Wash the skin with soap and water. Seek medical attention if irritation persists.[3][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the material into a suitable, closed container for disposal as hazardous waste.[4]

  • Clean the spill area thoroughly.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 7-Chloro-6-nitroquinazolin-4(3H)-one, ensuring a safer research environment for yourself and your colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training. [Link]

  • 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 . PubChem. [Link]

  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices . Needle.Tube. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management. [Link]

  • Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? . [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment . American Society of Health-System Pharmacists. [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene . Georgia Tech Professional Education. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 53449-14-2 Name: 7-CHLORO-6-NITROQUINAZOLINE-4-OL . XiXisys. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.